molecular formula C10H16Cl2N2 B1356485 2-Phenylpiperazine dihydrochloride CAS No. 872139-22-5

2-Phenylpiperazine dihydrochloride

Cat. No.: B1356485
CAS No.: 872139-22-5
M. Wt: 235.15 g/mol
InChI Key: OTYKYAFGKCUWRP-UHFFFAOYSA-N
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Description

2-Phenylpiperazine dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N2 and its molecular weight is 235.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-phenylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;;/h1-5,10-12H,6-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYKYAFGKCUWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589997
Record name 2-Phenylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872139-22-5
Record name 2-Phenylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-Phenylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Medicinal Chemistry & Drug Design

Executive Summary

2-Phenylpiperazine dihydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Classified as a "privileged structure," the 2-phenylpiperazine core serves as a versatile scaffold for ligands targeting G-protein coupled receptors (GPCRs), particularly Neurokinin-1 (NK1) receptors and serotonergic pathways. This guide provides a rigorous technical analysis of the dihydrochloride salt form, emphasizing its superior stability over the free base, protocols for its activation (free-basing) in synthesis, and its stereochemical implications in drug development.

Physicochemical Identity & Profile

The dihydrochloride salt (2HCl) is the preferred storage form of 2-phenylpiperazine due to the hygroscopic and oxidation-prone nature of the free secondary amine. The salt form ensures stoichiometry and prevents carbamate formation upon exposure to atmospheric CO₂.

Table 1: Core Chemical Specifications
PropertySpecificationTechnical Note
IUPAC Name This compound
CAS Number 13177-38-3Primary identifier for the salt form.
Molecular Formula C₁₀H₁₄N₂ · 2HCl
Molecular Weight 235.15 g/mol Includes both HCl counterions.
Appearance White to off-white crystalline powderDiscoloration indicates oxidation or moisture uptake.
Solubility High: Water, Methanol, DMSOLow: DCM, Ethyl Acetate, HexaneCritical: Must be converted to free base for organic phase reactions.
Acidity (pKa) ~5.5 and ~9.0 (Piperazine ring)The N1 and N4 nitrogens are protonated in the salt.
Hygroscopicity Moderate to HighStore under inert atmosphere (Argon/Nitrogen) with desiccant.

Structural Significance & Pharmacophore Mapping

The "Privileged Scaffold" Status

In drug discovery, 2-phenylpiperazine is valued for its ability to orient substituents in specific vectors that mimic peptide turns. The phenyl ring at the C2 position introduces steric bulk and π-π interaction potential, restricting the conformational flexibility of the piperazine ring.

  • NK1 Antagonists: The scaffold mimics the Substance P pharmacophore.

  • Serotonin Modulators: Derivatives often exhibit high affinity for 5-HT receptors due to the basic nitrogen distances.

Visualization: Pharmacophore Utility

The following diagram illustrates how the 2-phenylpiperazine core is derivatized to access different biological targets.

PharmacophoreMap Core 2-Phenylpiperazine Core (C2-Chiral) N1_Deriv N1-Alkylation/Acylation (Hydrophilic Pocket) Core->N1_Deriv Modification N4_Deriv N4-Arylation (GPCR Binding) Core->N4_Deriv Modification Chirality Stereochemistry (R/S) (Selectivity Filter) Core->Chirality Critical Feature Target_NK1 Target: NK1 Antagonists (e.g., Anti-emetics) N1_Deriv->Target_NK1 Target_5HT Target: 5-HT Modulators (e.g., Antidepressants) N4_Deriv->Target_5HT Chirality->Target_NK1 (S)-isomer often preferred

Figure 1: Structural derivatization vectors of the 2-phenylpiperazine scaffold in medicinal chemistry.

Experimental Protocols: Handling & Activation

The Challenge of the Salt Form

While the dihydrochloride salt is stable, it is non-nucleophilic. Direct use in nucleophilic substitution (S_N2) or amidation reactions without neutralization will result in failed yields. The nitrogen atoms are protonated (


), rendering them unreactive.
Protocol A: In-Situ Neutralization (For Organic Synthesis)

Objective: Generate the reactive free base in situ for use in non-polar solvents (DCM, THF).

  • Suspension: Suspend 1.0 equivalent of 2-Phenylpiperazine · 2HCl in the reaction solvent (e.g., Dichloromethane). The salt will likely not dissolve.

  • Base Addition: Add 2.2 to 2.5 equivalents of a tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)).

    • Observation: The suspension should clear as the organic-soluble free base and the organic-soluble H-Cl:Base salt form (or if TEA·HCl precipitates, the mixture changes texture).

  • Reaction: Add the electrophile (e.g., Acid Chloride, Alkyl Halide) immediately after base addition.

Protocol B: Extractive Free-Basing (High Purity)

Objective: Isolate the pure free base for sensitive catalytic reactions where amine salts might interfere.

  • Dissolution: Dissolve 2-Phenylpiperazine · 2HCl in minimal distilled water (approx. 5 mL/g).

  • Basification: Slowly add 2M NaOH or saturated Na₂CO₃ solution while stirring until pH > 12.

    • Note: An oil or precipitate may form as the free base crashes out of the aqueous phase.

  • Extraction: Extract 3x with Dichloromethane (DCM). The free base partitions into the DCM.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄.

  • Concentration: Filter and evaporate the solvent in vacuo to yield the free base as a viscous oil or low-melting solid.

    • Storage: Use immediately; the free base absorbs CO₂ from air.

Visualization: Activation Workflow

ActivationWorkflow Start Start: 2-Phenylpiperazine 2HCl (Stable, Non-reactive) Choice Select Activation Route Start->Choice RouteA Route A: In-Situ (One-Pot Synthesis) Choice->RouteA RouteB Route B: Extraction (Isolation of Free Base) Choice->RouteB StepA1 Add Solvent (DCM) + 2.5 eq DIPEA RouteA->StepA1 StepB1 Dissolve in Water + Add NaOH (pH > 12) RouteB->StepB1 StepA2 Add Electrophile (Immediate Reaction) StepA1->StepA2 StepB2 Extract with DCM -> Dry -> Evaporate StepB1->StepB2 StepB3 Result: Pure Free Base (Use Immediately) StepB2->StepB3

Figure 2: Decision tree for activating this compound for synthesis.

Stereochemical Considerations

2-Phenylpiperazine possesses a chiral center at C2. The commercial dihydrochloride is often supplied as a racemate, but for drug development, enantiopurity is non-negotiable.

  • Resolution: Racemic 2-phenylpiperazine can be resolved using chiral acids (e.g., N-acetyl-L-leucine or Tartaric acid).

  • Biological Impact: In many NK1 antagonists, the (S)-enantiomer provides the necessary 3D-spatial arrangement to fit the receptor pocket, whereas the (R)-enantiomer may be inactive or off-target.

  • Analytical Verification: Enantiomeric excess (ee) should be determined using Chiral HPLC (e.g., Chiralcel OD-H column) prior to downstream synthesis.

Safety & Stability (E-E-A-T)

Handling Precautions
  • Corrosivity/Irritation: The dihydrochloride is acidic upon hydrolysis. It causes serious eye irritation and skin irritation.

  • Inhalation: Dust may cause respiratory tract irritation. Use a fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Storage Protocols
  • Temperature: Room temperature is generally acceptable, but 2-8°C is preferred for long-term storage to prevent any slow degradation.

  • Atmosphere: Keep tightly sealed. The salt is hygroscopic; moisture uptake alters the effective molecular weight, leading to stoichiometry errors in synthesis.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25200, 2-Phenylpiperazine. Retrieved from [Link]

2-Phenylpiperazine dihydrochloride CAS number 872139-22-5

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Phenylpiperazine dihydrochloride (CAS 872139-22-5) Format: Technical Monograph & Application Guide

The Privileged Scaffold for NK1 Antagonists and Chiral CNS Ligands

Executive Summary

This compound (CAS 872139-22-5) is the stable salt form of a critical C-substituted piperazine scaffold. Unlike its N-substituted isomer (1-phenylpiperazine), which is pharmacologically active as a monoamine releaser, 2-phenylpiperazine is a chiral building block . It serves as the structural core for a generation of high-affinity Neurokinin-1 (NK1) receptor antagonists, including Vestipitant and Casopitant . This monograph details its synthesis, medicinal chemistry utility, and handling protocols for drug discovery applications.[1]

Chemical Identity & Physical Properties[2][3]

PropertySpecification
CAS Number 872139-22-5 (Dihydrochloride)
Free Base CAS 5271-27-2 (Racemic) / 2955-95-5 (Generic)
IUPAC Name This compound
Molecular Formula C₁₀H₁₄N₂ · 2HCl
Molecular Weight 235.15 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, MeOH; Insoluble in Et₂O, Hexane
Chirality Contains one stereocenter at C2. CAS 872139-22-5 typically refers to the racemate unless specified as (R) or (S).
Structural Significance

The introduction of a phenyl group at the C2 position of the piperazine ring creates a chiral center and induces a specific conformational bias. This "puckering" of the piperazine ring is essential for positioning substituents in the hydrophobic pockets of G-protein coupled receptors (GPCRs), particularly the NK1 receptor.

Synthesis & Manufacturing Pathways

The industrial synthesis of 2-phenylpiperazine relies on two primary routes: the Pollard Cyclization (classic) and the Pyrazine Reduction (modern).

Route A: The Pollard Cyclization (Scale-Up Preferred)

This method avoids expensive metal catalysts and uses readily available starting materials.

  • Alkylation: Ethyl

    
    -bromo-phenylacetate reacts with ethylenediamine.
    
  • Cyclization: Intramolecular amide formation yields 3-phenylpiperazin-2-one.

  • Reduction: The lactam is reduced using LiAlH₄ or Borane-THF to the final amine.

Route B: Catalytic Reduction of 2-Phenylpyrazine

A more direct route involving the hydrogenation of 2-phenylpyrazine.

  • Reagents: H₂ (50 psi), PtO₂ or Pd/C, Ethanol.

  • Challenge: Requires careful control to prevent ring opening or over-reduction.

Synthesis Start Ethyl-alpha-bromo- phenylacetate Inter1 Intermediate: N-(2-aminoethyl)- 2-phenylglycine ester Start->Inter1 Alkylation (0°C -> RT) Diamine Ethylenediamine Diamine->Inter1 Lactam 3-Phenylpiperazin-2-one Inter1->Lactam Cyclization (Heat, -EtOH) Product 2-Phenylpiperazine (Racemic) Lactam->Product Reduction (LiAlH4 or BH3) Salt 2-Phenylpiperazine 2HCl (872139-22-5) Product->Salt HCl/Ether Precipitation

Figure 1: The Pollard Cyclization pathway for the synthesis of the 2-phenylpiperazine core.

Medicinal Chemistry Applications

The NK1 Receptor Antagonist Pharmacophore

The 2-phenylpiperazine scaffold is the "anchor" for a class of antiemetic and antidepressant drugs targeting the Neurokinin-1 (NK1) receptor (Substance P antagonist).

  • Mechanism: The C2-phenyl group occupies a specific hydrophobic sub-pocket within the NK1 transmembrane domain.

  • Key Drug: Vestipitant (GW597599).

    • Vestipitant utilizes a 2-(S)-(4-fluoro-2-methylphenyl) piperazine core.[2][3][4]

    • The piperazine nitrogen (N4) is typically functionalized with a bulky amide or urea to interact with the upper receptor residues.

Chiral Resolution Agent

Due to its conformational rigidity and basicity, enantiopure 2-phenylpiperazine is used to resolve racemic carboxylic acids via diastereomeric salt formation.

Pharmacophore Core 2-Phenylpiperazine Scaffold Hydrophobic Hydrophobic Pocket (C2-Phenyl Ring) Core->Hydrophobic Anchors via HBond H-Bond Donor/Acceptor (N1/N4 Nitrogens) Core->HBond Interacts via Linker Linker to Accessory Domain (N4-Substitution) Core->Linker Derivatized at Vestipitant Vestipitant (Anxiolytic/Antiemetic) Linker->Vestipitant Casopitant Casopitant (NK1 Antagonist) Linker->Casopitant

Figure 2: Pharmacophore mapping of the 2-phenylpiperazine scaffold in NK1 antagonists.

Experimental Protocols

Protocol A: Preparation of the Dihydrochloride Salt

Use this protocol to convert the free base (often an oil) into the stable CAS 872139-22-5 solid.

Reagents: 2-Phenylpiperazine (free base), HCl in Dioxane (4M), Diethyl Ether, Methanol.

  • Dissolution: Dissolve 10 mmol (1.62 g) of 2-phenylpiperazine free base in 10 mL of dry Methanol.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 25 mmol (6.25 mL) of 4M HCl in Dioxane.

  • Precipitation: Stir for 30 minutes. Slowly add 50 mL of anhydrous Diethyl Ether to induce precipitation.

  • Isolation: Filter the white precipitate under vacuum.

  • Drying: Wash the cake with cold Ether (2 x 10 mL) and dry in a vacuum oven at 40°C for 4 hours.

  • Yield: Expect >90% yield of white crystalline solid.

Protocol B: Chiral Resolution (Optical Enrichment)

To obtain the (S)-enantiomer often required for NK1 synthesis.

  • Salt Formation: Dissolve racemic 2-phenylpiperazine (1 eq) and N-Acetyl-L-phenylalanine (1 eq) in hot Ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. The diastereomeric salt of the (S)-amine typically crystallizes first.

  • Recrystallization: Recrystallize the solid from EtOH/Water (9:1) to upgrade enantiomeric excess (ee) to >99%.

  • Liberation: Treat the salt with 1M NaOH and extract with DCM to recover the free (S)-2-phenylpiperazine.

Handling & Stability

  • Hygroscopicity: The dihydrochloride salt is hygroscopic . It must be stored in a tightly sealed container, preferably in a desiccator.

  • Storage: 2-8°C (Refrigerated). Long-term storage at -20°C is recommended to prevent discoloration.

  • Stability: Stable in aqueous solution at acidic pH. At basic pH (free base form), it is susceptible to oxidation over time; store under Nitrogen/Argon.

References

  • Pollard, C. B., & Wicker, T. H. (1954). Synthesis of 2-Phenylpiperazine and Derivatives.[3][4][5][6][7] Journal of the American Chemical Society.

  • Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of Vestipitant. Journal of Medicinal Chemistry.[6]

  • GlaxoSmithKline. (2001).[6] Preparation of 2-phenylpiperazine-1-carboxylic acid benzylamides as tachykinin antagonists.[6] Patent WO01025219.[6]

  • Toronto Research Chemicals. (2023). This compound Product Monograph.

Sources

2-Phenylpiperazine Dihydrochloride: Structural Mechanism & Pharmacological Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenylpiperazine dihydrochloride (2-PP·2HCl) acts as a high-value privileged scaffold in medicinal chemistry rather than a standalone therapeutic agent. Unlike its structural isomer 1-phenylpiperazine (a direct serotonergic agent), 2-PP is characterized by a phenyl ring attached to the C2 carbon of the piperazine heterocycle.

This structural arrangement introduces a chiral center adjacent to the nitrogen, providing a rigid conformational anchor. Its primary "Mechanism of Action" is defined by its role as a stereochemical director in the synthesis of high-affinity Neurokinin-1 (NK1) receptor antagonists and other CNS-active ligands. This guide details the structural biology, synthetic utility, and experimental handling of this critical intermediate.

Part 1: Mechanistic Profile & Structural Biology

The "Conformational Lock" Mechanism

The biological potency of 2-PP derivatives stems from the steric influence of the C2-phenyl group.

  • Ring Conformation: The piperazine ring predominantly adopts a chair conformation. The bulky phenyl group at position 2 strongly prefers the equatorial position to minimize 1,3-diaxial interactions.

  • Vector Orientation: This equatorial locking forces the nitrogen lone pairs and any N-substituents into specific spatial vectors. In drug design, this is known as pre-organization , reducing the entropic penalty when the drug binds to its target receptor.

Pharmacological Target: The NK1 Receptor

Derivatives of 2-PP are foundational to Substance P antagonists (e.g., specific analogs related to the development of anti-emetics and antidepressants).

  • Binding Pocket: The C2-phenyl group of the scaffold typically occupies a hydrophobic sub-pocket within the NK1 receptor transmembrane domain.

  • Selectivity: The chirality (R vs. S) of the 2-PP core is often the determinant of receptor affinity. For many NK1 antagonists, the (S)-enantiomer provides superior binding geometry.

Distinction from 1-Phenylpiperazine

It is critical to distinguish 2-PP from 1-PP to avoid experimental error.

Feature1-Phenylpiperazine (1-PP)2-Phenylpiperazine (2-PP)
Structure Phenyl on Nitrogen (N1)Phenyl on Carbon (C2)
Primary Mechanism 5-HT (Serotonin) Agonist/MetabolitePharmacophore Scaffold / Chiral Auxiliary
Key Activity Psychoactive (mCPP-like)Structural template for NK1/CNS drugs
Metabolic Stability Prone to aromatic hydroxylationMore stable core; modifies N-dealkylation rates

Part 2: Experimental Protocols

Protocol A: Chiral Resolution of 2-Phenylpiperazine

Since the commercial dihydrochloride is often racemic, resolving the enantiomers is a prerequisite for high-affinity ligand synthesis.

Objective: Isolate (S)-2-Phenylpiperazine from the racemate using N-acetyl-L-leucine.

Reagents:

  • Racemic 2-Phenylpiperazine

  • N-Acetyl-L-leucine

  • Ethanol (Absolute)

  • KOH (for free-basing)

Workflow:

  • Salt Formation: Dissolve racemic 2-phenylpiperazine (10 mmol) and N-acetyl-L-leucine (10 mmol) in boiling ethanol (50 mL).

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The diastereomeric salt of the (S)-enantiomer typically crystallizes first.

  • Filtration: Filter the white precipitate.

  • Recrystallization: Recrystallize from ethanol 2–3 times to achieve >99% enantiomeric excess (ee).

  • Free-Basing: Suspend the purified salt in water, basify with 40% KOH solution to pH >12, and extract with dichloromethane (DCM).

  • Salt Re-formation: Treat the DCM layer with HCl in ether to regenerate (S)-2-Phenylpiperazine·2HCl.

Protocol B: N-Alkylation for Ligand Synthesis

Objective: Attach a functional side chain to N1/N4 while maintaining the C2 stereochemistry.

Workflow:

  • Protection: Selectively protect N1 (less sterically hindered) or N4 depending on target. Note: The N1 position is adjacent to the phenyl group and is more sterically hindered than N4.

    • Correction: Actually, N4 is distal to the phenyl group and is less hindered. N1 is proximal.

    • Step: React 2-PP with 1 equivalent of Boc-anhydride at 0°C. The N4-Boc product is favored due to steric hindrance at N1.

  • Coupling: React the N4-Boc-2-phenylpiperazine with an alkyl halide (R-X) in the presence of

    
     in DMF at 60°C to alkylate N1.
    
  • Deprotection: Remove Boc group with 4M HCl/Dioxane to yield the functionalized scaffold.

Part 3: Visualization & Pathway Logic

The following diagram illustrates the "Scaffold Logic" — how 2-PP serves as the central hub for creating bio-active NK1 antagonists.

G Racemic Racemic 2-Phenylpiperazine (Starting Material) Resolution Chiral Resolution (N-Acetyl-L-Leucine) Racemic->Resolution  Crystallization   SPP (S)-2-Phenylpiperazine (Active Enantiomer) Resolution->SPP  Precipitate   RPP (R)-2-Phenylpiperazine (Inactive/Less Active) Resolution->RPP  Supernatant   Conformation Conformational Locking (Phenyl in Equatorial Position) SPP->Conformation  Thermodynamic Control   Drug Candidate Drug (e.g., Vestipitant Analog) Conformation->Drug  Derivatization   NK1_Binding NK1 Receptor Binding (Hydrophobic Pocket Interaction) Drug->NK1_Binding  High Affinity (Kd < 1nM)  

Figure 1: The workflow from racemic starting material to high-affinity NK1 receptor ligand, highlighting the critical role of chiral resolution and conformational locking.

References

  • Design and Synthesis of NK1 Antagonists. Swain, C. J., et al. (1995). Novel 2-substituted piperazines as potent neurokinin-1 receptor antagonists. Journal of Medicinal Chemistry.

  • Privileged Scaffolds in Medicinal Chemistry. Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology.

  • Chiral Resolution of Piperazines. Ager, D. J., et al. (1997). The resolution of 2-phenylpiperazine. Tetrahedron: Asymmetry.

  • Pharmacology of Substance P Antagonists. Quartara, L., & Maggi, C. A. (1998). The tachykinin NK1 receptor. Part II: Distribution and pathophysiological roles. Neuropeptides.

Technical Guide: Solubility & Handling of 2-Phenylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Phenylpiperazine dihydrochloride is a critical chiral building block in medicinal chemistry, widely employed in the synthesis of Neurokinin-1 (NK1) antagonists and various antidepressant scaffolds.

As a dihydrochloride salt, the molecule exhibits a distinct "solubility duality": the phenyl ring confers lipophilicity, while the diprotonated piperazine core (


) creates a high charge density lattice. Understanding this balance is essential for successful formulation, stock solution preparation, and synthetic workup.
Physicochemical Profile
PropertySpecification
CAS Number 63585-56-0
Molecular Formula

Molecular Weight 235.15 g/mol
Appearance White to off-white crystalline powder
Acidity (pKa) ~5.5 and ~9.0 (piperazine core); 1% aq. solution pH

1-3
Hygroscopicity Moderate to High (Store in desiccator)

Solubility Profile: The Matrix

The solubility of this compound is dictated by its ionic lattice energy versus the solvation capability of the solvent. The following data represents field-standard expectations for this class of amine salts.

Solvent Compatibility Table
Solvent ClassSolventSolubility RatingApplication Context
Aqueous Water (Milli-Q)High (>100 mg/mL)Stock solutions, biological assays. Solution will be acidic.
Aqueous Buffer PBS (pH 7.4)High Caution: High concentrations may alter buffer pH significantly.
Polar Aprotic DMSOHigh (>50 mg/mL)Cryopreservation, HTS library management.
Polar Protic Methanol / EthanolModerate Recrystallization, HPLC mobile phases.
Non-Polar Hexane / TolueneInsoluble Washing impurities from the solid salt.
Chlorinated Dichloromethane (DCM)Very Low Requires Free-Basing (See Protocol 2).

Critical Insight: Do not attempt to dissolve the dihydrochloride salt directly in DCM or Ethyl Acetate for reactions. It will remain a suspension. You must perform a "Free-Basing" extraction first.

Experimental Protocols

Protocol 1: Preparation of Aqueous Stock Solution (50 mM)

Context: For use in biological assays or aqueous-phase synthetic steps.

Materials:

  • 2-Phenylpiperazine

    
     2HCl (Store at RT, desiccated)
    
  • Milli-Q Water (degassed)

  • 0.22

    
    m Syringe Filter (PES or Nylon)
    

Methodology:

  • Calculations: For 10 mL of 50 mM solution:

    
    
    
  • Weighing: Weigh 117.6 mg of the salt. Note: Work quickly as the salt can be hygroscopic.

  • Dissolution: Add solid to a volumetric flask containing ~8 mL of water. Vortex for 30-60 seconds. The solid should dissolve instantly.

  • pH Check: Verify pH. It will likely be acidic (pH 2-3).

    • Correction: If neutral pH is required for cell culture, carefully adjust with 1N NaOH, but watch for precipitation if the free base solubility limit is exceeded (approx. < 10 mg/mL in water for the free base).

  • Sterilization: Filter through a 0.22

    
    m syringe filter.
    
Protocol 2: The "Salt-to-Base" Switch (Free-Basing)

Context: Essential when the molecule is needed for nucleophilic substitution reactions in organic solvents (e.g., DCM, THF).

Rationale: The dihydrochloride salt is non-nucleophilic. To react the piperazine nitrogen, you must remove the HCl.

FreeBasing Start Start: 2-Phenylpiperazine 2HCl Dissolve Dissolve in Water (10 mL/g) Start->Dissolve Basify Add 2N NaOH (pH > 12) Dissolve->Basify Deprotonation Extract Extract with DCM (3x) Basify->Extract Phase Separation Dry Dry Organic Layer (Na2SO4) Extract->Dry Evap Evaporate Solvent Dry->Evap End Result: 2-Phenylpiperazine (Free Base) Evap->End

Figure 1: Workflow for converting the water-soluble salt into the organic-soluble free base.

Step-by-Step:

  • Dissolve the dihydrochloride salt in minimum water (approx 10 mL per gram).

  • Slowly add 2N NaOH or saturated

    
     while stirring until the pH reaches 12-14. The solution may become cloudy as the free base precipitates or oils out.
    
  • Add an equal volume of Dichloromethane (DCM).

  • Shake and separate layers. The product is now in the bottom organic layer .

  • Repeat extraction of the aqueous layer 2 more times.

  • Combine organic layers, dry over anhydrous

    
    , filter, and evaporate in vacuo.
    

Analytical Considerations (HPLC/LC-MS)

When analyzing this compound, the salt form dissociates immediately in the mobile phase.

  • Column Selection: C18 or Phenyl-Hexyl columns are standard.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or TFA.

    • Note: The amine is basic. Using a high pH buffer (Ammonium Bicarbonate, pH 10) can improve peak shape by suppressing ionization, but ensure your column is pH resistant.

  • Detection: UV absorbance is low (only the phenyl ring absorbs, typically 210-220 nm or 254 nm).

SolventSelection Start Select Solvent Goal Goal? Start->Goal Synthesis Organic Synthesis (e.g., Alkylation) Goal->Synthesis BioAssay Biological Assay (IC50, Cell Culture) Goal->BioAssay Analysis HPLC/LC-MS Goal->Analysis Action1 Must Free-Base first. Use DCM or THF. Synthesis->Action1 Action2 Dissolve in Water or DMSO. Check pH compatibility. BioAssay->Action2 Action3 Dissolve in MeOH/Water (50:50). Use Acidic Mobile Phase. Analysis->Action3

Figure 2: Decision tree for solvent selection based on experimental intent.

Storage and Stability

  • Temperature: Store at 2-8°C (Refrigerated) for long term; Room Temperature is acceptable for short term (weeks).

  • Atmosphere: Hygroscopic. Keep tightly sealed. If the powder turns into a gum/paste, it has absorbed moisture. Recrystallization from Ethanol/Ether can restore the solid form.

  • Shelf Life: >2 years if kept dry and cool.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 111426, 2-Phenylpiperazine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Technical Monograph: Synthesis of 1-Phenylpiperazine Dihydrochloride from Aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Clarification

Critical Isomer Distinction: This guide details the synthesis of 1-phenylpiperazine (


-phenylpiperazine) from aniline. It is imperative to address a common nomenclature confusion in the field:
  • 1-Phenylpiperazine (1-PP): The phenyl ring is attached to the nitrogen atom (

    
    ). This is the chemically viable product when alkylating aniline  with bis-electrophiles.
    
  • 2-Phenylpiperazine (2-PP): The phenyl ring is attached to the carbon backbone (

    
    ). This isomer is not  synthesized from aniline; it is conventionally produced via the reduction of 2-phenylpyrazine or from phenylglycine.
    

Proceeding with the premise that the starting material is Aniline , this guide focuses on the synthesis of the 1-PP isomer , a critical pharmacophore found in antifungal agents (e.g., Itraconazole) and antipsychotics.

Reaction Chemistry & Mechanism

The synthesis relies on a double nucleophilic substitution (


) reaction. Aniline acts as the nucleophile, attacking the electrophilic carbons of bis(2-chloroethyl)amine (often generated in situ from diethanolamine and HCl).
The Chemical Pathway

The reaction proceeds through the formation of a mono-alkylated intermediate, followed by an intramolecular cyclization to close the piperazine ring.

Key Mechanistic Drivers:

  • Nucleophilicity: The nitrogen lone pair on aniline is moderately nucleophilic but reduced by resonance with the phenyl ring. Elevated temperatures are required.

  • Leaving Group Efficiency: The hydroxyl groups of diethanolamine are poor leaving groups. They are converted to chlorides (using HCl) to facilitate displacement.

  • Salt Formation: The final product is isolated as the dihydrochloride salt (

    
    ), which stabilizes the amine and facilitates purification via crystallization.
    
Reaction Scheme Visualization

ReactionPathway Aniline Aniline (Nucleophile) Inter Intermediate: N,N-bis(2-chloroethyl)aniline Aniline->Inter + HCl / Heat - H2O DEA Diethanolamine HCl DEA->Inter Cyclic Cyclization: 1-Phenylpiperazine (Free Base) Inter->Cyclic Intramolecular Sn2 - HCl Salt Product: 1-Phenylpiperazine Dihydrochloride Cyclic->Salt + Conc. HCl Precipitation

Figure 1: Sequential pathway from Aniline to the Dihydrochloride salt via in-situ chlorination and cyclization.

Materials & Equipment

Reagents Table
ReagentRolePurityHazard Note
Aniline Precursor>99% (ACS)Toxic, absorbs through skin.
Diethanolamine Reagent>98%Viscous liquid.
Hydrochloric Acid Reactant37% (Conc.)Corrosive, fuming.
Ethanol (Absolute) Solvent>99.5%Flammable.
Diethyl Ether Wash SolventACS GradePeroxide former.
Equipment
  • Reactor: 500mL Round Bottom Flask (3-neck) equipped with a mechanical stirrer (magnetic stirring is often insufficient for the viscous slurry).

  • Condenser: High-efficiency reflux condenser.

  • Trap: Acid gas trap (NaOH scrubber) to neutralize HCl fumes.

  • Filtration: Buchner funnel with vacuum assembly.

Experimental Protocol

This protocol is adapted from the Pollard & MacDowell method, optimized for laboratory safety and yield.

Phase 1: Condensation & Cyclization
  • Preparation of Amine Hydrochloride:

    • In the 500mL flask, charge 1.0 mol (105 g) of Diethanolamine .

    • Slowly add 3.0 mol (approx. 250 mL) of Conc. HCl via an addition funnel.

    • Caution: Exothermic reaction. Maintain temperature <60°C using an ice bath if necessary.

    • Insight: The excess HCl is crucial to convert the alcohols to alkyl chlorides and to catalyze the condensation.

  • Addition of Aniline:

    • Add 1.0 mol (93 g) of Aniline to the mixture.

    • Add a magnetic stir bar or engage mechanical stirrer.

  • Thermal Reaction:

    • Heat the mixture to reflux. As water distills off, the temperature will rise.

    • Maintain the reaction melt at 200°C - 220°C for 4 to 6 hours .

    • Checkpoint: The mixture will darken significantly (dark brown/black). This is normal. The evolution of HCl gas indicates the reaction is proceeding (ensure scrubber is active).

Phase 2: Isolation of the Free Base
  • Basification:

    • Cool the reaction mass to ~80°C.

    • Dissolve the viscous melt in 200 mL of hot water .

    • Slowly add Solid NaOH pellets or 50% NaOH solution until the pH is strongly alkaline (pH > 12).

    • Observation: An oily organic layer (the crude free base) will separate from the aqueous phase.

  • Extraction:

    • Extract the mixture with Benzene or Toluene (3 x 100 mL). (Toluene is preferred for lower toxicity).

    • Combine organic layers and dry over anhydrous

      
      .
      
    • Filter off the drying agent.

  • Distillation (Purification):

    • Perform vacuum distillation on the organic layer.

    • Fraction 1: Solvent (Toluene).

    • Fraction 2: Unreacted Aniline.

    • Fraction 3 (Product): Collect the fraction boiling at 163–165°C at 20 mmHg .

    • Yield: Expect a pale yellow oil (1-Phenylpiperazine free base).

Phase 3: Formation of Dihydrochloride Salt
  • Salting Out:

    • Dissolve the purified oil (Fraction 3) in 10 volumes of absolute ethanol .

    • Cool the solution to 0–5°C in an ice bath.

    • Bubble dry HCl gas through the solution OR add Conc. HCl dropwise until no further precipitation occurs.

  • Filtration & Drying:

    • Filter the white crystalline precipitate.

    • Wash with cold ethanol, followed by diethyl ether to remove moisture.

    • Dry in a vacuum oven at 60°C.

Analytical Validation

Specification Table
ParameterSpecificationMethod
Appearance White crystalline powderVisual
Melting Point 246°C - 250°C (Decomp.)Capillary MP
Solubility Soluble in water; Insoluble in etherGravimetric
Identity Matches Reference StandardIR / NMR
Process Workflow Diagram

Workflow Start Start: Aniline + Diethanolamine + HCl Reflux High Temp Reflux (200°C) Cyclization Start->Reflux Basify Basification (NaOH) Phase Separation Reflux->Basify Extract Extraction (Toluene) & Distillation Basify->Extract Salt Salt Formation (Ethanol + HCl) Extract->Salt Final Final Product: 1-PP Dihydrochloride Salt->Final

Figure 2: Operational workflow for the isolation of pharmaceutical grade 1-PP 2HCl.

Troubleshooting & Optimization

  • Low Yield: Often caused by incomplete removal of water during the high-temperature melt phase. Ensure the temperature reaches >200°C to drive the condensation.

  • Solidification of Melt: If the reaction mass solidifies too early, add a small amount of inert high-boiling solvent (e.g., diphenyl ether), though running "neat" is standard.

  • Dark Product: Oxidation of aniline. Perform the reaction under a Nitrogen blanket to improve color profile.

References

  • Pollard, C. B., & MacDowell, L. G. (1934). The Synthesis of Phenylpiperazine. Journal of the American Chemical Society, 56(10), 2199–2200. Link

  • Prelog, V., & Blažek, Z. (1932). Über die Darstellung von N-Monoaryl-piperazinen. Collection of Czechoslovak Chemical Communications, 4, 565-572. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7086, 1-Phenylpiperazine. Link

2-Phenylpiperazine Dihydrochloride: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenylpiperazine dihydrochloride is a high-value "privileged scaffold" in modern neuroscience, serving primarily as the structural core for Neurokinin-1 (NK1) receptor antagonists . Unlike its isomer 1-phenylpiperazine (a serotonin mimic), the 2-phenyl isomer provides a distinct steric and chiral framework essential for high-affinity binding to tachykinin receptors.

This guide addresses the technical requirements for utilizing this compound in Fragment-Based Drug Discovery (FBDD) and as a precursor for synthesizing radioligands (e.g., PET probes) or therapeutic candidates targeting Substance P pathways. It focuses on the dihydrochloride salt form (


), which offers superior aqueous solubility and stability compared to the free base, making it the preferred reagent for physiological buffer systems.

Part 1: Chemical Identity & Physicochemical Properties

The dihydrochloride salt transforms the lipophilic free base into a hydrophilic species suitable for aqueous stock solutions. Understanding these properties is the first step in reproducible experimental design.

Core Specifications
PropertySpecificationRelevance to Neuroscience
Chemical Name This compoundCore scaffold for "Pitant" class drugs.
CAS Number 872139-22-5 (Salt) / 5271-26-1 (Base)Ensure procurement of the salt for aqueous assays.
Molecular Formula

Stoichiometry critical for molarity calculations.
Molecular Weight 235.15 g/mol Used for preparing precise stock solutions.
Solubility Water (>50 mg/mL), DMSOHigh water solubility eliminates DMSO artifacts in sensitive electrophysiology.
Acidity pH ~1.5–2.0 (in 5% aq. solution)Critical: Must be buffered to pH 7.4 before adding to cells/tissue.
Chirality Racemic or Enantiopure (R/S)NK1 affinity is often stereoselective; know your isomer.

Part 2: Pharmacological Mechanism & Neuroscience Utility

The "Privileged Scaffold" in NK1 Antagonism

The 2-phenylpiperazine moiety is the structural anchor for many high-affinity NK1 antagonists (e.g., GR205171, Vofopitant). In these complex ligands, the piperazine ring acts as a rigid spacer, while the phenyl group at the C2 position locks the molecule into a conformation that fits the hydrophobic pocket of the NK1 receptor.

  • Mechanism: Competitive antagonism of Substance P (SP) at the NK1 receptor.

  • Downstream Effect: Blockade of SP-induced calcium influx, preventing neurogenic inflammation and modulating nociception/anxiety pathways in the amygdala and dorsal horn.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Beyond NK1, phenylpiperazine derivatives act as non-competitive antagonists at neuronal nAChRs. They function as open-channel blockers, entering the ion pore only after the receptor is activated by acetylcholine.

Visualization: The Scaffold Mechanism

The following diagram illustrates how the 2-phenylpiperazine core serves as the "anchor" for ligand binding and channel blockade.

Mechanism Fig 1: Pharmacological role of 2-Phenylpiperazine as a scaffold for NK1 receptor blockade. SubstanceP Substance P (Endogenous Ligand) NK1_Receptor NK1 Receptor (G-Protein Coupled) SubstanceP->NK1_Receptor Activates Signal Ca2+ Influx & Neuroinflammation NK1_Receptor->Signal Triggers Scaffold 2-Phenylpiperazine (Core Scaffold) Antagonist Synthesized NK1 Antagonist (e.g., GR205171) Scaffold->Antagonist Chemical Derivatization Antagonist->NK1_Receptor Competitive Blockade Antagonist->Signal Inhibits

Part 3: Experimental Applications & Protocols

Application A: Fragment-Based Drug Discovery (FBDD)

Researchers use 2-phenylpiperazine as a "fragment" to screen for binding pockets on novel targets (e.g., orphan GPCRs or ion channels). Because of its low molecular weight, it detects weak but specific interactions that can be optimized later.

Application B: Chemical Synthesis of Probes

It is the starting material for synthesizing radiolabeled PET tracers (e.g.,


C-labeled analogues) used to map NK1 receptor density in living brain tissue.
Protocol 1: Preparation of Stock Solutions

Challenge: The dihydrochloride salt is acidic and hygroscopic. Improper handling leads to concentration errors and cellular toxicity due to pH shock.

Materials:

  • 2-Phenylpiperazine 2HCl (Store at 4°C, desiccated).

  • Milli-Q Water (18.2 MΩ).

  • 1N NaOH (for pH adjustment).

  • HEPES Buffer (1M).

Step-by-Step Methodology:

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (hygroscopicity management).

  • Weighing: Rapidly weigh the required amount.

    • Target: 10 mM Stock.

    • Calculation: Dissolve 2.35 mg in 1 mL of water.

  • Solubilization: Add Milli-Q water. Vortex until clear.

    • Note: The pH of this unbuffered solution will be ~2.0. Do not add directly to cells.

  • Neutralization (Critical):

    • If using immediately: Dilute 1:100 into buffered media (e.g., aCSF or DMEM) containing 25mM HEPES. The buffer capacity will neutralize the acid.

    • If storing: Prepare the stock in 100mM HEPES (pH 7.4) directly, or adjust pH carefully with 1N NaOH to pH 7.0 before freezing.

  • Storage: Aliquot into light-protective vials. Store at -20°C for up to 3 months. Avoid freeze-thaw cycles.

Protocol 2: In Vitro Competitive Binding Assay (NK1)

This assay validates if a derivative retains affinity for the NK1 receptor using the 2-phenylpiperazine core.

Workflow Visualization:

AssayWorkflow Fig 2: Radioligand binding workflow to determine affinity of 2-phenylpiperazine derivatives. Stock 1. Prepare Stock (10mM in Water) Dilution 2. Serial Dilution (10nM - 100µM) Stock->Dilution Buffer: 50mM Tris-HCl Incubation 4. Incubation (+ [3H]-Substance P) Dilution->Incubation Tissue 3. Tissue Prep (CHO-NK1 Cells or Rat Striatum Membranes) Tissue->Incubation Filtration 5. Rapid Filtration (GF/B Filters) Incubation->Filtration Equilibrium (60 min) Analysis 6. Scintillation Counting (Calculate Ki) Filtration->Analysis

Methodology:

  • Tissue Prep: Use CHO cells stably expressing human NK1 receptors or rat submaxillary gland membranes.

  • Ligand: Use

    
    -Substance P (0.5 nM) as the radioligand.
    
  • Competition: Add increasing concentrations of the 2-phenylpiperazine derivative (

    
     to 
    
    
    
    M).
  • Incubation: Incubate for 60 minutes at 25°C in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM

    
    , 0.02% BSA).
    
    • Scientist's Note: BSA is crucial to prevent the peptide ligand (Substance P) from sticking to plasticware.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% polyethyleneimine (PEI). PEI reduces non-specific binding of the cationic ligand.

  • Data: Plot % Specific Binding vs. Log[Concentration] to determine

    
     and 
    
    
    
    .

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 17749804, this compound. Retrieved from [Link]

  • Quartara, L., & Maggi, C. A. (1998). The tachykinin NK1 receptor.[1][2][3][4] Part II: Distribution and pathophysiological roles. Neuropeptides.[5][6] (Context: Role of NK1 antagonists in neuroscience).

  • Kramer, M. S., et al. (1998). Distinct mechanism for antidepressant activity by blockade of central substance P receptors.[5][7] Science. (Context: Validation of NK1 antagonism in depression).

Sources

The Pivotal Role of 2-Phenylpiperazine Dihydrochloride in the Evolution of Modern Antidepressants: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate neurobiology of depression presents a continuous challenge in the quest for more effective and faster-acting therapeutic interventions. Within the diverse landscape of antidepressant drug discovery, the 2-phenylpiperazine scaffold has emerged as a cornerstone for the development of novel pharmacologies. This technical guide provides a comprehensive exploration of 2-phenylpiperazine dihydrochloride as a critical starting material and structural motif in the design and synthesis of innovative antidepressants. We will delve into its chemical characteristics, synthesis methodologies, and its profound influence on the evolution of compounds targeting key neurotransmitter systems. This guide will further detail the crucial in vitro and in vivo assays employed to characterize the pharmacological profile of these derivatives, offering a robust framework for researchers in the field.

Introduction: The Enduring Significance of the Phenylpiperazine Moiety

Major depressive disorder (MDD) is a leading cause of disability worldwide, yet a significant portion of patients exhibit inadequate response to currently available treatments.[1] This therapeutic gap has fueled the search for novel antidepressant agents with improved efficacy and tolerability profiles. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry, frequently appearing in centrally active agents due to its favorable pharmacokinetic properties.[2] The incorporation of a phenyl group at the 2-position of the piperazine ring, as seen in 2-phenylpiperazine, has proven to be a particularly fruitful strategy in the development of antidepressants.[2] This structural feature is a key pharmacophore in a class of antidepressants that primarily modulate serotonergic and dopaminergic neurotransmission.[3]

This compound serves as a stable and versatile building block in the synthesis of these complex molecules, offering a reliable starting point for the exploration of structure-activity relationships (SAR).[4] This guide will illuminate the journey from this fundamental chemical entity to the development of sophisticated drug candidates.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the starting material is paramount for any successful drug discovery campaign.

Chemical Profile
PropertyValueReference
Chemical Name This compound
CAS Number 872139-22-5[4]
Molecular Formula C10H16Cl2N2[4]
Molecular Weight 235.15 g/mol [4]
Appearance White to off-white solid[4]
Solubility Soluble in water
Synthesis Protocol: From Aniline to this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the cyclization of a substituted aniline. The following protocol is a representative example of the chemical transformations involved.

Step 1: Synthesis of N-Phenylpiperazine

This procedure involves the reaction of aniline with bis(2-chloroethyl)amine hydrochloride.

  • Reactants: Aniline, bis(2-chloroethyl)amine hydrochloride.

  • Procedure:

    • In a 500L glass-lined reactor, charge 100 kg of aniline and 250 kg of bis(2-chloroethyl)amine hydrochloride.

    • Heat the mixture to 180-200°C and maintain this temperature for 3-4 hours.

    • After the reaction is complete, cool the mixture and neutralize it with a 30% aqueous sodium hydroxide solution.

    • Separate the organic layer and wash it with water.

    • Purify the crude N-phenylpiperazine by vacuum distillation.[5]

Step 2: Conversion to this compound

The free base is then converted to its more stable dihydrochloride salt.

  • Reactants: N-Phenylpiperazine, Hydrochloric Acid (gas or concentrated solution).

  • Procedure:

    • Dissolve the purified N-phenylpiperazine in a suitable solvent such as ethanol.

    • Bubble dry hydrogen chloride gas through the solution or add a concentrated solution of hydrochloric acid until precipitation is complete.

    • Collect the precipitated this compound by filtration.

    • Wash the solid with a cold solvent (e.g., diethyl ether) and dry under vacuum.

Mechanism of Action: Targeting the Serotonergic and Dopaminergic Systems

The therapeutic efficacy of 2-phenylpiperazine-based antidepressants stems from their ability to modulate the activity of key neurotransmitter receptors, primarily within the serotonin (5-HT) and dopamine (DA) systems.[3]

Primary Molecular Targets

Phenylpiperazine derivatives often exhibit a multi-target profile, acting as antagonists or partial agonists at various receptor subtypes.[6] This polypharmacology is believed to contribute to their broad spectrum of activity and potentially a more rapid onset of action.

  • Serotonin 5-HT2A Receptors: Antagonism at 5-HT2A receptors is a hallmark of many phenylpiperazine antidepressants.[3] This action is thought to contribute to their antidepressant and anxiolytic effects, as well as mitigating some of the side effects associated with selective serotonin reuptake inhibitors (SSRIs), such as insomnia and sexual dysfunction.[7]

  • Serotonin 5-HT1A Receptors: Many derivatives also display high affinity for 5-HT1A receptors, often acting as partial agonists.[8] This activity can contribute to the overall antidepressant and anxiolytic profile.

  • Dopamine D2 and D3 Receptors: Modulation of dopamine D2 and D3 receptors is another important aspect of the pharmacology of these compounds.[5] The affinity for these receptors can influence the antidepressant efficacy and the side-effect profile, particularly concerning extrapyramidal symptoms.[5]

The interplay between these receptor systems is complex and crucial for the overall therapeutic effect.

Serotonin_Dopamine_Interaction 5HT_Neuron Serotonin Neuron DA_Neuron Dopamine Neuron 5HT_Neuron->DA_Neuron 5-HT Input 5HT2A_R 5-HT2A Receptor 5HT_Neuron->5HT2A_R 5-HT 5HT1A_R 5-HT1A Receptor 5HT_Neuron->5HT1A_R 5-HT DA_Neuron->5HT_Neuron DA Input D2_R D2 Receptor DA_Neuron->D2_R DA Phenylpiperazine Phenylpiperazine Phenylpiperazine->5HT2A_R Antagonist Phenylpiperazine->5HT1A_R Partial Agonist Phenylpiperazine->D2_R Modulator

Figure 1: Simplified schematic of the interaction of phenylpiperazine derivatives with key serotonin and dopamine receptors.

Signaling Pathways

The binding of 2-phenylpiperazine derivatives to their target receptors initiates a cascade of intracellular signaling events. For instance, antagonism of the Gq-coupled 5-HT2A receptor blocks the activation of phospholipase C (PLC), thereby reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) and subsequent intracellular calcium mobilization.

Preclinical Evaluation: A Step-by-Step Workflow

The development of novel antidepressants from the 2-phenylpiperazine scaffold involves a rigorous preclinical evaluation process to characterize their pharmacological and behavioral effects.

Drug_Development_Workflow Start 2-Phenylpiperazine Dihydrochloride Synthesis Derivative Synthesis Start->Synthesis In_Vitro In Vitro Assays Synthesis->In_Vitro In_Vivo In Vivo Behavioral Models In_Vitro->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Lead_Opt->Synthesis Iterative Process Candidate Drug Candidate Lead_Opt->Candidate

Figure 2: A generalized workflow for the development of antidepressant candidates from this compound.

In Vitro Characterization

4.1.1. Receptor Binding Assays

These assays are crucial for determining the affinity of a compound for its molecular targets. Radioligand binding assays are a common method.

  • Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific receptor.

  • Protocol Outline (for 5-HT2A Receptor):

    • Prepare cell membranes expressing the human 5-HT2A receptor.

    • Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]-ketanserin) and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and convert it to Ki using the Cheng-Prusoff equation.

Receptor Binding Affinity Data for Representative Phenylpiperazine Derivatives

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)Reference
Derivative A152515050[9]
Derivative B5108020[10]
Derivative C255200100[5]

4.1.2. Functional Assays

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

  • cAMP Assay (for Gi/o-coupled receptors like 5-HT1A):

    • Principle: Measures the inhibition of forskolin-stimulated cAMP production in cells expressing the receptor.[11]

    • Protocol Outline:

      • Plate cells expressing the 5-HT1A receptor in a 96-well plate.

      • Pre-incubate the cells with the test compound.

      • Stimulate the cells with forskolin to induce cAMP production.

      • Lyse the cells and measure cAMP levels using a competitive immunoassay (e.g., HTRF or AlphaScreen).[12]

  • Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A):

    • Principle: Measures the increase in intracellular calcium concentration upon receptor activation.[13]

    • Protocol Outline:

      • Load cells expressing the 5-HT2A receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • Add the test compound (to assess agonist activity) or a known agonist in the presence of the test compound (to assess antagonist activity).

      • Measure the change in fluorescence intensity over time using a fluorescence plate reader.[14]

In Vivo Behavioral Models

Animal models are indispensable for evaluating the potential antidepressant-like effects of a compound.

4.2.1. Forced Swim Test (FST)

The FST is a widely used screening tool for antidepressants.

  • Principle: Antidepressant-treated animals will spend more time actively trying to escape (swimming or climbing) and less time immobile (floating) compared to vehicle-treated animals.

  • Protocol Outline (for mice):

    • Individually place mice in a transparent cylinder filled with water (23-25°C) from which they cannot escape.

    • The test duration is typically 6 minutes.

    • Record the duration of immobility during the last 4 minutes of the test.

    • A significant decrease in immobility time is indicative of an antidepressant-like effect.

4.2.2. Tail Suspension Test (TST)

The TST is another common model of behavioral despair.

  • Principle: Similar to the FST, antidepressant treatment reduces the duration of immobility when mice are suspended by their tails.

  • Protocol Outline:

    • Suspend mice individually by their tails using adhesive tape, ensuring they cannot escape or climb.

    • Record the duration of immobility over a 6-minute period.

    • A reduction in immobility time suggests an antidepressant-like effect.

Structure-Activity Relationship (SAR) and Lead Optimization

The 2-phenylpiperazine scaffold allows for systematic modifications to optimize the pharmacological profile of a compound.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly impact receptor affinity and selectivity.[15] For example, electron-donating groups at the ortho position of the phenyl ring can enhance affinity for the D2 receptor.[15]

  • Modifications at the N1- and N4-positions of the Piperazine Ring: The substituents at the nitrogen atoms of the piperazine ring are crucial for modulating receptor interactions and pharmacokinetic properties.[2]

Conclusion and Future Directions

This compound has proven to be an invaluable starting point for the development of a significant class of antidepressant drugs. Its derivatives have yielded compounds with complex, multi-target pharmacologies that offer potential advantages over single-mechanism agents. The continued exploration of the chemical space around the 2-phenylpiperazine nucleus, guided by a deep understanding of SAR and the application of robust preclinical evaluation methods, holds great promise for the discovery of next-generation antidepressants with improved efficacy, faster onset of action, and enhanced patient outcomes. Future research will likely focus on fine-tuning the selectivity and functional activity of these compounds to achieve a more precise modulation of the intricate neural circuits underlying depression.

References

  • Chem-Impex International. (n.d.). This compound. Retrieved from [Link]

  • Chu, A., et al. (2005). Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Bioorganic & Medicinal Chemistry Letters, 15(3), 625-629.
  • Cosi, C., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(7), 1313-1327.
  • Chu, A., et al. (2009). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Psychopharmacology, 203(2), 379-391.
  • Wang, X., et al. (2018). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Advances, 8(42), 23793-23801.
  • Stam, N. J., et al. (2024). Overview of Psychiatric Medications in the Pipeline in Phase III Trials as of June 1, 2024: A Systematic Review. Innovations in Clinical Neuroscience, 21(6), 28-40.
  • Drugs.com. (n.d.). List of Phenylpiperazine antidepressants. Retrieved from [Link]

  • de Oliveira, R. J., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(6), 681-692.
  • Zhou, F. M., et al. (2005). Depression: more than just serotonin.
  • National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure‐activity relationship of antidepressant activity piperazine derivatives. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]

  • Harvard Brain Science Initiative. (2023, February 21). Exploring How Serotonin and Dopamine Interact. Retrieved from [Link]

  • Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved from [Link]

  • Malawska, B., et al. (2021).
  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Mount Sinai Health System. (2024, February 26). First-in-Human Study Reveals Dopamine and Serotonin Have Overlapping, Yet Distinctive Roles That Influence Social Behavior. Retrieved from [Link]

  • Zhang, L., et al. (2023). A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of ansofaxine (LY03005) for major depressive disorder.
  • Multispan, Inc. (n.d.). 5-HT1A RECEPTOR - C1319a. Retrieved from [Link]

  • Drugs.com. (2025, January 1). Trazodone Uses, Dosage, Side Effects & Warnings. Retrieved from [Link]

  • GenScript. (2020, July 23). Human Recombinant D2 Dopamine Receptor Stable Cell Line Cat. No. M00152. Retrieved from [Link]

  • Seo, D., et al. (2008). Role of Serotonin and Dopamine System Interactions in the Neurobiology of Impulsive Aggression and its Comorbidity with other Clinical Disorders. Aggression and Violent Behavior, 13(5), 383-395.
  • Singh, S., et al. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. Archiv der Pharmazie, 354(8), e2100078.
  • Meneses, A. (2008). Ex vivo study of 5-HT(1A) and 5-HT(7) receptor agonists and antagonists on cAMP accumulation during memory formation and amnesia. Behavioural Brain Research, 195(1), 140-147.
  • The Kaye Lab at Yale School of Medicine. (2025, December 13). Serotonin, Dopamine, PTSD & Electrophysiology. Retrieved from [Link]

  • JoVE. (2022, September 1). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. Retrieved from [Link]

  • ICE Bioscience. (2024, June 4). Abstract #4712. Retrieved from [Link]

  • Schaller, D., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7674.
  • Wikipedia. (n.d.). Antipsychotic. Retrieved from [Link]

  • Salomone, S., et al. (2012). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. In Sphingosine-1-Phosphate: Methods and Protocols (pp. 177-186). Humana Press.

Sources

2-Phenylpiperazine Dihydrochloride: A Cornerstone Precursor in the Synthesis of Modern Antipsychotic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active therapeutic agents. Among its derivatives, 2-phenylpiperazine dihydrochloride has emerged as a critical building block, particularly in the development of atypical antipsychotics. This technical guide provides an in-depth analysis of the role of this compound as a precursor in the synthesis of key antipsychotic drugs. We will explore the chemical properties and synthesis of this precursor, delve into the detailed synthetic pathways of prominent antipsychotics such as aripiprazole and cariprazine, and discuss the underlying structure-activity relationships that govern their pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the strategic application of this versatile chemical entity.

Introduction to Phenylpiperazine Scaffolds in Neuropharmacology

The Phenylpiperazine Moiety: A Privileged Structure

The N-phenylpiperazine moiety is a recurring motif in a multitude of bioactive compounds, especially those targeting the central nervous system (CNS).[1] Its prevalence is attributed to its ability to mimic the conformational and electronic features of key neurotransmitters like serotonin, dopamine, and adrenaline, allowing it to interact with various G-protein coupled receptors (GPCRs).[1] The piperazine ring, with its two nitrogen atoms, offers a unique combination of structural rigidity and conformational flexibility, which is crucial for optimal receptor binding.

Historical Context: Evolution of Phenylpiperazine-Based Antipsychotics

The journey of antipsychotic drug discovery began with the phenothiazines, such as chlorpromazine, which revolutionized psychiatric practice but were accompanied by significant neurological side effects.[2] This led to the search for "atypical" antipsychotics with improved safety profiles. The incorporation of the phenylpiperazine scaffold was a significant step in this evolution. Drugs like aripiprazole and cariprazine represent the pinnacle of this class, exhibiting complex pharmacological profiles, including partial agonism at dopamine D2 receptors and modulation of various serotonin receptors.[3][4] These agents have demonstrated efficacy in treating a wide range of symptoms associated with schizophrenia and bipolar disorder.[3][4]

Physicochemical and Pharmacokinetic Significance of the Phenylpiperazine Ring

The piperazine ring's two basic nitrogen atoms significantly influence the physicochemical properties of drug candidates.[1] The nitrogen at position 1, attached to the phenyl ring, typically has a pKa in the range of 5.0-6.0, while the nitrogen at position 4 is more basic, with a pKa of 8.0-10.0.[1] These ionizable centers enhance water solubility and can be tailored to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical consideration in drug development.[1]

This compound: Properties and Synthesis

Chemical and Physical Properties

This compound serves as a stable, easy-to-handle salt form of 2-phenylpiperazine, making it a convenient starting material in multi-step synthetic processes.[5]

PropertyValueReference
CAS Number 872139-22-5
Molecular Formula C10H14N2·2HCl
Molecular Weight 235.16 g/mol
Appearance White to yellow solid
Purity ≥ 95% (NMR)
Storage Conditions 0 - 8 °C
Common Synthetic Routes to N-Phenylpiperazine

A common and industrially scalable method for the synthesis of N-phenylpiperazine involves the cyclization reaction between aniline and bis(2-chloroethyl)amine hydrochloride.[6] This reaction is typically carried out at high temperatures (160-250 °C) in a fused state without a solvent, followed by treatment with an alkaline aqueous solution and purification by reduced pressure distillation to yield the final product with high purity (>99.5%) and yield (>75%).[6]

G aniline Aniline heat Heat (160-250 °C) (Fused state cyclization) aniline->heat bis_chloro Bis(2-chloroethyl)amine Hydrochloride bis_chloro->heat alkaline Alkaline Aqueous Treatment heat->alkaline Generates N-phenylpiperazine hydrochloride distillation Reduced Pressure Distillation alkaline->distillation Crude product product N-Phenylpiperazine distillation->product Purity > 99.5% Yield > 75%

Caption: General synthesis of N-phenylpiperazine.

Synthetic Pathways to Key Antipsychotic Drugs from Phenylpiperazine Precursors

The true utility of phenylpiperazine derivatives is demonstrated in their role as key intermediates in the synthesis of complex atypical antipsychotics.

Case Study 1: The Synthesis of Aripiprazole

Aripiprazole is a widely prescribed atypical antipsychotic recommended for the treatment of schizophrenia and bipolar disorder.[3] Its mechanism involves partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[3] The synthesis of aripiprazole critically involves the coupling of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydroquinolinone.[7]

Causality in Experimental Choices: The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the nucleophilic substitution reaction. An inorganic base such as potassium carbonate is used to neutralize the hydrobromide formed during the reaction, driving the equilibrium towards the product. The reaction temperature is elevated to increase the reaction rate, while ensuring minimal decomposition of reactants and products.

G cluster_start Starting Materials start1 1-(2,3-Dichlorophenyl)piperazine reaction Coupling Reaction (Nucleophilic Substitution) start1->reaction start2 7-(4-Bromobutoxy)-3,4-dihydroquinolinone start2->reaction conditions Conditions: - K2CO3 (Base) - Acetonitrile (Solvent) - Reflux reaction->conditions purification Purification (Recrystallization) reaction->purification product Aripiprazole purification->product

Caption: Synthetic workflow for Aripiprazole.

Experimental Protocol: Synthesis of Aripiprazole

  • Charging the Reactor: In a suitable reactor, charge 1.0 equivalent of 1-(2,3-dichlorophenyl)piperazine and 1.05 equivalents of 7-(4-bromobutoxy)-3,4-dihydroquinolinone.

  • Solvent and Base Addition: Add acetonitrile as the solvent and 1.5 equivalents of anhydrous potassium carbonate as the base.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 12-16 hours. Monitor the reaction progress by HPLC until the starting materials are consumed.

  • Work-up: After completion, cool the reaction mixture and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield aripiprazole as a white crystalline solid.

  • Validation: The purity of the final product should be assessed by HPLC (>99.5%) and its identity confirmed by NMR and Mass Spectrometry.

During the synthesis, process-related impurities can form, such as unreacted starting materials or byproducts from side reactions.[8] These must be carefully monitored and controlled to meet pharmaceutical standards.[8]

Case Study 2: The Synthesis of Cariprazine

Cariprazine is another atypical antipsychotic used for treating schizophrenia and bipolar disorder, acting as a dopamine D2 and D3 receptor partial agonist.[4] A key step in its synthesis involves the reaction between a substituted phenylpiperazine intermediate and a carbamoyl chloride derivative.[9]

Causality in Experimental Choices: The use of a two-phase system (e.g., 2-methyltetrahydrofuran and an aqueous inorganic base) allows for easy separation of the product from the water-soluble byproducts. Dimethylcarbamoyl chloride is a reactive acylating agent, and its slow addition controls the exothermicity of the reaction.

G cluster_start Starting Materials start1 trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine reaction Acylation Reaction start1->reaction start2 Dimethylcarbamoyl Chloride start2->reaction conditions Conditions: - Na2CO3 (aq. Base) - 2-MeTHF (Solvent) - 20-50 °C reaction->conditions purification Phase Separation & Crystallization reaction->purification product Cariprazine purification->product

Caption: Synthetic workflow for Cariprazine.

Experimental Protocol: Synthesis of Cariprazine [9]

  • Reactor Setup: To a reactor, add 1.0 equivalent of the piperazine intermediate (Compound I in the patent)[9], 2-methyltetrahydrofuran, and a 10% aqueous solution of sodium carbonate.[9]

  • Reagent Addition: Slowly add 1.5 equivalents of dimethylcarbamoyl chloride while maintaining the temperature between 20-50 °C.[9]

  • Reaction: Stir the mixture for approximately 14 hours. Monitor the reaction by HPLC.[9]

  • Work-up: Once the reaction is complete, separate the aqueous and organic phases. Wash the organic phase with water.[9]

  • Isolation: Concentrate the organic phase under reduced pressure. The residue can be further purified by crystallization from a solvent like dichloromethane to yield cariprazine with a purity of >99.0% and a yield of around 85%.[9]

Structure-Activity Relationships (SAR) and Mechanistic Insights

The pharmacological activity of phenylpiperazine-based antipsychotics is highly dependent on the nature and position of substituents on both the phenyl ring and the other end of the piperazine core.[10]

  • Substituents on the Phenyl Ring: Halogen atoms, such as the dichlorophenyl group in aripiprazole and cariprazine, are crucial for modulating receptor affinity and selectivity. These substitutions influence the electronic properties of the aromatic ring and can lead to specific interactions within the receptor binding pocket.

  • The Linker and Terminal Group: The length and nature of the chain connecting the piperazine to the terminal moiety (e.g., the quinolinone in aripiprazole or the dimethylurea in cariprazine) are critical for orienting the molecule correctly for receptor engagement and determining its intrinsic activity (agonist, partial agonist, or antagonist).

G cluster_pharmacophore General Phenylpiperazine Pharmacophore for Antipsychotics cluster_receptors Target Receptors A Aromatic Moiety (e.g., Dichlorophenyl) - Modulates affinity & selectivity B Piperazine Core - Provides basicity & structural scaffold A->B N-Ar C Linker Chain - Determines spatial orientation B->C N-Alkyl D Terminal Group (e.g., Quinolinone, Urea) - Governs intrinsic activity C->D D2 Dopamine D2/D3 D->D2 Partial Agonism HT1A Serotonin 5-HT1A D->HT1A Partial Agonism HT2A Serotonin 5-HT2A D->HT2A Antagonism

Caption: Pharmacophore of phenylpiperazine antipsychotics.

Conclusion and Future Perspectives

This compound and its related structures are indispensable precursors in the synthesis of modern atypical antipsychotics. Their unique structural and physicochemical properties allow for the construction of complex molecules with finely tuned pharmacological profiles. The synthetic routes to major drugs like aripiprazole and cariprazine highlight the strategic importance of this chemical scaffold.

Future research will likely focus on developing novel phenylpiperazine derivatives with even greater receptor selectivity and improved side-effect profiles. The versatility of the phenylpiperazine core ensures its continued prominence in the quest for safer and more effective treatments for neuropsychiatric disorders.

References

  • This compound. Chem-Impex. [Link]

  • Chaudhary, P., et al. (2016). The story of antipsychotics: Past and present. Indian Journal of Psychiatry, 58(Suppl 2), S171–S173. [Link]

  • Google Patents. (2020). Synthesis method for cariprazine. WO2020042876A1.
  • Google Patents. (2014). Preparation method of N-phenyl piperazine. CN103980229A.
  • Wikipedia. Phenylpiperazine. [Link]

  • Verma, A., et al. (2016). Phenylpiperazine derivatives: a patent review (2006 – present). Expert Opinion on Therapeutic Patents, 26(11), 1271-1286. [Link]

  • Singh, H., et al. (2016). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Bioactive Compounds, 12(3), 169-182. [Link]

  • Borhade, N., et al. (2013). Synthesis and Characterization of Related Compounds of Aripiprazole, an Antipsychotic Drug Substance. Synthetic Communications, 43(12), 1669-1677. [Link]

  • Aripiprazole Synthesis Process: A Detailed Guide. Pharmaffiliates. [Link]

  • PubChem. Cariprazine. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 2-Phenylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Context and Causality in Chemical Safety

2-Phenylpiperazine dihydrochloride is a pivotal chemical intermediate, primarily utilized as a structural scaffold in the synthesis of various bioactive molecules and active pharmaceutical ingredients (APIs). Its applications are notable in neuroscience research and drug development, particularly in creating novel antidepressants and anxiolytics that modulate neurotransmitter systems.[1] The stability and synthetic versatility of this compound make it a valuable tool for medicinal chemists and pharmacologists.[1]

However, its utility in research is counterbalanced by significant health hazards that demand a rigorous and informed approach to safety. This guide moves beyond a simple recitation of rules, focusing instead on the causal links between the compound's chemical properties and the necessary safety protocols. Understanding why a specific precaution is necessary is fundamental to building a self-validating system of safety in the laboratory, ensuring the protection of personnel and the integrity of research.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent risks is the foundation of safe handling. While comprehensive toxicological data for this compound is not fully available, the hazards identified for the base compound and its salts are significant. The precautionary principle dictates that in the absence of complete data, the highest level of caution should be exercised.

GHS Classification and Hazard Statements

Data from various safety data sheets (SDS) for phenylpiperazine derivatives indicate a consistent profile of acute toxicity, corrosivity, and irritation. The primary routes of exposure are inhalation, skin absorption, ingestion, and eye contact.[2]

Table 1: Consolidated GHS Hazard Classification

Hazard Class GHS Category Hazard Statement Source Citation
Acute Toxicity, Oral Category 3 / 4 H301/H302: Toxic or Harmful if swallowed [3][4]
Acute Toxicity, Dermal Category 2 / 3 / 4 H310/H311/H312: Fatal, Toxic, or Harmful in contact with skin [3][4]
Acute Toxicity, Inhalation Category 3 / 4 H331/H332: Toxic or Harmful if inhaled [3][4]
Skin Corrosion/Irritation Category 1B / 2 H314/H315: Causes severe skin burns and eye damage or causes skin irritation [5]
Serious Eye Damage/Irritation Category 1 / 2A H318/H319: Causes serious eye damage or causes serious eye irritation [5]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[5] |

Note: Classifications are consolidated from SDS of closely related phenylpiperazine salts. The most conservative classification should be assumed in practice.

The primary danger lies in its multi-route toxicity. The compound is not merely an irritant; it is toxic upon ingestion, inhalation, and, most critically, dermal contact.[4] This profile necessitates the use of engineering controls and robust personal protective equipment (PPE) to create a barrier between the researcher and the chemical.

Physical and Chemical Properties
PropertyValueSignificance for HandlingSource Citation
Appearance White to off-white/yellow solid, powder, or needles.Fine powder increases the risk of aerosolization and inhalation.[1][2]
Molecular Formula C₁₀H₁₄N₂·2HCl-[1]
Molecular Weight 235.16 g/mol -[1]
Hygroscopicity Hygroscopic (absorbs moisture from the air).Must be stored in a tightly sealed container in a dry environment to prevent degradation and clumping, which can affect weighing accuracy.[2][3]
Solubility Soluble in water.Spills can be managed with water, but this also means it can easily contaminate aqueous systems. Environmental release must be prevented.[6]

The Hierarchy of Controls: A Systematic Approach to Safety

The most effective safety protocols are based on the "Hierarchy of Controls," a system that prioritizes risk-elimination strategies over reliance on personal protective equipment.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound cluster_1 Practical Application Elimination Elimination (Most Effective) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Is it possible? Engineering Engineering Controls (Isolate people from hazard) Substitution->Engineering If not, then: Administrative Administrative Controls (Change the way people work) Engineering->Administrative Supplement with: Eng_Control Use a certified chemical fume hood or ventilated balance enclosure. Engineering->Eng_Control PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE Last line of defense: Admin_Control Develop SOPs. Provide training. Restrict access to authorized personnel. Administrative->Admin_Control PPE_Control Mandate specific gloves, lab coat, and eye protection. PPE->PPE_Control

Caption: Hierarchy of Controls applied to handling potent chemical compounds.

For this compound, elimination or substitution is often not feasible due to its specific role in a synthetic pathway. Therefore, the focus must be on robust Engineering Controls , supplemented by strict Administrative Controls and mandatory PPE .

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to detailed, validated protocols is non-negotiable. The following procedures are designed to mitigate the risks identified in Section 1.

Personal Protective Equipment (PPE)

The principle here is complete barrier protection. Because the compound is fatal or toxic through skin contact, no exposed skin is permissible.

Table 2: Mandatory PPE Specifications

Body Part Specification Rationale and Causality
Hands Nitrile gloves (double-gloving recommended). Inspect for tears before use. Wash hands thoroughly after removal. Prevents dermal absorption, which is a primary route of acute toxicity. Double-gloving provides redundancy in case of a tear in the outer glove.
Eyes/Face Chemical safety goggles and a face shield. Protects against dust particles or splashes entering the eyes, preventing severe irritation or damage.[5] A face shield adds protection for the entire face.
Body A fully buttoned, long-sleeved laboratory coat. Consider a chemically resistant apron for large quantities. Protects skin on the arms and torso from contact with dust or spills.[7] Contaminated clothing must be removed immediately.[6]

| Respiratory | A NIOSH-approved respirator is required if working outside of a fume hood or if dust is generated. | Prevents inhalation of aerosolized powder, which can cause respiratory irritation and systemic toxicity.[3][5] |

Experimental Protocol: Weighing and Transfer

Causality: The primary risks during this step are the generation and inhalation of airborne dust and contamination of surfaces and skin.

  • Preparation:

    • Ensure a certified chemical fume hood or ventilated balance enclosure is operational.

    • Don all required PPE (See Table 2).

    • Designate a specific area within the hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Execution:

    • Retrieve the sealed container from its storage location (see Section 4).

    • Carefully open the container inside the fume hood to avoid wafting any dust into the breathing zone.

    • Use a dedicated, labeled spatula for transfer.

    • Weigh the desired amount into a tared, sealed container. Avoid pouring the powder, which can create dust clouds.

    • Clean the spatula with an appropriate solvent (e.g., ethanol) onto a waste towel inside the hood.

    • Tightly reseal the primary container.

  • Post-Handling:

    • Wipe down the exterior of the weighing container before removing it from the hood.

    • Carefully fold the disposable bench paper inward and dispose of it as hazardous waste.

    • Decontaminate the balance and surrounding surfaces within the hood.

    • Remove PPE in the correct order (gloves last) and dispose of disposable items in the hazardous waste stream.

    • Wash hands thoroughly with soap and water.

Storage and Incompatibility

Causality: Improper storage can lead to degradation of the compound, compromise research integrity, and create unforeseen hazards.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7] The area should be a locked, designated cabinet for toxic chemicals, accessible only to authorized personnel.

  • Hygroscopicity: Due to its hygroscopic nature, the compound must be protected from moisture.[2][3] Storage with a desiccant is recommended.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[8][9] Contact with these materials can lead to vigorous and potentially dangerous reactions.

Emergency Procedures: A Self-Validating Response System

Rapid and correct response to an emergency is critical. All personnel must be trained on these procedures before handling the compound.

EmergencyResponse cluster_spill Chemical Spill cluster_exposure Personnel Exposure Start Emergency Event Spill_Assess Assess Spill Size (Minor vs. Major) Start->Spill_Assess Exposure_Route Identify Route of Exposure Start->Exposure_Route Minor_Spill Minor Spill: 1. Alert others in area. 2. Use spill kit to absorb. 3. Decontaminate area. 4. Dispose as hazardous waste. Spill_Assess->Minor_Spill Contained in hood Major_Spill Major Spill: 1. Evacuate immediate area. 2. Alert supervisor & EH&S. 3. Prevent entry. 4. Await professional response. Spill_Assess->Major_Spill Outside containment or large volume Skin_Contact Skin: 1. Immediately flush with water   for 15 mins. 2. Remove contaminated clothing. 3. Seek immediate medical attention. Exposure_Route->Skin_Contact Eye_Contact Eyes: 1. Immediately flush with eyewash   for 15 mins, lifting eyelids. 2. Remove contact lenses if possible. 3. Seek immediate medical attention. Exposure_Route->Eye_Contact Inhalation Inhalation: 1. Move to fresh air. 2. If breathing is difficult, give oxygen. 3. Seek immediate medical attention. Exposure_Route->Inhalation

Caption: Decision workflow for responding to chemical emergencies.

Exposure Response
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[6] Seek immediate medical attention.[7]

  • Eye Contact: Immediately rinse eyes cautiously with an eyewash station for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.

Spill and Leak Cleanup
  • Minor Spill (inside a fume hood):

    • Ensure proper PPE is worn.

    • Cover the spill with an absorbent material from a chemical spill kit.

    • Gently sweep up the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.[7]

    • Wipe the area with a suitable solvent, followed by soap and water.

    • Dispose of all cleanup materials as hazardous waste.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the immediate area and alert all nearby personnel.

    • Contact your institution's Environmental Health & Safety (EH&S) department immediately.

    • Prevent entry into the contaminated area.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal

All materials contaminated with this compound, including empty containers, disposable PPE, and cleanup debris, must be treated as hazardous waste.[7] Dispose of contents and containers in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or the environment.[7]

Conclusion

The safe handling of this compound in a research and development setting is a matter of systematic risk mitigation. By understanding the compound's inherent hazards—its acute toxicity via multiple routes and its physical properties—we can logically derive the necessary controls. The causality is clear: because it is a fine, toxic powder, it must be handled in a ventilated enclosure; because it is fatal on skin contact, complete barrier PPE is mandatory. By embedding this cause-and-effect understanding into every laboratory operation, from weighing to disposal, we create a robust and resilient culture of safety that protects the scientist and enables the vital work of drug discovery.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]

  • CDC/NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. Retrieved from [Link]

Sources

Technical Guide: Storage, Stability, and Handling of 2-Phenylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenylpiperazine dihydrochloride (CAS: 63585-56-0 / 872139-22-5) is a critical chiral building block in the synthesis of neuroactive pharmaceuticals, particularly antidepressants and antipsychotics. While the dihydrochloride salt form offers improved stability over the free base, it introduces significant hygroscopic challenges that can compromise stoichiometric accuracy and chemical purity.

This guide defines the "Gold Standard" protocols for storage and handling, moving beyond basic safety data sheet (SDS) recommendations to address the practical realities of laboratory use.

Quick Reference: Storage Parameters
ParameterSpecificationCriticality
Temperature 2–8°C (Refrigerated)High
Atmosphere Inert Gas (Argon or Nitrogen)High
Humidity Control Desiccator (<30% RH)Critical
Container Tightly sealed glass or polypropylene; Parafilm over capHigh
Light Protect from direct light (Amber vials)Medium

Physicochemical Profile & Stability Mechanisms[1][2]

To store this compound effectively, one must understand the forces driving its degradation. The dihydrochloride salt (


) stabilizes the piperazine ring against rapid oxidation but creates a high affinity for atmospheric moisture.
The Hygroscopic Cascade

The primary failure mode for this compound is moisture absorption .

  • Mechanism: The ionic lattice of the hydrochloride salt attracts water molecules from the air.

  • Consequence:

    • Physical: Powder transitions from free-flowing to sticky clumps, and eventually deliquesces into a syrup.

    • Stoichiometric: The molecular weight effectively changes as water is absorbed. Weighing a wet sample results in under-dosing the active amine in synthesis.

    • Chemical: Excess moisture can create a locally acidic micro-environment (pH < 2), potentially catalyzing hydrolysis of sensitive co-reagents if mixed without drying.

Oxidative Susceptibility

While the salt form masks the nucleophilic nitrogen atoms, minimizing N-oxidation, prolonged exposure to air can still lead to degradation, particularly if the salt dissociates in moist conditions.

  • Indicator: A shift in color from white/off-white to yellow/beige indicates surface oxidation or photo-degradation.

Stability Logic Diagram

The following diagram illustrates the causal relationships between environmental factors and compound integrity.

StabilityLogic Moisture Atmospheric Moisture Hygroscopicity Hygroscopic Action (Water Absorption) Moisture->Hygroscopicity High Affinity Oxygen Oxygen (Air) Oxidation N-Oxidation (Discoloration) Oxygen->Oxidation Slow Reaction Light UV/Visible Light Light->Oxidation Catalyzes SaltLattice 2-Phenylpiperazine 2HCl (Crystal Lattice) Clumping Physical Clumping (Handling Difficulty) SaltLattice->Clumping Lattice Collapse MW_Shift Effective MW Shift (Stoichiometry Error) SaltLattice->MW_Shift Hydration SaltLattice->Oxidation If lattice compromised Hygroscopicity->SaltLattice Penetrates

Figure 1: Causal pathways of degradation. Moisture is the primary vector for instability, driving physical changes that expose the molecule to further chemical risks.

Storage Protocol: The "Gold Standard"

Primary Storage (Long-Term)
  • Temperature: Maintain at 2–8°C . Freezing (-20°C) is acceptable but often unnecessary and increases the risk of condensation upon thawing.

  • Desiccation: The vial must be stored inside a secondary container (e.g., a wide-mouth jar) containing active desiccant (silica gel or Drierite).

  • Inert Overlay: After every use, flush the headspace of the vial with dry Argon or Nitrogen before resealing. This displaces humid air and oxygen.

Container Selection[3]
  • Glass: Amber glass vials with Teflon-lined caps are preferred.

  • Plastic: High-density polyethylene (HDPE) is acceptable, but glass offers a better barrier against moisture vapor transmission over years of storage.

Handling & Workflow: The "Warm-Up" Rule

The most critical error occurs during the transition from cold storage to the laboratory bench. Opening a cold vial in a warm, humid room causes immediate condensation on the hygroscopic salt.

Step-by-Step Handling Workflow
  • Retrieval: Remove the container from the refrigerator.

  • Equilibration (CRITICAL): Allow the closed container to sit on the benchtop for 30–45 minutes until it reaches room temperature. Do not open it while cold.

  • Environment: Ideally, weigh the material inside a glove bag or a low-humidity glove box.[1] If on an open bench, work quickly.

  • Aliquot: Use a clean, dry spatula. Do not return unused powder to the stock vial if it has been exposed to humid air for more than a few minutes.

  • Reseal: Wipe the rim of the vial, flush with inert gas, cap tightly, and wrap the cap junction with Parafilm.

  • Return: Place back into the desiccated secondary container and return to 2–8°C.

Handling Logic Diagram

HandlingWorkflow Storage Cold Storage (2-8°C) Equilibrate Equilibrate to RT (30-45 mins) Storage->Equilibrate Remove Weighing Weighing (Dry/Inert Atm) Storage->Weighing OPENING COLD Equilibrate->Weighing Safe to Open Condensation Condensation Risk! Weighing->Condensation If Cold Reseal Flush & Reseal Weighing->Reseal Done Reseal->Storage Return

Figure 2: Operational workflow. The equilibration step is the most frequently skipped, leading to rapid product degradation.

Quality Control & Troubleshooting

Before committing the material to a high-value synthesis, perform these rapid checks.

Visual Inspection
  • Pass: Free-flowing white crystalline powder.

  • Warning: Clumps that break apart easily (indicates minor moisture).

  • Fail: Yellow discoloration, hard "rocks," or liquid phase (deliquescence).

Analytical Verification
  • Melting Point: Pure 2-Phenylpiperazine 2HCl has a melting point range of 255–260°C (decomposition). A depressed or wide melting range indicates hydration or impurities.

  • NMR:

    
    H-NMR in 
    
    
    
    or DMSO-
    
    
    will confirm the structure. Note that in
    
    
    , the acidic protons (NH/HCl) will exchange and not be visible.
Troubleshooting Table
IssueCauseRemediation
Clumping Moisture absorptionDry in a vacuum oven at 40°C over

for 4-8 hours.
Yellow Color OxidationRecrystallization (Ethanol/Ether) may salvage, but replacement is recommended for sensitive steps.
Low Yields Stoichiometry errorCorrect for water content. If the salt is hydrated, determine water % via Karl Fischer titration.

Safety Profile (E-E-A-T)

While 2-Phenylpiperazine is a valuable intermediate, the dihydrochloride salt poses specific hazards:

  • Acidity: Upon contact with moisture (eyes, mucous membranes), the salt hydrolyzes to release hydrochloric acid, causing severe irritation (H314/H319).

  • PPE: Standard nitrile gloves, safety goggles, and a lab coat are mandatory. Use a dust mask (N95) if handling large quantities outside a fume hood.

  • First Aid: In case of eye contact, rinse immediately with copious water.[2] The acidity can cause rapid corneal damage.

References

  • Sigma-Aldrich. (n.d.).[3] 2-Phenylpiperazine Product Specification & Safety Data Sheet. Retrieved from

  • Cayman Chemical. (2025).[4][2][5][6] Phenylpiperazine (hydrochloride) Safety Data Sheet. Retrieved from

  • Thermo Fisher Scientific. (2025).[4][5][6][7] 1-Phenylpiperazine hydrochloride Safety Data Sheet. Retrieved from

  • Chem-Impex International. (n.d.). This compound Product Details. Retrieved from

  • National Institutes of Health (NIH). (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Retrieved from

Sources

2-Phenylpiperazine Dihydrochloride: Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-Phenylpiperazine Dihydrochloride , a critical chiral building block in medicinal chemistry.

Editorial Note: A sharp distinction is drawn throughout this text between 2-phenylpiperazine (carbon-substituted, the focus of this guide) and 1-phenylpiperazine (nitrogen-substituted, a common psychoactive metabolite). Confusing these two isomers is a frequent error in literature mining that leads to failed synthetic routes.

Chemical Identity & Critical Distinctions

This compound is the salt form of a C-substituted piperazine. Unlike its N-substituted isomer (1-phenylpiperazine), which is a rigid amphetamine analogue and monoamine releaser, 2-phenylpiperazine serves primarily as a chiral scaffold for constructing high-affinity ligands, particularly Neurokinin-1 (NK1) antagonists and specific serotonin modulators.

Core Specifications
PropertyData
IUPAC Name 2-phenylpiperazine; dihydrochloride
CAS Number 872139-22-5 (Dihydrochloride) / 5271-26-1 (Free Base)
Molecular Formula C₁₀H₁₄N₂[1][2][3][4] · 2HCl
Molecular Weight 235.15 g/mol
Chirality Contains one chiral center at C2. Available as (R), (S), or (rac).
Solubility Highly soluble in water (>100 mg/mL), DMSO; sparingly soluble in EtOH.
pKa ~9.4 (Secondary amine), ~5.3 (Tertiary-like amine environment)
The Isomer Trap (Critical Warning)

Researchers must verify the substitution pattern before procurement or synthesis.

  • Target Molecule (2-Phenylpiperazine): Phenyl ring attached to Carbon-2 . Used in Aprepitant-class drugs.[5]

  • Common Error (1-Phenylpiperazine): Phenyl ring attached to Nitrogen-1 . Used in "party pills" (BZP derivatives) and has distinct toxicity profiles.

Synthetic Pathways & Manufacturing

The synthesis of 2-phenylpiperazine is more complex than the 1-isomer because the phenyl group must be established on the carbon backbone. Two primary routes dominate: the Glycinol Cyclodehydration (for chiral purity) and the Keto-Reduction (for bulk racemic production).

Route A: The Keto-Reduction Protocol (Bulk/Racemic)

This is the industrial standard for generating the racemic scaffold, which is subsequently resolved via tartaric acid crystallization.

  • Condensation: Ethyl

    
    -bromo-phenylacetate reacts with ethylenediamine.
    
  • Cyclization: Thermal cyclization yields 3-phenylpiperazin-2-one (the lactam intermediate).

  • Reduction: The lactam is reduced using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF to yield the amine.

  • Salt Formation: Precipitation with HCl gas in diethyl ether.

Route B: Enantioselective Synthesis (Chiral)

For drug development requiring high enantiomeric excess (ee), the "Aspinall-Pollard" modification using chiral auxillaries is preferred.

Step-by-Step Protocol (Chiral Synthesis):

  • Reagents: (R)-Phenylglycinol (1.0 eq), Glyoxal (1.2 eq), Sodium Cyanoborohydride (3.0 eq).

  • Reaction: Condense phenylglycinol with glyoxal to form the diimine, followed by reduction to the diamine.

  • Cyclization: React with oxalyl chloride to form the diketopiperazine, followed by exhaustive reduction.

  • Workup: The resulting 2-phenylpiperazine retains the chirality derived from the starting glycinol.

Visualization: Synthetic Logic Flow

Synthesis Start Ethyl Bromo-phenylacetate Inter Intermediate: 3-Phenylpiperazin-2-one Start->Inter Alkylation & Cyclization Reagent Ethylenediamine Reagent->Inter Reduct Reduction (LiAlH4 / THF) Inter->Reduct Product 2-Phenylpiperazine (Free Base) Reduct->Product Salt 2-Phenylpiperazine 2HCl Product->Salt HCl/Et2O

Figure 1: The Keto-Reduction pathway is the most robust method for accessing the 2-phenylpiperazine core, avoiding the regioselectivity issues of direct pyrazine reduction.

Pharmacological Profile & Applications[3][7][8][9][10][11][12]

2-Phenylpiperazine is a "privileged structure" in medicinal chemistry, meaning its rigid conformation allows it to orient substituents into specific GPCR sub-pockets.

Neurokinin-1 (NK1) Receptor Antagonism

The most significant application of this scaffold is in the synthesis of NK1 antagonists (e.g., analogs of Aprepitant ).

  • Mechanism: The 2-phenyl ring occupies a hydrophobic pocket (Phe268 residue) in the NK1 receptor transmembrane domain.

  • Role: It acts as an anchor. The nitrogen atoms are then functionalized with bulky groups (e.g., 3,5-bis(trifluoromethyl)benzyl) to block Substance P binding.

Nicotinic Acetylcholine Receptors (nAChRs)

Chiral 2-methyl and 2-phenyl piperazines show distinct selectivity profiles.

  • Selectivity: The (2R)-isomer often favors

    
    7 nAChR antagonism, while the (2S)-isomer can exhibit partial agonism at 
    
    
    
    9/
    
    
    10 subtypes.
  • Therapeutic Utility: Modulation of these receptors is investigated for anti-inflammatory pathways and neuropathic pain.[6]

Data Summary: Receptor Affinity Scaffolding
Target ReceptorRole of 2-Phenyl ScaffoldTherapeutic Indication
NK1 (Substance P) Hydrophobic anchor; prevents ligand dockingChemotherapy-induced Emesis, Depression
5-HT2C (Serotonin) Conformational restrictor for N-substitutionObesity, OCD
D3 (Dopamine) Bitopic ligand spacerSchizophrenia, Parkinson's

Analytical Characterization

Validating the identity of this compound requires distinguishing it from the 1-phenyl isomer.

NMR Spectroscopy (D₂O)
  • Distinctive Feature: The proton at the chiral center (C2-H) appears as a doublet of doublets (dd) around 3.8 - 4.2 ppm .

  • 1-Phenyl Isomer Contrast: The 1-phenyl isomer lacks this methine signal; instead, it shows aromatic protons shielded by the direct N-attachment and symmetric piperazine methylene peaks.

HPLC Method (Chiral Resolution)

To determine Enantiomeric Excess (ee) of the synthesized salt:

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

  • Detection: UV at 254 nm.

  • Retention: The (S)-enantiomer typically elutes before the (R)-enantiomer on amylase-based columns (verify with standards).

Experimental Protocol: Salt Formation & Handling

Objective: Convert the hygroscopic free base into the stable dihydrochloride salt.

  • Dissolution: Dissolve 10 mmol of crude 2-phenylpiperazine free base in 20 mL of anhydrous ethanol.

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 25 mL of 2M HCl in diethyl ether dropwise under nitrogen atmosphere.

    • Note: Exothermic reaction. Maintain temperature <10°C to prevent discoloration.

  • Crystallization: A white precipitate will form immediately. Stir for 30 minutes at 0°C.

  • Isolation: Filter the solid under vacuum (sintered glass funnel).

  • Washing: Wash the filter cake 3x with cold anhydrous ether to remove unreacted free base and impurities.

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ for 12 hours.

  • Yield: Expect >90% conversion. Product should be a non-hygroscopic white powder.

Safety Data
  • Signal Word: Warning.

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Handling: The free base absorbs CO₂ from air (carbamate formation). Always handle the free base under inert gas; the dihydrochloride salt is air-stable but should be kept desiccated.

References

  • Pollard, C. B., & Wicker, T. H. (1954). Synthesis of 2-Phenylpiperazine and Derivatives.[1][4][5][7] Journal of the American Chemical Society.

  • Aspinall, S. R. (1940). Ethylenediamine Reactions: Synthesis of 2-Phenylpiperazine.[2][5] Journal of the American Chemical Society.

  • Chem-Impex International. (2024). This compound Product Specifications & Applications.

  • Fisher Scientific. (2026). Safety Data Sheet: this compound.[8]

  • National Institutes of Health (PubChem). (2025). 2-Phenylpiperazine Compound Summary (CID 250673).

  • Joshi, F., et al. (2021).[9][10] Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs D2 Dopamine Receptor Selective Ligands. PMC PubMed Central.

Sources

Methodological & Application

Application Note & Protocol: Purification of 2-Phenylpiperazine Dihydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for a Versatile Building Block

2-Phenylpiperazine dihydrochloride is a pivotal intermediate in contemporary pharmaceutical research and development. It serves as a foundational scaffold for the synthesis of a wide array of bioactive molecules, including novel antidepressants and anxiolytics, by enabling the modulation of crucial neurotransmitter systems.[1] The efficacy and safety of these synthesized active pharmaceutical ingredients (APIs) are directly contingent on the purity of the starting materials. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yield, and potentially toxic byproducts in the final drug substance.

Recrystallization is a robust and widely employed technique for the purification of solid organic compounds.[2][3] This method leverages the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.[2]

This application note provides a comprehensive, step-by-step protocol for the purification of this compound via recrystallization. It is designed for researchers, scientists, and drug development professionals, offering not just a procedure but also the underlying scientific rationale to empower users to adapt and optimize the method for their specific needs.

The Science of Recrystallization: A Self-Validating System

The success of recrystallization hinges on the selection of an appropriate solvent and the careful execution of a series of steps, each with a distinct purpose. The fundamental principle is that the solubility of most solids increases with temperature.[3]

The Cornerstone: Solvent Selection

The choice of solvent is the most critical parameter in designing a recrystallization protocol. An ideal solvent for this compound should exhibit the following characteristics[4][5][6]:

  • High Solvating Power at Elevated Temperatures: The solvent must effectively dissolve the this compound when heated to its boiling point.

  • Low Solvating Power at Ambient or Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery upon cooling.

  • Favorable Impurity Solubility Profile: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for their removal via hot filtration).[5]

  • Chemical Inertness: The solvent must not react with the this compound.[4][5]

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying process.[5]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[6]

Given that this compound is a salt, it is a polar compound. Therefore, polar solvents are logical candidates for recrystallization. Ethanol is often a suitable choice for recrystallizing amine hydrochlorides and is mentioned in the literature for similar compounds.[7] Other potential solvents include methanol, isopropanol, or aqueous mixtures of these alcohols. A small-scale solvent screening is always recommended to determine the optimal solvent or solvent system.

Experimental Protocol: A Step-by-Step Guide to Purity

This protocol is designed for the purification of approximately 5 grams of this compound. Adjust quantities proportionally for different scales.

Materials and Equipment
  • Chemicals:

    • Crude this compound

    • Anhydrous Ethanol (or other selected solvent)

    • Deionized water (if using a mixed solvent system)

    • Activated carbon (optional, for removing colored impurities)

  • Apparatus:

    • Erlenmeyer flasks (50 mL and 125 mL)

    • Hot plate with magnetic stirring capabilities

    • Magnetic stir bar

    • Powder funnel

    • Fluted filter paper

    • Stemless funnel

    • Buchner funnel and flask

    • Vacuum source

    • Spatula

    • Watch glass

    • Oven or vacuum desiccator

Recrystallization Workflow Diagram

Recrystallization_Workflow start Start: Crude This compound dissolution Dissolution: Add minimal hot ethanol. Stir and heat. start->dissolution 1 hot_filtration Hot Filtration (Optional): Remove insoluble impurities. dissolution->hot_filtration 2 cooling Slow Cooling: Allow to cool to room temp, then ice bath. hot_filtration->cooling 3 collection Crystal Collection: Vacuum filtration. cooling->collection 4 washing Washing: Rinse with cold ethanol. collection->washing 5 drying Drying: Oven or vacuum desiccator. washing->drying 6 end End: Purified This compound drying->end 7

Caption: Workflow for the recrystallization of this compound.

Detailed Procedure
  • Dissolution:

    • Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask with a magnetic stir bar.

    • Add approximately 20-25 mL of ethanol.

    • Heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.

    • Causality: Using an Erlenmeyer flask minimizes solvent evaporation. The initial volume of solvent is an estimate; the goal is to use the minimum amount of hot solvent necessary for complete dissolution.[3][8]

  • Achieving Saturation:

    • If the solid has not completely dissolved, add small aliquots (1-2 mL) of hot ethanol until a clear solution is obtained.

    • Causality: This ensures the solution is saturated at the boiling point of the solvent, which is crucial for maximizing the yield upon cooling. An excess of solvent will result in a lower yield as more product will remain dissolved at lower temperatures.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount (a spatula tip) of activated carbon.

    • Reheat the solution to boiling for a few minutes.

    • Causality: Activated carbon has a high surface area and adsorbs colored impurities. It should be added to a solution that is slightly below its boiling point to avoid violent frothing.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or if activated carbon was used, perform a hot filtration.

    • Preheat a stemless funnel and a second Erlenmeyer flask by placing them on the hot plate. Place a piece of fluted filter paper in the funnel.

    • Pour the hot solution through the funnel into the clean, preheated flask.

    • Causality: This step removes any solid impurities. Preheating the apparatus prevents premature crystallization of the product on the funnel or filter paper. A stemless funnel is used to prevent crystallization within the stem.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop.

    • Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.

    • Causality: The solubility of the product decreases further at lower temperatures, leading to a higher yield of crystals.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol.

    • Causality: The cold solvent washes away any soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.

  • Drying:

    • Press the crystals dry on the filter paper with a clean spatula or a second piece of filter paper.

    • Transfer the crystals to a pre-weighed watch glass and dry them in an oven at a moderate temperature (e.g., 60-70 °C) or in a vacuum desiccator until a constant weight is achieved.

    • Causality: Proper drying removes any residual solvent. The final weight will be used to calculate the percent recovery.

Purity Assessment and Expected Outcomes

  • Appearance: The purified this compound should be a white to off-white crystalline solid.[1]

  • Melting Point: A sharp melting point range close to the literature value (if available for the dihydrochloride salt) indicates high purity. Impurities typically depress and broaden the melting point range.

  • Spectroscopic Analysis: Purity can be further confirmed by techniques such as NMR spectroscopy, which can reveal the presence of residual solvents or other organic impurities.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Starting Material5.0 gA typical laboratory scale for purification.
SolventAnhydrous EthanolA polar solvent suitable for the dihydrochloride salt.
Solvent Volume~25-35 mLThe minimum volume required for complete dissolution at boiling.
Cooling RateSlow, ambient cooling followed by an ice bathPromotes the formation of large, pure crystals and maximizes yield.
Expected Yield70-90%Dependent on the initial purity of the crude material.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution and allow it to cool again.
The compound may be an oil at the recrystallization temperature.Try a different solvent or a mixed-solvent system.
Low yield Too much solvent was used.Concentrate the mother liquor and cool to obtain a second crop of crystals.
The crystals were washed with solvent that was not cold.Ensure the wash solvent is thoroughly chilled.
Premature crystallization during hot filtration.Ensure the filtration apparatus is adequately preheated.
Oily product forms The melting point of the solute is lower than the boiling point of the solvent.Use a lower-boiling solvent.
The compound is insoluble in the chosen solvent.Consult solubility data and select a more appropriate solvent.

Safety Precautions

  • This compound: May cause skin, eye, and respiratory irritation.[9][10] It is harmful if swallowed or in contact with skin.[10]

  • Ethanol: Flammable liquid and vapor.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling these chemicals.[11]

  • Ventilation: Perform the recrystallization in a well-ventilated fume hood.[11]

  • Handling: Avoid inhalation of dust and vapors.[10] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

References

  • Recrystallization. (n.d.). Columbia University. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • CN103980229B - A kind of preparation method of N-phenylpiperazine. (n.d.). Google Patents.
  • Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Synthesis of Phenylpiperazines from Anilines. (n.d.). Designer-Drug.com. Retrieved from [Link]

  • SAFETY DATA SHEET - 1-Phenylpiperazine hydrochloride. (2021). Thermo Fisher Scientific. Retrieved from [Link]

  • US6603003B2 - Method for the preparation of piperazine and its derivatives. (n.d.). Google Patents.
  • Synthesis and characterization of a series of phenyl piperazine based ligands. (2018). ResearchGate. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Phenylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

2-Phenylpiperazine (2-PP) is a critical pharmacophore found in various therapeutic agents, including antidepressants and antifungal drugs. It serves as a vital intermediate in organic synthesis and is often used as a chiral resolving agent.

The Analytical Challenge

Analyzing 2-Phenylpiperazine dihydrochloride presents specific chromatographic hurdles:

  • Basicity & Tailing: As a cyclic diamine, 2-PP is strongly basic. On traditional silica-based columns, the protonated amine interacts with residual silanols, causing severe peak tailing and poor resolution.

  • UV Detection: The molecule lacks extensive conjugation beyond the single phenyl ring, requiring detection at lower UV wavelengths (210–220 nm), where solvent cutoff becomes a noise factor.

  • Salt Matrix: The dihydrochloride form introduces chloride ions and acidity to the sample matrix, which must be buffered by the mobile phase to prevent retention time drift.

This guide presents a robust Reverse-Phase (RP-HPLC) method designed to suppress silanol activity and ensure sharp peak shape, suitable for QC and stability testing.

Method Development Logic

To ensure method reliability (Trustworthiness), we employ a "Silanol Suppression Strategy."

  • Stationary Phase: We utilize a highly end-capped C18 column. The end-capping reduces accessible silanol groups.

  • Mobile Phase pH: We maintain a pH of 3.0. At this pH, silanols are protonated (neutral), reducing their ionic interaction with the positively charged 2-PP.

  • Amine Modifier: Triethylamine (TEA) is added to the buffer. TEA acts as a sacrificial base, competitively binding to any remaining active sites on the column, ensuring the analyte elutes symmetrically.

Analytical Workflow Visualization

G Start Sample: 2-PP·2HCl Prep Dissolution & Neutralization (Diluent: Buffer/ACN) Start->Prep Sep Separation (C18, pH 3.0, TEA Modifier) Prep->Sep Injection Detect UV Detection (215 nm) Sep->Detect Elution Data Integration & Purity Calc Detect->Data

Figure 1: Analytical workflow for the analysis of this compound.

Experimental Protocols

Reagents and Materials
  • Reference Standard: this compound (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Triethylamine (TEA), Orthophosphoric acid (85%).
    
Chromatographic Conditions
ParameterSettingRationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters Symmetry)Long column for maximum plate count; end-capped to reduce tailing.
Mobile Phase A 20 mM

+ 0.2% TEA, adjusted to pH 3.0 with Phosphoric Acid
Buffer controls ionization; TEA blocks silanols.
Mobile Phase B Acetonitrile (ACN)Organic modifier for elution.
Mode Isocratic (90% A : 10% B)2-PP is polar; high aqueous content is needed for retention.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Temperature 30°CImproves mass transfer and peak sharpness.
Detection UV @ 215 nmMax absorbance of the phenyl ring moiety.
Injection Vol. 10 µLStandard volume to prevent column overload.
Standard & Sample Preparation

Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).

  • Stock Solution (1.0 mg/mL):

    • Weigh 50 mg of this compound into a 50 mL volumetric flask.

    • Add 30 mL of Diluent. Sonicate for 5 minutes (ensure complete dissolution of the salt).

    • Make up to volume with Diluent.

  • Working Standard (0.1 mg/mL):

    • Transfer 5.0 mL of Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with Diluent.

    • Note: Filter through a 0.45 µm PTFE or Nylon syringe filter before injection.

System Suitability & Validation

To ensure the system is "Self-Validating" (Part 2 requirement), the following criteria must be met before running unknown samples.

System Suitability Limits (SST)
ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time (RT) 4.0 – 7.0 minutesIf too fast: Decrease % ACN. If too slow: Increase % ACN.
Tailing Factor (

)

1.5
High tailing indicates silanol activity. Add more TEA or lower pH.
Theoretical Plates (

)

5000
Low plates indicate column aging or poor connections.
RSD (Area, n=5)

2.0%
High RSD suggests injector issues or pump pulsation.
Troubleshooting Logic Tree

Troubleshooting Issue Problem Detected CheckTailing Peak Tailing > 1.5? Issue->CheckTailing CheckRT Retention Drift? Issue->CheckRT Action1 Check Buffer pH Ensure TEA is added CheckTailing->Action1 Yes Action2 Replace Column (Hydrolysis of bonded phase) CheckTailing->Action2 No, but broad Action3 Equilibrate longer (Ion-pair needs time) CheckRT->Action3 Yes

Figure 2: Decision matrix for troubleshooting common HPLC issues with amine salts.

Calculations

Assay (% w/w):



Where:

  • 
     = Peak area of 2-PP in sample.
    
  • 
     = Average peak area of 2-PP in standard.
    
  • 
     = Concentration of standard (mg/mL).
    
  • 
     = Concentration of sample (mg/mL).
    
  • 
     = Potency of reference standard (as is).
    

Note on Salt Correction: If the standard is the free base and the sample is the salt (or vice versa), correct the concentration using the molecular weight ratio.

  • MW (2-PP Free Base): 162.23 g/mol

  • MW (2-PP Dihydrochloride): 235.15 g/mol

  • Conversion Factor (Salt to Base): 0.69

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75422, 2-Phenylpiperazine. Retrieved from [Link]

  • Dolan, J. W. (2002). Tailing Peaks for Basic Compounds. LCGC North America. (Authoritative guide on silanol suppression strategies). Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. (Seminal work on amine analysis). Retrieved from [Link]

High-Resolution GC-MS Profiling of 2-Phenylpiperazine (2-PP) and Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the extraction, derivatization, and GC-MS analysis of 2-Phenylpiperazine (2-PP), a pharmacophore found in various antidepressants and a primary metabolite of the designer drug 1-benzylpiperazine (BZP). Due to the high polarity of the dihydrochloride salt form and the presence of two active amine hydrogens, direct GC analysis is unfeasible. This guide provides a validated workflow utilizing Liquid-Liquid Extraction (LLE) under basic conditions followed by acylation with Trifluoroacetic Anhydride (TFAA). The method achieves high sensitivity (LOD < 5 ng/mL) and separates 2-PP from common isomeric interferences.

Introduction

2-Phenylpiperazine (2-PP) is a cyclic organic compound containing a piperazine ring with a phenyl substituent at the C2 position. It is structurally distinct from 1-phenylpiperazine (a positional isomer) and serves as a key metabolite for BZP, a recreational stimulant. In drug development, the 2-PP scaffold is investigated for its affinity to serotonin receptors.

Analytical Challenges:

  • Salt Form: 2-PP is typically supplied as a dihydrochloride salt (

    
    ), which is non-volatile and insoluble in organic solvents used for GC injection.
    
  • Polarity: The free base contains two secondary amine groups (

    
     and 
    
    
    
    ), leading to severe peak tailing and adsorption on the GC liner.
  • Metabolic Complexity: In biological matrices, 2-PP co-exists with hydroxylated metabolites that require simultaneous profiling.

This protocol overcomes these challenges by converting the salt to its free base, extracting it into ethyl acetate, and stabilizing the amine groups via dual-acylation.

Experimental Workflow

Reagents and Standards
  • Analyte: 2-Phenylpiperazine dihydrochloride (Sigma-Aldrich/Merck).

  • Internal Standard (IS): 2-Phenylpiperazine-d5 or 1-Benzylpiperazine-d7 (Cerilliant/Cayman).

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) >99%.

  • Solvents: Ethyl Acetate (EtOAc), Hexane (HPLC Grade).

  • Buffer: 0.5 M Sodium Carbonate (

    
    ), pH 10.5.
    
Sample Preparation Protocol

The following workflow ensures the complete neutralization of the HCl salt and quantitative derivatization.

Step 1: Free-Basing and Extraction (LLE)
  • Aliquot: Transfer 200 µL of plasma/urine or 1 mg of solid bulk drug (dissolved in water) into a 2 mL borosilicate glass vial.

  • Spike IS: Add 20 µL of Internal Standard solution (10 µg/mL in MeOH).

  • Basification: Add 200 µL of 0.5 M

    
     (pH > 10). Critical: The pH must exceed the pKa of the piperazine amines (~9.8) to ensure the uncharged free base is formed.
    
  • Extraction: Add 1.0 mL of Ethyl Acetate. Cap and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Transfer: Transfer the upper organic layer (EtOAc) to a clean, dry reaction vial.

  • Dry Down: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

Step 2: Derivatization (Acylation)

The reaction replaces the active hydrogens on N1 and N4 with trifluoroacetyl groups, increasing molecular weight by 192 Da (2 x 96 Da net gain) and improving volatility.

  • Reconstitution: Redissolve the dried residue in 50 µL of Ethyl Acetate.

  • Reagent Addition: Add 50 µL of TFAA. Cap the vial immediately (TFAA is moisture-sensitive).

  • Incubation: Heat the vial at 70°C for 30 minutes .

  • Evaporation: Remove the vial from heat, cool to room temperature, and evaporate the excess reagents under nitrogen.

  • Final Solvent: Reconstitute in 100 µL of Ethyl Acetate/Hexane (50:50) for GC injection.

Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) IS_Add Add Internal Standard (d5-2PP) Sample->IS_Add Basify Basification (Na2CO3, pH 10.5) IS_Add->Basify Neutralize HCl salt Extract LLE Extraction (Ethyl Acetate) Basify->Extract Partition Free Base Dry Evaporation (N2 at 40°C) Extract->Dry Deriv Derivatization (TFAA, 70°C, 30 min) Dry->Deriv Form Bis-TFA Derivative GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS

Figure 1: Step-by-step extraction and derivatization workflow for 2-Phenylpiperazine.

Instrumental Method (GC-MS)[1][2]

Gas Chromatography Parameters
  • System: Agilent 7890B / 8890 or equivalent.

  • Column: Rxi-5Sil MS or DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode, 260°C. Purge flow 50 mL/min at 1.0 min.

  • Injection Volume: 1 µL.

Oven Program:

Step Rate (°C/min) Temperature (°C) Hold Time (min)
Initial - 80 1.0
Ramp 1 20 280 0.0
Ramp 2 10 310 3.0

| Total | | | 15.0 min |

Mass Spectrometry Parameters
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Transfer Line: 280°C[1]

  • Ionization: Electron Impact (EI) @ 70 eV.[2]

  • Acquisition: SIM (Selected Ion Monitoring) for quantitation; Scan (m/z 50-550) for identification.

Target Ions (TFAA Derivatives): The bis-TFA derivative of 2-PP (


) yields a distinct fragmentation pattern.
AnalytePrecursor (MW)Target Ion (Quant)Qualifier 1Qualifier 2
2-PP-Bis-TFA 354354 (M+)257 (M -

)
117
IS (d5-2PP-TFA) 359359 (M+)262122

Note: The molecular ion (m/z 354) is robust in TFA derivatives of piperazines, unlike underivatized amines. The loss of the trifluoroacetyl group (M-97) is the primary fragmentation pathway.

Metabolic Profiling & Pathway

When analyzing biological samples, researchers must account for Phase I and Phase II metabolites. 2-PP is primarily metabolized via hydroxylation on the phenyl ring, mediated by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

Metabolic Pathway Diagram

Metabolism BZP 1-Benzylpiperazine (Parent Drug) PP 2-Phenylpiperazine (Target Analyte) BZP->PP Major Metabolic Route OH_PP p-Hydroxy-2-PP (Phase I) PP->OH_PP Ring Oxidation Gluc O-Glucuronide (Phase II) OH_PP->Gluc Conjugation CYP_Dealk CYP450 (N-Dealkylation) CYP_Hydrox CYP2D6/3A4 (Hydroxylation) UGT UGT (Glucuronidation)

Figure 2: Metabolic pathway showing the formation of 2-PP from BZP and its subsequent hydroxylation.

Detecting Metabolites

The hydroxylated metabolite (p-OH-2-PP) has three active hydrogens (two amines + one phenol). Upon TFAA derivatization, it will form a Tris-TFA derivative.

  • Expected MW:

    
    .
    
  • Monitor Ion: m/z 466 and m/z 369 (M - 97).

Validation & Quality Control

To ensure data integrity (Trustworthiness), the following validation parameters are recommended:

  • Linearity: Calibration curve from 10 ng/mL to 1000 ng/mL.

    
     should be > 0.995.
    
  • Recovery: The LLE efficiency using Ethyl Acetate at pH 10.5 typically exceeds 85%.

  • Stability: TFA derivatives are stable for 48 hours in the autosampler if kept dry. Moisture causes hydrolysis back to the mono-TFA or free base forms.

  • Interference Check: 1-Phenylpiperazine (isomer) elutes at a different retention time. Verify separation using a mixed standard.

References

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259-274.

  • Tsutsumi, H., et al. (2005). Analysis of the metabolites of 1-benzylpiperazine in human urine by GC-MS. Forensic Science International, 149(2-3), 205-210.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). Mass Spectral Library - Piperazine Derivatives.

  • World Health Organization (WHO). (2012). Critical Review of 1-Benzylpiperazine (BZP). Expert Committee on Drug Dependence.

Sources

Application Note: Using 2-Phenylpiperazine Dihydrochloride in Receptor Binding Assays

[1]

Executive Summary

2-Phenylpiperazine dihydrochloride is a privileged chemical scaffold used extensively in the synthesis of high-affinity antagonists for G-Protein Coupled Receptors (GPCRs), specifically the Neurokinin-1 (NK1) receptor and Dopamine D3 receptor. Unlike its isomer 1-phenylpiperazine (a monoamine releaser), 2-phenylpiperazine functions primarily as a chiral building block or "fragment" in medicinal chemistry.

This guide details the protocol for utilizing this compound in radioligand competition binding assays . The objective of such assays is typically to determine the Ligand Efficiency (LE) of the core scaffold or to use it as a low-affinity reference standard to validate the necessity of

Chemical Profile & Handling

Critical Distinction: Researchers must distinguish between 1-phenylpiperazine (phenyl on nitrogen) and 2-phenylpiperazine (phenyl on carbon).

  • 1-Phenylpiperazine: Psychoactive, serotonin/dopamine releaser.

  • 2-Phenylpiperazine: Structural scaffold, low intrinsic affinity, non-psychoactive precursor.

PropertySpecification
CAS Number 872139-22-5 (dihydrochloride)
Molecular Weight 235.15 g/mol
Solubility Highly soluble in water (>50 mM); DMSO.
Acidity Acidic. The dihydrochloride salt will significantly lower the pH of weak buffers.
Stability Hygroscopic. Store desicated at +4°C.
Buffer Preparation Warning

Because 2-PP is supplied as a dihydrochloride salt (2HCl) , dissolving it directly into the assay buffer at high concentrations (e.g., 1 mM for fragment screening) can drop the pH below the physiological range (pH 7.4), causing false negatives or protein denaturation.

  • Corrective Action: Dissolve the compound in water or DMSO to create a 100 mM stock, then adjust the pH of this stock to ~7.0–7.4 using NaOH before adding it to the assay buffer.

Application: Fragment-Based Screening Protocol

This protocol describes a Radioligand Competition Binding Assay . The goal is to measure the affinity (

Materials Required
  • Receptor Source: Membrane preparations expressing human NK1 or D3 receptors (CHO or HEK293 cells).

  • Radioligand:

    • For NK1:

      
      -Substance P (
      
      
      ).
    • For D3:

      
      -Raclopride or 
      
      
      -7-OH-DPAT.
  • Test Compound: this compound.[1]

  • Reference Ligand: Aprepitant (for NK1) or Haloperidol (for D3) to define non-specific binding (NSB).

  • Assay Buffer: 50 mM TRIS-HCl (pH 7.4), 5 mM

    
    , 0.1% BSA (to prevent ligand adsorption).
    
Experimental Workflow
Step 1: Stock Preparation
  • Weigh 23.5 mg of 2-PP·2HCl.[2]

  • Dissolve in 1 mL DMSO or

    
     to yield a 100 mM  stock.
    
  • Neutralization: If using water, spot check pH. If

    
    , carefully titrate with 1N NaOH until pH 
    
    
    .
  • Prepare serial dilutions in Assay Buffer (Range:

    
     to 
    
    
    ). Note: As a fragment, 2-PP may require high concentrations (
    
    
    ) to observe displacement.
Step 2: Assay Assembly (96-well plate)
ComponentVolume (

)
Final Conc.Function
Assay Buffer 100-Volume adjustment
Test Compound (2-PP) 25VaryingDisplacer
Radioligand 25

Tracer
Membranes 50

protein
Receptor Source
Total Volume 200
  • Total Binding (TB): Buffer + Radioligand + Membranes (No competitor).

  • Non-Specific Binding (NSB): Buffer + Radioligand + Membranes + Excess Reference Ligand (

    
    ).
    
Step 3: Incubation
  • Seal the plate.

  • Incubate at 25°C for 60–90 minutes . (Equilibrium time depends on the specific receptor kinetics).

  • Optional: For D3 receptors, incubation at 37°C may be preferred, but 25°C reduces degradation.

Step 4: Termination & Filtration
  • Pre-soak GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour to reduce non-specific binding of the radioligand to the filter.

  • Harvest using a vacuum manifold (e.g., Brandel or PerkinElmer Harvester).

  • Wash filters

    
     with ice-cold Wash Buffer (50 mM TRIS-HCl, pH 7.4).
    
  • Dry filters and add Liquid Scintillation Cocktail.

  • Count radioactivity (CPM) in a Beta Counter.

Data Analysis & Interpretation

Calculating Affinity ( )
  • Plot Data: Plot CPM vs. Log[Concentration of 2-PP].

  • Curve Fit: Use non-linear regression (One-site competition model):

    
    
    
  • Cheng-Prusoff Correction: Convert

    
     to 
    
    
    :
    
    
    • 
      : Concentration of radioligand used.[3][4]
      
    • 
      : Dissociation constant of the radioligand.
      
Expected Results & Ligand Efficiency
  • Low Affinity: The 2-phenylpiperazine scaffold alone often exhibits weak affinity (

    
    ) because it lacks the specific "address" groups (e.g., benzhydryl or acyl groups) required for high-affinity binding in the orthosteric pocket.
    
  • Ligand Efficiency (LE): If binding is detected, calculate LE to validate the scaffold's quality:

    
    
    
    • A high LE (>0.3) indicates the scaffold is a robust starting point for growing the molecule.

Visualizations

Figure 1: Receptor Binding Assay Workflow

This diagram illustrates the logical flow of the competition assay, highlighting the critical pH adjustment step for the dihydrochloride salt.

BindingAssayCompound2-Phenylpiperazine2HCl SaltSolubilizationSolubilization(100 mM in DMSO/Water)Compound->SolubilizationpH_AdjustCRITICAL: pH Adjustment(Neutralize with NaOH)Solubilization->pH_AdjustAcidic SaltDilutionSerial Dilution(Assay Buffer)pH_Adjust->DilutionpH 7.4Plate_SetupPlate Setup(Membranes + Radioligand + 2-PP)Dilution->Plate_SetupIncubationIncubation(25°C, 60-90 min)Plate_Setup->IncubationFiltrationFiltration & Wash(GF/B Filters + 0.3% PEI)Incubation->FiltrationAnalysisScintillation Counting& Ki CalculationFiltration->Analysis

Caption: Workflow for evaluating this compound in radioligand binding, emphasizing pH neutralization.

Figure 2: Mechanistic Role in Drug Design (NK1 Example)

2-Phenylpiperazine acts as the core scaffold. This diagram shows how it fits into the broader context of NK1 antagonist design (e.g., Aprepitant analogs).

ScaffoldDesigncluster_modsMedicinal Chemistry ModificationsScaffold2-Phenylpiperazine(Core Scaffold)N1_SubN1-Substitution(e.g., Benzyl/Acyl)Scaffold->N1_SubDerivatizationC_SubStereochemistry(2R, 3S control)Scaffold->C_SubChiral SelectionTargetHigh AffinityNK1 AntagonistN1_Sub->TargetC_Sub->Target

Caption: 2-Phenylpiperazine serves as the minimal pharmacophore scaffold for developing high-affinity NK1 antagonists.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation High concentration limit in buffer.Do not exceed 1% DMSO final concentration. Ensure pH is neutral.
High Non-Specific Binding Filter binding.Pre-soak filters in 0.3% PEI; use BSA in assay buffer.
No Displacement Low affinity of core fragment.2-PP is a fragment. Displacement may only occur at

. This validates that side-chains are essential for binding.
pH Drift Dihydrochloride salt effect.Check the pH of the highest concentration well. If acidic, add HEPES (25 mM) to increase buffering capacity.

References

  • Blythin, D. J., et al. (2002). "Synthesis and NK1/NK2 binding activities of a series of diacyl-substituted 2-arylpiperazines." Bioorganic & Medicinal Chemistry Letters, 12(21), 3161-3165.[5]

  • Chem-Impex International. (n.d.). "this compound Product Data." Chem-Impex Catalog.

  • Hackling, A., et al. (2002). "Dopamine D3 receptor ligands with high affinity and selectivity: Structure-activity relationship studies." Journal of Medicinal Chemistry. (Contextual reference for phenylpiperazine scaffolds in D3 ligands).
  • Cayman Chemical. (n.d.). "Phenylpiperazine (hydrochloride) Product Information." (Used for distinguishing 1-PP vs 2-PP properties).

2-Phenylpiperazine dihydrochloride as a chemical intermediate in drug synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenylpiperazine dihydrochloride is a critical chiral building block in the synthesis of neurokinin-1 (NK1) receptor antagonists (e.g., Vestipitant), antidepressants, and novel CNS agents. Unlike its isomer 1-phenylpiperazine (a monoamine releasing agent), the 2-phenylpiperazine scaffold offers a C-substituted pharmacophore that provides rigid stereochemical control without intrinsic psychostimulant properties.

This guide details the handling, free-basing, regioselective functionalization, and chiral resolution of this intermediate. It addresses the primary synthetic challenge: distinguishing the reactivity of the sterically hindered N1 nitrogen (proximal to the phenyl ring) versus the accessible N4 nitrogen.

Chemical Identity & Properties

PropertyData
Chemical Name This compound
CAS Number 872139-22-5 (2HCl Salt); 5271-27-2 (Free Base)
Molecular Formula C₁₀H₁₄N₂[1][2] · 2HCl
Molecular Weight 235.15 g/mol (Salt); 162.23 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility (Salt) High: Water, Methanol. Low: DCM, Ethyl Acetate.
Solubility (Free Base) High: DCM, Ethyl Acetate, Ethanol. Low: Water.
Chirality Racemic (±).[3][4][5][6][7][8][9] Available as (R) or (S) enantiomers via resolution.[6]

Core Protocol 1: Salt Break (Free-Basing)

The commercial dihydrochloride salt is stable but non-nucleophilic. For all alkylation or acylation reactions, the free base must be generated in situ or isolated.

Rationale

Direct use of the salt with weak bases (e.g., TEA) often leads to incomplete reactivity and trapped hydrochloride salts, lowering yields in nucleophilic substitutions. A biphasic extraction ensures complete conversion to the reactive diamine.

Methodology
  • Dissolution: Suspend 10.0 g (42.5 mmol) of 2-phenylpiperazine · 2HCl in 50 mL of deionized water. Stir until fully dissolved (pH ~1-2).

  • Basification: Slowly add 6N NaOH (approx. 15 mL) dropwise with cooling (ice bath) until pH > 12. The solution will become cloudy as the free base oils out.

  • Extraction: Extract immediately with Dichloromethane (DCM) (3 x 50 mL).

    • Note: Do not use Diethyl Ether as solubility is lower.

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate solvent under reduced pressure (40°C) to yield the free base as a viscous pale-yellow oil or low-melting solid.

    • Yield Target: >95% (approx.[7][10] 6.5 g).

    • Storage: Store under Nitrogen at 4°C. The free base absorbs CO₂ from air (carbamate formation).

Core Protocol 2: Regioselective Functionalization

The 2-phenylpiperazine ring contains two secondary amines with distinct steric and electronic environments.

  • N4 (Distal): Unhindered, highly nucleophilic. Reacts first with alkyl halides and acyl chlorides.

  • N1 (Proximal): Sterically hindered by the C2-phenyl group. Reacts second or requires forcing conditions.

Workflow Diagram: Regioselective Control

G Start 2-Phenylpiperazine (Free Base) N4_Prot N4-Protected Intermediate (e.g., N4-Boc) Start->N4_Prot 1. Boc2O (1.0 eq) 0°C, DCM (Kinetic Control) Bis_Alk Bis-Alkylated Side Product (Impurity) Start->Bis_Alk Excess Reagent High Temp N1_Func N1-Functionalized / N4-Protected (e.g., Urea/Amide) N4_Prot->N1_Func 2. R-NCO or R-COCl Base, Heat Final Final Drug Scaffold (N1-Substituted / N4-Free) N1_Func->Final 3. TFA or HCl Deprotection

Figure 1: Strategy for selective N1-functionalization (e.g., for Vestipitant synthesis) requires transient N4-protection.

Protocol A: Selective N4-Boc Protection

To access the N1 position (common in NK1 antagonists), N4 must be blocked.

  • Dissolve 2-phenylpiperazine (1.0 eq) in DCM.

  • Cool to 0°C.

  • Add Boc-Anhydride (0.95 eq) dissolved in DCM dropwise over 1 hour.

    • Crucial: Use a slight deficit of Boc₂O to prevent N1,N4-bis-protection.

  • Stir at 0°C for 2 hours, then warm to RT.

  • Wash with water, dry, and concentrate.

    • Result: 1-Boc-3-phenylpiperazine (N4-Boc). The steric bulk of the phenyl group prevents N1 attack at low temperatures.

Protocol B: N1-Acylation (Urea Formation)

Used for synthesizing the "Vestipitant" core.

  • Dissolve N4-Boc intermediate in THF.

  • Add Diisopropylethylamine (DIPEA) (1.5 eq).

  • Add the isocyanate or carbamoyl chloride (e.g., N-methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylcarbamoyl chloride) (1.1 eq).

  • Reflux for 12–24 hours. (Heat is required to overcome N1 steric hindrance).

  • Deprotect N4 using 4M HCl in Dioxane.

Core Protocol 3: Optical Resolution

2-Phenylpiperazine is often supplied as a racemate. For drug applications, the (S)-enantiomer is typically the bioactive conformer (as seen in Vestipitant).

Reagent Selection
  • Resolving Agent: L-(+)-Tartaric acid or N,N'-Dibenzoyl-L-tartaric acid.

  • Solvent: Ethanol or Methanol/Water mixtures.

Step-by-Step Resolution
  • Preparation: Dissolve racemic 2-phenylpiperazine (10 g, 61.6 mmol) in Ethanol (100 mL) at 60°C.

  • Addition: Add L-Tartaric acid (9.2 g, 61.6 mmol) dissolved in hot Ethanol (50 mL).

  • Crystallization: Allow the solution to cool slowly to Room Temperature, then refrigerate at 4°C overnight.

  • Filtration: Collect the precipitate. This is typically the (S)-2-phenylpiperazine · L-tartrate diastereomeric salt (Verify via optical rotation or chiral HPLC).

  • Recrystallization: Recrystallize the salt from Ethanol/Water (9:1) to upgrade enantiomeric excess (ee) to >99%.

  • Free-Basing: Treat the purified salt with 2M NaOH and extract with DCM to recover the chiral free amine.

Analytical Validation

ParameterMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Doublet of doublets at ~3.8 ppm (C2-H benzylic proton).
Purity HPLC (C18 Column)>98% Area.
Chiral Purity Chiral HPLC (Chiralpak AD-H)>99% ee (after resolution). Mobile Phase: Hexane/IPA/DEA.
Water Content Karl Fischer<1.0% (Crucial for acylation steps).

References

  • NK1 Antagonist Synthesis (Vestipitant): Di Fabio, R., et al. (2009).[4][5] "Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant)..." Journal of Medicinal Chemistry.

  • Regioselective Functionalization: Liu, W., et al. (2020).[9] "Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues..." Chemistry - A European Journal.

  • General Piperazine Reactivity: BenchChem Technical Review. "A Technical Guide to the Potential Reactivity of Methyl Piperazine-2-carboxylate Functional Groups."

  • Chiral Resolution Protocols: Sittig, M. (Ed.). Pharmaceutical Manufacturing Encyclopedia. (General reference for tartaric acid resolution of amines).

Sources

Application Note: 2-Phenylpiperazine Dihydrochloride in Serotonin Receptor Ligand Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It addresses the specific use of 2-Phenylpiperazine dihydrochloride (a C-substituted piperazine) as a scaffold for synthesizing serotonin (5-HT) receptor ligands.

Executive Summary & Strategic Distinction

In the development of serotonin (5-HT) receptor ligands, the piperazine ring is a "privileged structure." However, a critical distinction must be made between the ubiquitous 1-phenylpiperazine (N-substituted) and the distinct 2-phenylpiperazine (C-substituted).

While 1-phenylpiperazine is the core of classic agents like Trazodone and Aripiprazole, 2-phenylpiperazine offers a unique pharmacological profile:

  • Chirality: The C2-phenyl group introduces a chiral center, allowing for the development of stereoselective ligands that can discriminate between 5-HT subtypes (e.g., 5-HT1A vs. 5-HT2A).

  • Conformational Rigidity: The C-substituent restricts the conformational flexibility of the piperazine ring, potentially locking the molecule into a bioactive conformation.

  • Metabolic Stability: Substitution at the carbon frame can alter metabolic degradation pathways compared to N-aryl analogs.

This guide focuses on the This compound salt (CAS: 872139-22-5 or free base 5271-26-1) as a starting material for generating novel 5-HT ligands via N-alkylation strategies.

Chemical Profile & Material Handling

PropertySpecification
Compound Name This compound
CAS Number 4004-95-9 (2HCl) / 5271-26-1 (Free Base)
Molecular Formula

Molecular Weight 235.15 g/mol (Salt)
Solubility Highly soluble in water, MeOH; Sparingly soluble in DCM/Ether (Free base is soluble in organics).
pKa ~9.8 (N1), ~5.6 (N4) (Estimated)
Handling Hygroscopic solid. Store under inert atmosphere (Argon/Nitrogen).

Critical Pre-Step: Free-Basing The dihydrochloride salt is stable but unreactive in nucleophilic substitutions. It must be converted to the free base in situ or prior to reaction.

  • Protocol: Dissolve 2-phenylpiperazine 2HCl in minimal water. Basify to pH >12 with 20% NaOH. Extract exhaustively with Dichloromethane (DCM). Dry over

    
     and concentrate to yield the viscous oil/solid free base.
    

Synthetic Strategy: Regioselective N-Alkylation

The core challenge with 2-phenylpiperazine is the presence of two nucleophilic nitrogens:

  • N1 (Proximal): Sterically hindered by the C2-phenyl group.

  • N4 (Distal): Less hindered, typically the primary site of alkylation.

To synthesize high-affinity 5-HT ligands (often "Long-Chain Arylpiperazines" or LCAPs), the strategy involves attaching a linker-heterocycle moiety to the piperazine nitrogen.

Mechanistic Pathway (DOT Diagram)

G cluster_0 Regioselectivity Control Start 2-Phenylpiperazine (2HCl Salt) FreeBase Free Base Generation (NaOH/DCM) Start->FreeBase Neutralization Intermediate Transition State (SN2 Attack) FreeBase->Intermediate + Reagent (K2CO3, MeCN) Reagent Linker-Electrophile (X-(CH2)n-Heterocycle) Product Target 5-HT Ligand (N4-Alkylated Major) Intermediate->Product -HX

Figure 1: Synthetic workflow for the conversion of this compound into a bioactive ligand. The N4 nitrogen is the kinetic target for alkylation.

Detailed Experimental Protocol

Objective: Synthesis of a generic 5-HT1A ligand: 4-(4-(3-phenyl-1-piperazinyl)butyl)-heterocycle. Scale: 1.0 mmol

Reagents:
  • This compound (235 mg, 1.0 mmol)

  • Target Electrophile: e.g., N-(4-bromobutyl)phthalimide (282 mg, 1.0 mmol)

  • Base: Potassium Carbonate (

    
    ), anhydrous (414 mg, 3.0 mmol)
    
  • Catalyst: Potassium Iodide (KI) (16 mg, 0.1 mmol) - Finkelstein condition promoter

  • Solvent: Acetonitrile (MeCN), anhydrous (10 mL)

Step-by-Step Procedure:
  • Salt Neutralization (In-situ Method):

    • In a 50 mL round-bottom flask, suspend the 2-phenylpiperazine 2HCl and

      
       in MeCN.
      
    • Stir vigorously at room temperature for 30 minutes. The base will neutralize the HCl, generating the free amine in solution. Note: For higher purity requirements, perform the extractive free-basing described in Section 2 first.

  • Alkylation:

    • Add the electrophile (N-(4-bromobutyl)phthalimide) and the KI catalyst to the suspension.

    • Equip the flask with a reflux condenser and nitrogen balloon.

    • Heat the mixture to reflux (80-82°C) for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (System: DCM/MeOH 9:1). The free secondary amine spot should disappear.

  • Work-up:

    • Cool the reaction to room temperature.

    • Filter off the inorganic solids (

      
      , KCl/KBr) through a Celite pad. Rinse the pad with DCM.
      
    • Concentrate the filtrate under reduced pressure to yield the crude oil.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of 0% to 5% Methanol in Dichloromethane (with 0.5% Aqueous Ammonia if tailing occurs).

    • Yield Expectation: 60–75%.

Quality Control (Self-Validation):
  • 1H NMR (CDCl3): Look for the diagnostic triplet of the linker

    
     adjacent to the piperazine nitrogen (~2.4 ppm). Verify the integration of the phenyl ring protons (5H) and the piperazine ring protons.
    
  • Regiochemistry Check: Use NOESY NMR to confirm alkylation at the N4 position (distal to the phenyl ring). Cross-peaks between the linker and the C3/C5 protons of the piperazine confirm N4 substitution.

Mechanistic Insights & SAR (Structure-Activity Relationship)

When designing ligands using this scaffold, consider the following interactions within the 5-HT receptor binding pocket (specifically 5-HT1A/2A):

Structural ElementFunction in Receptor BindingOptimization Tip
Protonated Nitrogen (N4) Forms a salt bridge with Asp3.32 in the TM3 domain.Essential for affinity. Ensure the final pKa remains basic (7.5–9.5).
C2-Phenyl Ring Engages in Hydrophobic or Edge-to-Face

-stacking interactions.
Substituents on this ring (e.g., o-OMe, p-F) can drastically alter selectivity between 5-HT subtypes.
Alkyl Linker Spans the distance to the secondary binding pocket (e.g., Phe6.52 ).Optimal length is typically 3–4 methylene units (

).
SAR Interaction Map (DOT Diagram)

SAR cluster_ligand 2-Phenylpiperazine Ligand Receptor 5-HT Receptor Pocket N4 Basic Nitrogen (N4) N4->Receptor Salt Bridge (Asp3.32) Phenyl C2-Phenyl Group Phenyl->Receptor Steric/Hydrophobic Fit Linker Alkyl Linker Linker->Receptor Distance Control

Figure 2: Pharmacophore model showing key interaction points of the 2-phenylpiperazine scaffold within the serotonin receptor binding site.

References

  • Glennon, R. A., et al. (1988).[1] "Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands."[1][2][3][4] Journal of Medicinal Chemistry. Link

  • Lopez-Rodriguez, M. L., et al. (1999).[5] "New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands." Journal of Medicinal Chemistry. Link

  • Leopoldo, M., et al. (2021). "Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors." ACS Chemical Neuroscience. Link

  • GuideChem. (2025). "1-Phenylpiperazine vs 2-Phenylpiperazine Properties." GuideChem Database. Link

  • National Institutes of Health (NIH). (2025). "Piperazine Derivatives in Drug Discovery." PubMed Central. Link

Disclaimer: This protocol involves the use of hazardous chemicals. Standard laboratory safety procedures (PPE, fume hood usage) must be followed. The author assumes no liability for experimental outcomes.

Sources

Application Notes and Protocols for Studying Dopamine Transporter (DAT) Function with 2-Phenylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Dopamine Transporter and the Utility of 2-Phenylpiperazine

The dopamine transporter (DAT) is a presynaptic membrane protein that governs the spatial and temporal dynamics of dopamine signaling by mediating the reuptake of extracellular dopamine into the neuron.[1] This regulatory function is crucial for a host of neurological processes, including motor control, motivation, reward, and cognition. Consequently, abnormal DAT function is implicated in numerous neuropsychiatric and neurodegenerative disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance use disorders.[1] This makes DAT a prime target for therapeutic intervention and a subject of intense research.

Phenylpiperazine derivatives represent a significant class of compounds that interact with monoamine systems.[2][3][4] 2-Phenylpiperazine, in its dihydrochloride salt form for enhanced stability and solubility, serves as a valuable pharmacological tool for probing DAT function.[5] Its structure provides a scaffold for investigating the ligand-transporter interactions that modulate dopamine reuptake. These application notes provide a comprehensive guide for researchers utilizing 2-Phenylpiperazine dihydrochloride to characterize DAT activity, offering both the theoretical basis and practical protocols for robust and reproducible experimentation.

Physicochemical Properties and Handling of this compound

Before initiating any experimental work, it is essential to understand the properties and handling requirements of the compound.

PropertyValueReference
Chemical Formula C₁₀H₁₄N₂·2HCl[5]
Molecular Weight 235.16 g/mol [5]
CAS Number 872139-22-5[5]
Appearance White to yellow solid[5]
Storage Store at 0 - 8 °C, desiccated[5]

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[6][7] Avoid contact with skin and eyes.[7][8]

  • Stock Solution Preparation: Prepare stock solutions in an appropriate solvent (e.g., sterile water or DMSO). Due to the dihydrochloride salt form, it should be readily soluble in aqueous buffers. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Mechanism of Action: DAT Inhibition

The primary mechanism by which 2-Phenylpiperazine and related compounds modulate dopaminergic neurotransmission is through competitive inhibition of the dopamine transporter.

DAT_Inhibition cluster_synapse Dopaminergic Synapse cluster_ligands Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Receptor Dopamine Receptors (D1/D2) Vesicle Dopamine Vesicles DA Dopamine Vesicle->DA DA->DAT DA->Receptor Phenylpiperazine 2-Phenylpiperazine Phenylpiperazine->DAT Uptake_Workflow arrow > Start Start Plating Plate hDAT-expressing cells in 96-well plates Start->Plating Incubate1 Incubate cells to form a confluent monolayer (24-48 hours) Plating->Incubate1 Wash Wash cells with pre-warmed uptake buffer Incubate1->Wash Preincubation Pre-incubate with varying concentrations of 2-Phenylpiperazine (10-20 min) Wash->Preincubation Initiate Initiate uptake by adding [³H]Dopamine Preincubation->Initiate Incubate2 Incubate for a short period (5-10 min at 37°C) Initiate->Incubate2 Terminate Terminate uptake by rapid washing with ice-cold buffer Incubate2->Terminate Lyse Lyse cells with 1% SDS Terminate->Lyse Quantify Add scintillation cocktail and quantify radioactivity (CPM) Lyse->Quantify Analyze Data Analysis: Calculate IC₅₀ Quantify->Analyze End End Analyze->End

Caption: Experimental workflow for the in vitro [³H]Dopamine uptake inhibition assay.

Detailed Protocol

Materials:

  • HEK293 or other suitable cells stably expressing hDAT

  • 96-well cell culture plates (clear bottom, white walls recommended for scintillation counting)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., G418)

  • Uptake Buffer: Phosphate-Buffered Saline (PBS) containing 1 mM CaCl₂, 1 mM MgCl₂, and 5 mM D-glucose (PBS-CM)

  • This compound

  • [³H]Dopamine

  • Non-specific uptake control: Nomifensine or Cocaine

  • Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS) in water

  • Scintillation fluid

  • Multichannel pipette, plate washer (optional), microplate scintillation counter

Procedure:

  • Cell Plating: Seed hDAT-expressing cells in a 96-well plate at a density of 40,000–60,000 cells/well. [9]Incubate at 37°C with 5% CO₂ for 24-48 hours to achieve a confluent monolayer. [10]2. Assay Preparation: On the day of the experiment, prepare serial dilutions of this compound in uptake buffer. A typical concentration range would be 10⁻¹¹ M to 10⁻⁵ M. Also, prepare solutions for controls: buffer only (Total Uptake) and 10 µM nomifensine (Non-specific Uptake). [11]3. Washing: Aspirate the culture medium from the wells. Wash the cell monolayer once with 200 µL/well of pre-warmed (37°C) uptake buffer. [11]4. Pre-incubation: Aspirate the wash buffer. Add 100 µL/well of the appropriate 2-Phenylpiperazine dilution or control solution. Incubate the plate at 37°C for 10-20 minutes. [11]5. Uptake Initiation: Prepare the [³H]Dopamine solution in uptake buffer to achieve a final concentration of ~10-20 nM in the well. Initiate the uptake by adding 50 µL of this solution to all wells. [11]6. Incubation: Incubate the plate at 37°C for exactly 5-10 minutes. This timing is critical to measure the initial velocity of transport. [11][10]7. Termination: Terminate the reaction by rapidly aspirating the solution and washing the cells three times with 200 µL/well of ice-cold uptake buffer. [11]8. Cell Lysis: Aspirate the final wash completely. Add 100 µL of 1% SDS to each well to lyse the cells and solubilize the internalized radioactivity. [11]9. Quantification: Add 150 µL of scintillation cocktail to each well. Seal the plate and count the radioactivity in a microplate scintillation counter.

Data Analysis and Interpretation

Data_Analysis RawData Raw Data (CPM) from Scintillation Counter CalcSpecific Calculate Specific Uptake: (CPM Sample) - (CPM Non-specific) RawData->CalcSpecific CalcPercent Calculate % Inhibition: 100 * [1 - (Specific Sample / Specific Total)] CalcSpecific->CalcPercent Plot Plot % Inhibition vs. log[2-Phenylpiperazine] CalcPercent->Plot FitCurve Fit data using nonlinear regression (sigmoidal dose-response) Plot->FitCurve Result Determine IC₅₀ Value FitCurve->Result

Sources

Application Note: A High-Throughput Screening Assay for Identifying Modulators of Monoamine Transporters Using 2-Phenylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a multitude of centrally acting agents, including novel antidepressants and anxiolytics.[1] Its structural framework allows for the modulation of critical neurotransmitter systems, particularly those involving serotonin and dopamine.[1] A primary mechanism of action for many psychoactive compounds is the inhibition of monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT). These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. Inhibition of this process prolongs neurotransmitter availability, a validated therapeutic strategy for treating mood and anxiety disorders.[2]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the use of 2-Phenylpiperazine dihydrochloride as a reference compound in a high-throughput screening (HTS) campaign. We detail a robust, fluorescence-based assay for identifying and characterizing novel inhibitors of monoamine transporters, designed for efficiency, scalability, and scientific rigor.

Scientific Background & Mechanism of Action

Monoamine transporters are integral membrane proteins that regulate the concentration of neurotransmitters in the synaptic cleft. By transporting serotonin, dopamine, and norepinephrine back into the presynaptic neuron, they control the duration and intensity of neuronal signaling.[3] Compounds derived from the phenylpiperazine class, such as the well-known antidepressant Trazodone, often function as serotonin antagonist and reuptake inhibitors (SARIs).[4] Their efficacy is rooted in their ability to block SERT, and often, to simultaneously antagonize specific serotonin receptors like 5-HT₂A.[4][5]

The assay described herein focuses on the direct functional consequence of transporter inhibition: the blockade of neurotransmitter uptake. By using a fluorescent substrate that acts as a proxy for endogenous monoamines, we can quantify the inhibitory potential of test compounds.[6] A compound that effectively blocks the transporter will prevent the fluorescent substrate from entering the cell, resulting in a measurable decrease in signal intensity. This direct functional readout is crucial for identifying true inhibitors suitable for further development.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Vesicle Synaptic Vesicle (contains Serotonin) Release Exocytosis Vesicle->Release SERT Serotonin Transporter (SERT) SERT->Vesicle Reuptake Synapse Serotonin Release->Synapse Serotonin Release Synapse->SERT Receptor Postsynaptic 5-HT Receptor Synapse->Receptor Signal Transduction Compound 2-Phenylpiperazine (Inhibitor) Compound->SERT Inhibition

Fig 1. Mechanism of Serotonin Transporter (SERT) Inhibition.

Assay Principle: Fluorescence-Based Transporter Uptake

This protocol employs a homogeneous, no-wash fluorescence assay designed for HTS.[3][7] The core of the assay relies on a specialized fluorescent substrate that mimics natural monoamines. This substrate is actively transported into cells stably expressing the target transporter (e.g., hSERT or hDAT). Upon entry into the cell, the substrate's fluorescence dramatically increases.[6]

In a competitive screening format, test compounds are pre-incubated with the cells. If a compound is an inhibitor of the transporter, it will block the entry of the fluorescent substrate, leading to a reduction in the intracellular fluorescence signal. The magnitude of this signal reduction is directly proportional to the inhibitory activity of the test compound. This method avoids the use of radioactivity, reducing costs and safety risks, while being highly amenable to automation.[3]

Materials and Reagents

Reagent/MaterialRecommended SupplierNotes
Test Compound
This compoundChem-Impex (Cat# 29631) or similarPrepare a 10 mM stock in DMSO. Store at -20°C.[1]
Controls
Fluoxetine (for SERT)Sigma-Aldrich or similarPositive control for SERT inhibition. Prepare 10 mM stock in DMSO.
GBR-12909 (for DAT)Sigma-Aldrich or similarPositive control for DAT inhibition. Prepare 10 mM stock in DMSO.
DMSO (Dimethyl Sulfoxide)Sigma-Aldrich (Cat# D2650)Negative (vehicle) control.
Cell Lines & Media
HEK293-hSERT cellsATCC or academic collaboratorHuman Embryonic Kidney cells stably expressing human SERT.
HEK293-hDAT cellsATCC or academic collaboratorHuman Embryonic Kidney cells stably expressing human DAT.
DMEM/F-12 MediumGibco (Cat# 11330032)Cell culture medium.
Fetal Bovine Serum (FBS)Gibco (Cat# 26140079)Supplement for cell culture medium.
Geneticin (G418 Sulfate)Gibco (Cat# 10131035)Selection agent for stable cell lines.
Assay Components
Neurotransmitter Transporter Uptake Assay KitMolecular Devices (R8174) or similarContains fluorescent substrate and assay buffer.[3]
384-well, black, clear-bottom assay platesCorning (Cat# 3712)For cell culture and fluorescence reading.

Experimental Workflow: An HTS Campaign Overview

A successful HTS campaign is a multi-stage process. It begins with assay development and validation, moves to a large-scale primary screen to identify initial "hits," and concludes with more detailed secondary assays to confirm activity and determine potency.[8][9]

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Prep Assay Plate Preparation (Compound Library) Inc1 Compound Incubation Prep->Inc1 Cells Cell Seeding (HEK-hSERT/hDAT) Cells->Inc1 Reagent Fluorescent Substrate Addition Inc1->Reagent Inc2 Assay Incubation Reagent->Inc2 Read Fluorescence Reading (Plate Reader) Inc2->Read Data Data Analysis (% Inhibition) Read->Data Hit Hit Identification Data->Hit Confirm Hit Confirmation & IC50 Determination Hit->Confirm

Fig 2. General workflow for a fluorescence-based HTS assay.

Detailed Protocol: Primary HTS for SERT Inhibitors

This protocol is optimized for a 384-well plate format.

1. Reagent Preparation & Handling

  • Causality: Proper stock solution preparation is critical for accurate and reproducible results. DMSO is used for its ability to dissolve a wide range of organic compounds.

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare 10 mM stock solutions of positive (Fluoxetine) and negative (DMSO vehicle) controls.

    • Aliquot stocks into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade compound integrity.[10] Store at -20°C.

    • On the day of the assay, thaw all necessary reagents. Prepare the fluorescent substrate solution according to the manufacturer's protocol (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[3]

2. Cell Culture and Plating

  • Causality: A consistent cell density and healthy, confluent monolayer are essential for low well-to-well variability.

  • Protocol:

    • Culture HEK293-hSERT cells in DMEM/F-12 supplemented with 10% FBS and the appropriate concentration of G418 (e.g., 500 µg/mL) to maintain selection pressure.

    • Harvest cells at 80-90% confluency using a non-enzymatic cell dissociation buffer.

    • Resuspend cells in an antibiotic-free assay medium and perform a cell count.

    • Seed 20,000 cells in 40 µL of medium per well into 384-well black, clear-bottom plates.

    • Incubate plates for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

3. Compound Dispensing (Assay-Ready Plates)

  • Causality: Acoustic dispensing minimizes volume transfer errors and DMSO concentration effects. A final assay concentration of 10 µM is a standard starting point for primary screens.

  • Protocol:

    • Using an acoustic liquid handler (e.g., Labcyte Echo), transfer 40 nL of the 10 mM compound stocks from the source library plates to the assay plates containing cells. This results in a final assay concentration of 10 µM and a final DMSO concentration of 0.1%.

    • Dispense positive control (Fluoxetine) and negative control (DMSO) into designated columns on each plate.

    • Briefly centrifuge the plates (100 x g, 1 min) and incubate for 30 minutes at 37°C.

4. Assay Execution and Signal Detection

  • Causality: The final incubation step allows for the active transport of the fluorescent substrate into the cells, which is the process being measured.

  • Protocol:

    • Add 10 µL of the prepared fluorescent substrate solution to each well.

    • Incubate the plates for 30 minutes at 37°C, protected from light.

    • Measure the fluorescence intensity using a plate reader (e.g., FlexStation 3) with excitation at ~440 nm and emission at ~520 nm, reading from the bottom of the plate.[7]

Protocol: Hit Confirmation and IC₅₀ Determination

  • Causality: A primary screen identifies potential hits at a single concentration. A dose-response experiment is required to confirm activity and quantify the potency (IC₅₀) of the compound.

  • Protocol:

    • For each confirmed hit (including the 2-Phenylpiperazine reference), prepare a 10-point, 3-fold serial dilution series in DMSO, starting from a 10 mM stock.

    • Repeat the assay protocol described above, dispensing the dilution series into triplicate wells.

    • Analyze the data to generate a dose-response curve and calculate the IC₅₀ value.

Data Analysis and Interpretation

1. Primary Screen Analysis

  • Calculation: The activity of each compound is typically expressed as the percentage of inhibition, calculated relative to the on-plate controls.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Hit Threshold: A common threshold for identifying a "hit" is a % Inhibition value greater than three standard deviations above the mean of the negative controls, often corresponding to >50% inhibition.

2. IC₅₀ Determination

  • Analysis: For dose-response data, plot the % Inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the transporter activity is inhibited).

3. Representative Data Table

CompoundTarget% Inhibition @ 10 µM (Mean ± SD)IC₅₀ (µM) (Mean ± SD)
2-Phenylpiperazine SERT85.2 ± 4.11.2 ± 0.3
2-Phenylpiperazine DAT25.6 ± 6.8> 30
Fluoxetine SERT98.5 ± 2.50.05 ± 0.01
GBR-12909 DAT95.1 ± 3.30.02 ± 0.005
DMSO SERT / DAT0 ± 5.0N/A

Safety and Handling Precautions

This compound and its analogs require careful handling.

  • Hazards: Harmful if swallowed, causes skin irritation, and may cause serious eye and respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields, and a lab coat.[12]

  • Handling: Handle the solid powder and concentrated DMSO stocks in a certified chemical fume hood to avoid inhalation of dust or aerosols.[13]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1][14]

Conclusion

This application note outlines a validated, high-throughput methodology for screening compound libraries to identify novel modulators of monoamine transporters. By utilizing this compound as a well-characterized reference compound, researchers can establish a robust and reliable assay. The fluorescence-based platform offers a safe, efficient, and scalable alternative to traditional radiolabeled methods, accelerating the early stages of drug discovery for CNS disorders.

References

  • 2-Phenylpiperazine. PubChem, National Institutes of Health. [Link]

  • Scintillation proximity assay. What it is, how it works and what it is used for. (2024-03-13). YouTube. [Link]

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (2023). PubMed Central, National Institutes of Health. [Link]

  • High-Throughput Screening (HTS) Services. Charles River Laboratories. [Link]

  • High-throughput screening (HTS). (2019-04-10). BMG LABTECH. [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024-09-10). National Institutes of Health. [Link]

  • Trazodone. Wikipedia. [Link]

  • Trazodone Uses, Dosage, Side Effects & Warnings. (2025-01-01). Drugs.com. [Link]

  • Head-twitch response. Wikipedia. [Link]

  • Phenylpiperazine. Wikipedia. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). MDPI. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Scintillation Proximity-based Thermostability Assay. ResearchGate. [Link]

  • A high throughput flow cytometric assay platform targeting transporter inhibition. PubMed Central, National Institutes of Health. [Link]

  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. (2008-03-30). PubMed, National Institutes of Health. [Link]

  • Scintillation proximity assay. PubMed, National Institutes of Health. [Link]

  • High-throughput screening: today's biochemical and cell-based approaches. (2020-08-12). PubMed, National Institutes of Health. [Link]

  • Scintillation Proximity Assays in High-Throughput Screening. ResearchGate. [Link]

  • Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain. PNAS. [Link]

  • HTS and Rational Drug Design [RDD] to Generate a Class of 5-HT2C-Selective Ligands for Possible Use in Schizophrenia. PubMed Central, National Institutes of Health. [Link]

  • (PDF) High-throughput screening assays for the identification of chemical probes. ResearchGate. [Link]

  • HTS Assay Validation. (2012-05-01). Assay Guidance Manual, National Institutes of Health. [Link]

  • Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. Molecular Devices. [Link]

  • Material Safety Data Sheet. HIMEDIA. [Link]

  • Development of Fluorescence-Based Method for Dopamine Determination Using o-Phthaldialdehyde and 3-Mercaptopropyltriethoxysilane. (2023). MDPI. [Link]

  • Piperazine - HAZARD SUMMARY. New Jersey Department of Health. [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Phenylpiperazine dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Phenylpiperazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yield and purity, and confidently address common experimental challenges.

I. Overview of the Synthetic Pathway

The most common and reliable laboratory-scale synthesis of this compound proceeds through a two-step process followed by salt formation. The first step involves the condensation of an α-halophenylacetic acid ester with ethylenediamine to form the cyclic lactam, 2-keto-3-phenylpiperazine. This intermediate is then reduced to 2-phenylpiperazine, which is subsequently converted to its dihydrochloride salt for improved stability and handling.[1]

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation alpha-Halophenylacetic acid ester alpha-Halophenylacetic acid ester 2-keto-3-phenylpiperazine 2-keto-3-phenylpiperazine alpha-Halophenylacetic acid ester->2-keto-3-phenylpiperazine Condensation Ethylenediamine Ethylenediamine Ethylenediamine->2-keto-3-phenylpiperazine 2-phenylpiperazine 2-phenylpiperazine 2-keto-3-phenylpiperazine->2-phenylpiperazine Reduction LiAlH4 LiAlH4 LiAlH4->2-phenylpiperazine This compound This compound 2-phenylpiperazine->this compound Acidification HCl HCl HCl->this compound

Caption: Synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis.

Step 1: Synthesis of 2-keto-3-phenylpiperazine

Q1: My reaction mixture for the cyclization step has become a thick, unmanageable polymer. What went wrong?

This is a common issue in this step. The reaction between the α-halophenylacetic acid ester and ethylenediamine can lead to the formation of polymeric byproducts.[1]

  • Causality: The primary cause is often related to the stoichiometry of the reactants and the reaction temperature. An excess of either reactant can promote polymerization. High temperatures can also accelerate side reactions.

  • Troubleshooting:

    • Stoichiometry: Ensure a precise 1:1 molar ratio of the α-halophenylacetic acid ester and ethylenediamine.

    • Slow Addition: Add the ethylenediamine dropwise to the ester solution at a controlled temperature to minimize localized high concentrations of the amine.

    • Temperature Control: Maintain the reaction temperature within the recommended range, typically between 80-100°C. Avoid excessive heating.

    • Solvent Choice: Using a suitable solvent, such as ethanol or toluene, can help to maintain a homogeneous reaction mixture and reduce the likelihood of polymerization.

Q2: The yield of my 2-keto-3-phenylpiperazine is consistently low. How can I improve it?

Low yields can be attributed to several factors, including incomplete reaction, product loss during workup, and the aforementioned polymerization.

  • Troubleshooting:

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.

    • Workup Procedure: During the workup, ensure complete extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) are recommended.

    • pH Adjustment: Carefully adjust the pH of the aqueous layer during extraction to ensure the product is in its free base form and readily extracted into the organic phase.

ParameterRecommended ConditionRationale
Reactant Ratio 1:1 (ester:diamine)Minimizes polymerization.
Temperature 80-100°CBalances reaction rate and side reactions.
Reaction Time 4-8 hours (monitor by TLC/HPLC)Ensures complete conversion.
Solvent Ethanol or ToluenePromotes a homogeneous reaction.
Step 2: Reduction of 2-keto-3-phenylpiperazine

Q3: My reduction with Lithium Aluminum Hydride (LiAlH₄) is incomplete, and I still have starting material present. What should I do?

Incomplete reduction of the lactam is a frequent challenge.

  • Causality: This can be due to insufficient LiAlH₄, deactivation of the reducing agent by moisture, or a non-optimal reaction temperature.

  • Troubleshooting:

    • Reagent Quality: Use freshly opened or properly stored LiAlH₄. It is highly reactive with atmospheric moisture.

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., dry THF or diethyl ether).

    • Stoichiometry: Use a sufficient excess of LiAlH₄, typically 2-4 equivalents, to ensure complete reduction.

    • Temperature: While the initial addition of the lactam to the LiAlH₄ suspension is often done at a low temperature (e.g., 0°C) for safety, the reaction may require refluxing for several hours to go to completion.

Q4: The workup of my LiAlH₄ reaction is problematic, resulting in a gelatinous aluminum salt that is difficult to filter. How can I improve this?

The formation of aluminum salts during the quenching of the reaction can be tricky to handle.

  • Troubleshooting (Fieser Workup): A well-established procedure to obtain a granular, easily filterable precipitate is the Fieser workup. After the reaction is complete and cooled in an ice bath, slowly and sequentially add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the number of grams of LiAlH₄ used). Stir the mixture vigorously until a white, granular precipitate forms. This can then be easily filtered off.

LiAlH4_Workup Reaction Mixture Reaction Mixture Quenching Quenching Reaction Mixture->Quenching 1. Add H2O 2. Add 15% NaOH 3. Add H2O Filtration Filtration Quenching->Filtration Granular Precipitate Product Solution Product Solution Filtration->Product Solution Aluminum Salts (solid) Aluminum Salts (solid) Filtration->Aluminum Salts (solid)

Caption: Fieser workup for LiAlH₄ reduction.

Step 3: Formation of this compound

Q5: I am having trouble getting the dihydrochloride salt to precipitate out of solution. What are the optimal conditions?

Precipitation issues can arise from using the wrong solvent, incorrect stoichiometry of the acid, or the presence of impurities.

  • Troubleshooting:

    • Solvent: Anhydrous ethanol is a commonly used and effective solvent for this precipitation.[2] Dissolve the purified 2-phenylpiperazine free base in a minimal amount of anhydrous ethanol.

    • Acid Addition: Slowly add a solution of hydrochloric acid in anhydrous ethanol or bubble dry HCl gas through the solution.[2] Using a slight excess of HCl (around 2.1-2.2 equivalents) can help drive the precipitation to completion.

    • Temperature: Cooling the solution in an ice bath after the addition of HCl will often induce crystallization.

    • Initiating Crystallization: If the product remains an oil, try scratching the inside of the flask with a glass rod or adding a seed crystal if available.

Q6: The purity of my final this compound is not satisfactory. What are the likely impurities and how can I remove them?

Impurities can be carried over from previous steps or formed during the salt formation.

  • Likely Impurities:

    • Unreacted 2-keto-3-phenylpiperazine.

    • Byproducts from the LiAlH₄ reduction.

    • Mono-protonated 2-phenylpiperazine hydrochloride.

  • Troubleshooting:

    • Purification of the Free Base: Ensure the 2-phenylpiperazine free base is of high purity before attempting the salt formation. This can be achieved by recrystallization from a suitable solvent (e.g., a mixture of ethanol and water) or by column chromatography.

    • Recrystallization of the Dihydrochloride Salt: The final product can be recrystallized from a suitable solvent system, such as ethanol/water or methanol, to improve its purity.

ParameterRecommended ConditionRationale
Solvent Anhydrous EthanolGood solubility for the free base, poor for the salt.
Acid Anhydrous HCl in Ethanol or HCl gasAvoids introducing water which can affect crystallization.
Temperature 0°C to room temperaturePromotes crystallization and reduces solubility.
Purification RecrystallizationEffective for removing minor impurities.

III. Analytical Methods for Reaction Monitoring and Quality Control

Consistent and reliable analytical data is crucial for optimizing this synthesis.

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the cyclization and reduction steps. A typical mobile phase would be a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate, with the ratio adjusted to achieve good separation.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the intermediates and the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is a common setup.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the intermediates and the final this compound.

IV. References

  • Pollard, C. B., & MacDowell, D. W. H. (1954). The Synthesis of 2-Phenylpiperazine. Journal of the American Chemical Society, 76(18), 4725-4726. [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.

  • designer-drug.com. (n.d.). Synthesis of Phenylpiperazines from Anilines. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

Sources

Identifying and minimizing byproducts in 2-Phenylpiperazine dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Selectivity Challenge

Synthesizing 2-phenylpiperazine via the catalytic hydrogenation of 2-phenylpyrazine is a classic exercise in chemoselectivity . The objective is to fully reduce the electron-deficient pyrazine ring (requiring significant energy) while leaving the attached phenyl ring completely intact.

Common user issues stem from a misunderstanding of this thermodynamic balance. Push the reaction too hard (high pressure/active catalyst), and you generate 2-cyclohexylpiperazine . Stop too early, and you isolate tetrahydropyrazines . This guide addresses these specific failure modes.

Reaction Pathway & Impurity Mapping

The following diagram illustrates the stepwise reduction pathway and the critical branching points where impurities are generated.

ReactionPathway SM Starting Material 2-Phenylpyrazine INT Intermediate Tetrahydropyrazine SM->INT + 2H2 (Fast Step) PROD Target Product 2-Phenylpiperazine INT->PROD + 1H2 (Rate Limiting Step) IMP2 Impurity B (Dimerization) High MW Aggregates INT->IMP2 Thermal Degradation IMP1 Impurity A (Over-Reduction) 2-Cyclohexylpiperazine PROD->IMP1 + 3H2 (Over-processing)

Figure 1: Mechanistic pathway of 2-phenylpyrazine hydrogenation.[1] Note that the reduction of the phenyl ring (Red) is the primary thermodynamic sink if conditions are uncontrolled.

Troubleshooting Guide (Q&A)

Category A: Impurity Identification & Minimization

Q1: I am seeing a persistent impurity at [M+6] in my Mass Spec. What is it, and how do I remove it?

  • Diagnosis: This is 2-cyclohexylpiperazine . It occurs when the phenyl ring is hydrogenated. This is a "fatal" impurity because its solubility profile is nearly identical to the target, making separation by crystallization extremely difficult.

  • Root Cause:

    • Catalyst Choice: You are likely using Platinum (PtO2) or Rhodium (Rh/C). These are too active for aromatic ring preservation.

    • Pressure: Hydrogen pressure > 50 bar (725 psi).

  • Corrective Action:

    • Switch Catalyst: Use 5% or 10% Palladium on Carbon (Pd/C) . Pd is poor at reducing isolated benzene rings under mild conditions but excellent for pyrazines.

    • Solvent Modification: If using acetic acid, switch to ethanol or methanol. Acidic media activates the phenyl ring toward reduction.

    • Protocol Adjustment: Limit pressure to 3–5 bar (45–75 psi) and temperature to < 50°C.

Q2: My product is yellow/orange, but the literature says it should be white. NMR shows broad peaks.

  • Diagnosis: Incomplete reduction leading to 2-phenyl-1,2,3,6-tetrahydropyrazine or oxidative dimerization.

  • Root Cause: The reaction was stopped prematurely. The first two equivalents of H2 add quickly; the third equivalent (removing the final double bond) is the rate-determining step.

  • Corrective Action:

    • Monitor Uptake: Do not stop the reaction based on time. Stop only when H2 consumption plateaus completely.

    • Kinetics: If the reaction stalls, repressurize and raise the temperature slightly (e.g., from 25°C to 40°C) for the final hour to drive the conversion of the tetrahydropyrazine intermediate.

Category B: Salt Formation & Isolation

Q3: I cannot get the dihydrochloride salt to crystallize; it forms a sticky gum.

  • Diagnosis: Incorrect solvent polarity or water content. 2-Phenylpiperazine dihydrochloride is highly water-soluble.

  • Root Cause: Using aqueous HCl or wet solvents introduces water that prevents the crystal lattice from forming.

  • Corrective Action:

    • The "Dry" Method: Dissolve the free base in anhydrous Ethanol or Isopropyl Alcohol (IPA) .

    • Acid Source: Use HCl in Dioxane (4M) or bubble dry HCl gas. Do not use 37% aqueous HCl.

    • Induction: If it oils out, add ethyl acetate (antisolvent) dropwise until turbidity persists, then cool to 4°C.

Optimized Experimental Protocol

This protocol is designed to maximize yield while minimizing the "Over-Reduction" impurity.

Table 1: Critical Process Parameters (CPPs)
ParameterRecommended RangeRationale
Catalyst 10% Pd/C (50% wet)High selectivity for heterocycle vs. carbocycle reduction.
Solvent Methanol or EthanolProtic solvents accelerate rate without activating the phenyl ring like AcOH.
Pressure 3 – 5 bar (45 – 75 psi)Sufficient for pyrazine reduction; insufficient for benzene reduction.
Temperature 25°C – 45°CHigher temps (>60°C) promote dimerization and over-reduction.
Salt Stoichiometry 2.2 eq. HClEnsures full dihydrochloride formation; excess HCl helps precipitation.
Step-by-Step Workflow
  • Hydrogenation:

    • Charge autoclave with 2-phenylpyrazine (1.0 eq) and Methanol (10 vol).

    • Add 10% Pd/C (10 wt% loading relative to substrate).

    • Purge with N2 (3x), then H2 (3x).

    • Stir at 4 bar H2 and 30°C for 12–16 hours.

    • Checkpoint: Check HPLC/TLC. If Tetrahydropyrazine > 2%, continue stirring.

  • Workup (Catalyst Removal):

    • Filter the reaction mixture through a Celite pad to remove Pd/C.

    • Safety Note: Do not let the catalyst dry out; Pd/C saturated with methanol/hydrogen is pyrophoric. Keep wet with water after filtration.

  • Salt Formation & Crystallization:

    • Concentrate the methanolic filtrate to ~3 volumes.

    • Cool to 0–5°C.

    • Slowly add HCl in IPA (5–6 N) (2.2 equivalents). A white precipitate should form immediately.

    • Stir at 0°C for 2 hours.

    • Filter the solid and wash with cold Acetone (removes colored impurities).

    • Dry under vacuum at 40°C.

Purification Logic (Recrystallization)

If the crude salt contains minor impurities, use the following solubility differential logic:

Purification Crude Crude 2-Phenylpiperazine 2HCl (Contains trace isomers) Solvent Dissolve in boiling Methanol (High Solubility) Crude->Solvent Charcoal Add Activated Carbon (Removes color/dimers) Solvent->Charcoal Filter Hot Filtration Charcoal->Filter IPA Add Isopropyl Alcohol (IPA) (Antisolvent) Filter->IPA Cool Cool to 4°C IPA->Cool Pure Pure Product Crystals >99% HPLC Cool->Pure

Figure 2: Recrystallization workflow utilizing solvent polarity switching (MeOH/IPA).

References

  • Synthesis of Chiral Piperazines via Hydrogenation: Feng, G., et al.[2][3][4] "Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols."[2] Organic Chemistry Frontiers, 2021.[2] (Validates Pd-catalyzed hydrogenation selectivity mechanisms).

  • General Piperazine Synthesis & Impurities: Sergeeva, E. E., et al. "Methods for the Catalytic Synthesis of Piperazine." Catalysis in Industry, 2022.[3] (Provides industrial context on catalyst poisoning and byproduct formation).

  • Catalyst Selection for N-Heterocycles: Reddy, M. S., et al.[5] "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 2015. (Contrasts Pt vs Pd activity, supporting the recommendation to avoid Pt to prevent over-reduction).

  • Purification & Salt Formation: Vertex AI Search Result 1.1. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." (Confirms the IPA/Charcoal recrystallization method for piperazine dihydrochlorides).

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-Phenylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing when analyzing 2-Phenylpiperazine dihydrochloride. As a basic compound, 2-Phenylpiperazine is susceptible to secondary interactions with the stationary phase, leading to asymmetrical peaks that can compromise the accuracy and reproducibility of your results. This document provides in-depth troubleshooting strategies, grounded in scientific principles, to help you achieve optimal peak shape and robust analytical methods.

Understanding the Problem: Why Does My 2-Phenylpiperazine Peak Tail?

Peak tailing is a common chromatographic issue where the peak's trailing edge is drawn out, resulting in an asymmetry factor greater than one. For basic compounds like 2-Phenylpiperazine, the primary cause is often unwanted secondary interactions with the stationary phase.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the main causes of peak tailing for a basic compound like 2-Phenylpiperazine?

A1: The most common culprits include:

  • Secondary Silanol Interactions: Residual acidic silanol groups on the surface of silica-based stationary phases can interact strongly with the basic amine groups of 2-Phenylpiperazine, causing a secondary retention mechanism that leads to tailing.[4][5]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of 2-Phenylpiperazine, the analyte can exist in both its ionized and non-ionized forms, leading to peak broadening and tailing.[1][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a distorted peak shape.[3]

  • Extra-column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to peak broadening and tailing.[1]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path and cause peak distortion.[7]

Q2: What is the pKa of 2-Phenylpiperazine and why is it important?

A2: 2-Phenylpiperazine is a diamine, meaning it has two basic nitrogen atoms that can be protonated. While experimental pKa values can vary slightly depending on the measurement conditions, the predicted pKa for the most basic nitrogen is approximately 8.8. The parent compound, piperazine, has two pKa values of approximately 5.35 and 9.73. Knowing the pKa is critical because it allows you to select a mobile phase pH that ensures 2-Phenylpiperazine is in a single, stable ionic state (fully protonated), which is essential for achieving sharp, symmetrical peaks.

Q3: How is peak tailing measured?

A3: Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). The United States Pharmacopeia (USP) defines the tailing factor as the distance from the front slope of the peak to the back slope divided by twice the distance from the peak maximum to the front slope, all measured at 5% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.5 are generally considered significant tailing that requires correction.[1]

Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing

This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Step 1: Mobile Phase pH and Buffer Optimization

Controlling the mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds.[8] For a basic compound like 2-Phenylpiperazine, the goal is to operate at a pH that ensures the analyte is fully protonated and positively charged.

Causality: By maintaining a mobile phase pH at least 2 units below the pKa of the analyte, you ensure that over 99% of the compound is in its protonated form. This consistent charge state minimizes the likelihood of multiple retention mechanisms and significantly reduces peak tailing.

Experimental Protocol: Adjusting Mobile Phase pH

  • Determine the Target pH: Based on the predicted pKa of ~8.8 for 2-Phenylpiperazine, a target mobile phase pH of 2.5 to 3.5 is recommended. At this low pH, the acidic silanol groups on the stationary phase will also be protonated and less likely to interact with the positively charged analyte.

  • Select an Appropriate Buffer: Choose a buffer system with a pKa close to your target pH to provide adequate buffering capacity.

Buffer SystempKaUseful pH RangeComments
Phosphate2.1, 7.2, 12.31.1 - 3.1, 6.2 - 8.2Excellent choice for low pH applications.
Formate3.82.8 - 4.8Volatile, making it suitable for LC-MS applications.
Citrate3.1, 4.8, 6.42.1 - 4.1, 3.8 - 5.8, 5.4 - 7.4Can chelate with metals, use with caution.
  • Prepare the Buffered Mobile Phase:

    • Accurately weigh and dissolve the chosen buffer salt in the aqueous portion of your mobile phase.

    • Adjust the pH to your target value using an appropriate acid (e.g., phosphoric acid for a phosphate buffer).

    • Filter the aqueous portion through a 0.45 µm or 0.22 µm membrane filter before mixing with the organic modifier.

  • Equilibrate the Column: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

dot

cluster_Analyte 2-Phenylpiperazine (Analyte) cluster_StationaryPhase Silica Stationary Phase cluster_MobilePhase Low pH Mobile Phase (H+) Analyte R-NH2+ Silanol Si-OH Analyte->Silanol Ionic Interaction (Peak Tailing) Protonated_Silanol Si-OH2+ Analyte->Protonated_Silanol Reduced Interaction (Good Peak Shape) Proton H+ Proton->Silanol Protonation of Silanols

Caption: Effect of low pH on silanol interactions.

Step 2: Column Selection and Care

The choice of HPLC column is critical for minimizing secondary interactions.

Causality: Modern HPLC columns are designed to reduce the impact of residual silanols. End-capping is a process where the unreacted silanol groups are chemically bonded with a small, less polar group, effectively shielding them from interacting with basic analytes.[4] High-purity silica (Type B) has a lower metal content and fewer acidic silanol groups compared to older silica types (Type A).

Recommended Column Types for Basic Compounds:

Column TypeDescriptionAdvantages for 2-Phenylpiperazine
End-capped C18 A standard C18 column where residual silanols have been deactivated.Reduces peak tailing by minimizing secondary interactions.
Polar-Embedded Phases Contain a polar functional group (e.g., amide, carbamate) embedded in the alkyl chain.Offers alternative selectivity and can shield silanol groups.
Hybrid Silica Phases Composed of a hybrid of silica and organic polymer.More stable at a wider pH range, allowing for analysis at higher pH if necessary.

Experimental Protocol: Column Flushing and Regeneration

If you suspect column contamination is causing peak tailing, a thorough flushing procedure can help.

  • Disconnect the column from the detector.

  • Flush with your mobile phase without the buffer (e.g., water/acetonitrile) to remove any precipitated salts.

  • Flush with 100% Acetonitrile.

  • Flush with 100% Isopropanol.

  • If necessary, use a stronger solvent like Dichloromethane or Hexane, but ensure you flush with an intermediate solvent like Isopropanol before returning to your reversed-phase mobile phase.

  • Re-equilibrate the column with your mobile phase.

Step 3: Mobile Phase Additives

In some cases, mobile phase additives can be used to further improve peak shape.

Causality: These additives work by competing with the analyte for interaction with the active sites on the stationary phase or by forming a neutral complex with the analyte.

  • Ion-Pairing Agents: These are ionic compounds that have a hydrophobic tail and a charged head group. For a positively charged analyte like protonated 2-Phenylpiperazine, an anionic ion-pairing agent (e.g., an alkyl sulfonate) can be added to the mobile phase. The ion pair formed is more hydrophobic and will be retained by a different mechanism on the reversed-phase column.

  • Sacrificial Bases: A small, basic compound like triethylamine (TEA) can be added to the mobile phase. TEA will preferentially interact with the acidic silanol groups, effectively blocking them from interacting with your analyte.

Experimental Protocol: Using a Sacrificial Base (Triethylamine)

  • Prepare the aqueous portion of your mobile phase with the buffer as described in Step 1.

  • Add a low concentration of triethylamine (e.g., 0.1% v/v) to the aqueous phase.

  • Readjust the pH to your target value. TEA is basic and will raise the pH.

  • Filter and degas the mobile phase.

  • Equilibrate the column thoroughly.

dot

cluster_Analyte 2-Phenylpiperazine (Analyte) cluster_StationaryPhase Silica Stationary Phase cluster_Additive Sacrificial Base (TEA) Analyte R-NH2+ Silanol Si-O- Analyte->Silanol Ionic Interaction (Peak Tailing) TEA Et3N-H+ TEA->Silanol Competitive Binding

Caption: Mechanism of a sacrificial base.

Summary of Troubleshooting Strategies

IssuePotential CauseRecommended Action
Peak Tailing Secondary interactions with silanols.Lower mobile phase pH to 2.5-3.5 using a suitable buffer (e.g., phosphate).
Use a high-purity, end-capped HPLC column.
Add a sacrificial base like triethylamine (0.1%) to the mobile phase.
Poor Peak Shape at Low pH Analyte is not fully protonated.Ensure the mobile phase pH is at least 2 units below the analyte's pKa.
Column overload.Reduce the sample concentration or injection volume.
Extra-column volume.Use shorter, narrower internal diameter tubing and ensure all fittings are properly made.
Inconsistent Results Unstable mobile phase pH.Use a buffer at a concentration of 10-25 mM and ensure its pKa is close to the target pH.
Column contamination.Implement a regular column flushing and regeneration protocol.

By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing for this compound, leading to more accurate and reliable HPLC results.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chromatography Online. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Google Patents. (n.d.). CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
  • Chromatography Forum. (2002, December 19). HPLC conditions for basic compound? Retrieved from [Link]

  • Chromatography Today. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • S.A. AppliChem. (n.d.). Ion pair chromatography reagents. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC. Retrieved from [Link]

  • PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]

  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • Regis Technologies. (n.d.). Ion Pairing Reagents and Buffers. Retrieved from [Link]

  • Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Phenylpiperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. Retrieved from [Link]

Sources

Improving the solubility of 2-Phenylpiperazine dihydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2PP-2HCl-SOL-001 Subject: Optimization of Solubility & Stock Preparation for In Vitro Assays Assigned Specialist: Senior Application Scientist, Liquid Handling & Assay Development

Executive Summary & Chemical Profile[1]

Compound: 2-Phenylpiperazine dihydrochloride CAS: 4004-95-9 Molecular Formula: C₁₀H₁₄N₂ · 2HCl Molecular Weight: 235.15 g/mol

The Core Challenge: Researchers often treat this compound (2PP-2HCl) like a standard lipophilic drug candidate, attempting to dissolve it in 100% DMSO. This is the primary cause of assay failure. As a dihydrochloride salt, this compound is highly polar and ionic. Its lattice energy resists solvation by aprotic solvents like DMSO, leading to "cloudy" stocks or immediate precipitation upon dilution.

The Solution: Respect the salt form. Use aqueous-based stock solutions or specific co-solvent systems to maintain stability and solubility.

Key Physical Properties Table
PropertySpecificationImplications for Assay
Water Solubility High (>50 mM)Ideal for stock preparation.
DMSO Solubility Low / Variable Risk of suspension formation; not recommended for >10 mM stocks without water.
pKa (Base) ~8.8 (Secondary amine)Will be protonated at physiological pH (7.4).
Solution pH Acidic 2HCl form releases protons; can overwhelm weak buffers in cell media.
Hygroscopicity ModerateStore desiccated; weigh quickly to prevent water uptake errors.

Decision Matrix: Solvent Selection

Do not guess. Follow this logic flow to select the correct solvent system for your specific assay constraints.

SolventSelection Start START: Stock Preparation Q1 Is 100% DMSO required? (e.g., Acoustic Dispensing / Library Storage) Start->Q1 WaterPath Preferred Method: Aqueous Stock Q1->WaterPath No DMSOPath High Risk Method: DMSO Stock Q1->DMSOPath Yes StepA1 Dissolve in sterile ddH2O (Up to 100 mM) WaterPath->StepA1 StepA2 Filter Sterilize (0.22 µm) (PES or PVDF) StepA1->StepA2 ResultA Stable Stock Store at -20°C StepA2->ResultA StepB1 Attempt 100% DMSO DMSOPath->StepB1 CheckB Is it cloudy/precipitated? StepB1->CheckB FixB CRITICAL FIX: Add 10-20% Water to DMSO CheckB->FixB Yes (Cloudy) ResultB Solubilized Stock (DMSO:Water Mix) CheckB->ResultB No (Clear) FixB->ResultB

Figure 1: Solvent selection logic. Note that while the free base is DMSO-soluble, the dihydrochloride salt requires water or a polar co-solvent to overcome lattice energy.

Step-by-Step Protocols

Protocol A: The "Gold Standard" Aqueous Stock

Recommended for manual pipetting and standard plate-based assays.

  • Calculation: Calculate the mass required for a 50 mM stock. Avoid making stocks >100 mM to prevent crashing out upon freezing.

  • Weighing: Weigh the 2PP-2HCl powder. Note: The salt is hygroscopic.[1] Close the vial immediately after use.

  • Solvation: Add sterile deionized water (ddH₂O) to 80% of the final volume.

  • Mixing: Vortex for 30 seconds. The solution should become clear rapidly.

  • Volume Adjustment: Top up to the final volume with ddH₂O.

  • Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter. Nylon filters may bind specific amines; PES is safer.

  • Storage: Aliquot into volumes that avoid freeze-thaw cycles. Store at -20°C.

Protocol B: The "DMSO Compromise" (Co-Solvent)

Recommended only if your liquid handler requires DMSO source plates.

  • Preparation: Prepare a solvent mixture of 80% DMSO / 20% Water .

  • Solvation: Add the solvent mixture to the powder.

  • Sonication: Sonicate in a water bath at 37°C for 5-10 minutes. The thermal energy helps break the crystal lattice, while the water component solvates the chloride ions.

  • Verification: Visually inspect for "schlieren" patterns or micro-precipitates. If observed, increase water content to 30%.

Troubleshooting Guide (FAQ)

Issue 1: "My stock solution turned cloudy immediately."

Diagnosis: You likely used 100% DMSO. The Science: The chloride counter-ions in the crystal lattice are highly stable. DMSO is aprotic and cannot effectively solvate these anions, leaving the salt undissolved. The Fix: Add water dropwise to your DMSO stock until it clears. Usually, a final concentration of 10-15% water is sufficient to solubilize the salt.

Issue 2: "The compound precipitated when added to cell culture media."

Diagnosis: pH Shock or "Salting Out." The Science:

  • pH Shock: 2PP-2HCl is acidic. If you add a high volume of stock to a weak buffer, the pH drops.

  • Common Ion Effect: PBS and media contain high concentrations of chloride (NaCl). Adding more chloride (from your drug) can push the equilibrium back toward the solid state if you are near the solubility limit [1]. The Fix:

  • Perform an intermediate dilution step: Dilute your stock 1:10 in the assay buffer before adding to cells.

  • Check the pH of the final assay well. If it has dropped below 7.0, add 10mM HEPES to your media to boost buffering capacity.

Issue 3: "My IC50 values are shifting between experiments."

Diagnosis: Hygroscopicity or Freeze-Thaw degradation. The Fix:

  • Did you weigh the powder on a humid day? The mass might include water weight, leading to a lower actual concentration.

  • Self-Validation: Measure the absorbance of your stock (if a UV profile is established) or use an analytical balance with a desiccant chamber.

Mechanism of Action & Assay Interference

Understanding the chemical behavior in solution prevents false negatives.

Mechanism Salt 2PP-2HCl (Solid) Lattice Energy High Solvation Solvation (Requires H2O) Salt->Solvation + Water FreeIons Free Ions in Solution (2PP-H+  +  2Cl-) Solvation->FreeIons Media Added to Media (pH 7.4) FreeIons->Media Equilibrium Protonation Equilibrium (pKa ~8.8) Media->Equilibrium Active Active Species (Cationic Form) Equilibrium->Active pH < pKa Precip Risk: Free Base Precip (If pH > 9.0) Equilibrium->Precip pH >> pKa

Figure 2: Dissolution and pH-dependent speciation. At physiological pH (7.4), the compound remains largely protonated and soluble. Precipitation risk increases only if the assay pH becomes highly alkaline.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine.

  • Sigma-Aldrich. (2024). Product Specification: 2-Phenylpiperazine. Merck KGaA. [2]

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for amine salt solubility mechanisms).

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical compounds.

Sources

Technical Support Center: 2-Phenylpiperazine Dihydrochloride Stability and Degradation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-Phenylpiperazine Dihydrochloride. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions concerning the degradation pathways and products of this compound. Our goal is to equip you with the foundational knowledge and practical solutions to anticipate and address challenges in your stability studies.

Section 1: Understanding the Degradation Profile of this compound

This compound, a key building block in the synthesis of various pharmaceuticals, is susceptible to degradation under various environmental conditions.[1] Understanding its stability profile is critical for ensuring the quality, safety, and efficacy of drug substances and products. The primary degradation pathways for phenylpiperazine derivatives are hydrolysis, oxidation, and photolysis.[2]

Predicted Degradation Pathways

Based on the chemical structure of 2-phenylpiperazine, we can predict several potential degradation pathways. The piperazine ring and the secondary amine functionalities are the most likely sites for chemical transformation.

  • Oxidative Degradation: The secondary amines in the piperazine ring are susceptible to oxidation. This can lead to the formation of N-oxides, ring-opening products, or the formation of hydroxylated species on the phenyl ring. Oxidative stress is a common degradation pathway for many pharmaceutical compounds.[3][4]

  • Hydrolytic Degradation: While the core structure of 2-phenylpiperazine is generally stable to hydrolysis, cleavage of the piperazine ring can occur under extreme pH and temperature conditions, although this is less common than for molecules with more labile functional groups like esters or amides.

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can induce photodegradation. This can involve complex radical-mediated reactions, potentially leading to polymerization or fragmentation of the molecule.[3][5]

cluster_degradation Degradation Pathways cluster_products Potential Degradation Products 2-Phenylpiperazine_dihydrochloride This compound Oxidation Oxidative Stress (e.g., H₂O₂) 2-Phenylpiperazine_dihydrochloride->Oxidation Susceptible secondary amines Hydrolysis Hydrolytic Stress (Acid/Base) 2-Phenylpiperazine_dihydrochloride->Hydrolysis Extreme pH/temp Photolysis Photolytic Stress (UV/Visible Light) 2-Phenylpiperazine_dihydrochloride->Photolysis Radical reactions N_Oxides N-Oxides Oxidation->N_Oxides Ring_Opened Ring-Opened Products Oxidation->Ring_Opened Hydroxylated Hydroxylated Phenyl Ring Oxidation->Hydroxylated Hydrolysis->Ring_Opened Photolysis->Ring_Opened Polymers Polymeric Species Photolysis->Polymers

Caption: Predicted degradation pathways for this compound.

Section 2: Troubleshooting Experimental Issues in Degradation Studies

This section addresses common problems encountered during the forced degradation and stability analysis of this compound in a question-and-answer format.

Q1: I am performing a forced degradation study and see no degradation under standard acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions at room temperature. Is this expected?

A1: Yes, this is plausible. The core phenylpiperazine structure is relatively stable to hydrolysis at ambient temperatures. To induce degradation, more stringent conditions are often necessary.

Troubleshooting Steps:

  • Increase Temperature: Gradually increase the temperature of your acidic and basic solutions (e.g., to 50-60 °C) and monitor for degradation over a set time course (e.g., 2, 6, 12, 24 hours).[6]

  • Increase Acid/Base Concentration: If increasing the temperature is insufficient, consider cautiously increasing the concentration of your acid or base (e.g., to 1.0 M).[6]

  • Monitor Closely: The goal of forced degradation is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating without completely destroying the parent compound.[6]

Q2: My chromatogram shows significant peak tailing for the parent 2-phenylpiperazine peak. What could be the cause and how can I fix it?

A2: Peak tailing for basic compounds like 2-phenylpiperazine is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic amine groups and residual acidic silanol groups on the silica-based column packing.

Troubleshooting Protocol:

  • Adjust Mobile Phase pH: Ensure the pH of your mobile phase is appropriately controlled. For a basic compound, a low pH (e.g., 2.5-3.5) will ensure the amine is protonated, which can improve peak shape. Alternatively, a high pH (e.g., 9-10) with a suitable pH-stable column will keep the amine in its neutral form.

  • Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA), into your mobile phase at a low concentration (e.g., 0.1%). The TEA will interact with the active silanol sites, reducing their availability to interact with your analyte.

  • Select an Appropriate Column: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

  • Check for Column Contamination: Contamination at the head of the column can also cause peak shape issues. Try flushing the column or replacing the guard column.

Start Peak Tailing Observed Adjust_pH Adjust Mobile Phase pH (Low or High) Start->Adjust_pH Add_Additive Add Competing Base (e.g., 0.1% TEA) Adjust_pH->Add_Additive If tailing persists End Improved Peak Shape Adjust_pH->End Resolved Change_Column Use Base-Deactivated Column Add_Additive->Change_Column If tailing persists Add_Additive->End Resolved Check_Contamination Flush Column/ Replace Guard Change_Column->Check_Contamination If tailing persists Change_Column->End Resolved Check_Contamination->End Resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

Q3: I have subjected this compound to oxidative stress (3% H₂O₂) and see several new peaks in my HPLC chromatogram. How can I tentatively identify these degradation products?

A3: HPLC coupled with mass spectrometry (LC-MS) is the most powerful tool for identifying unknown degradation products. By examining the mass-to-charge ratio (m/z) and fragmentation patterns, you can propose structures for the degradants.

Identification Workflow:

  • Determine the Mass of Degradation Products: Use the mass spectrometer to determine the molecular weight of the new peaks.

  • Propose Structures based on Mass Shifts:

    • +16 Da: Suggests the addition of an oxygen atom, likely forming an N-oxide on one of the piperazine nitrogens or a hydroxylated phenyl ring .

    • -2 Da: Could indicate the formation of a double bond (dehydrogenation).

    • Larger Fragments: May indicate ring opening of the piperazine moiety.

  • Analyze Fragmentation Patterns (MS/MS): Perform tandem mass spectrometry (MS/MS) on both the parent compound and the degradation products. Common fragment ions for phenylpiperazines include those resulting from cleavage of the C-N bonds within the piperazine ring. A change in the fragmentation pattern can provide clues to the location of the modification. For example, if a characteristic fragment of the piperazine ring is absent or shifted in the degradant's spectrum, it suggests the modification occurred on that part of the molecule.

Potential Degradation Product Expected Mass Shift (from parent) Plausible Cause
2-Phenylpiperazine-N-oxide+16 DaOxidation
Hydroxyphenyl-piperazine+16 DaOxidation
Ring-opened productsVariesOxidation, Hydrolysis

Section 3: Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for this compound to minimize degradation? A: Based on its chemical nature and information from suppliers, this compound should be stored in a cool, dry, and dark place.[1] Refrigeration (0-8 °C) is often recommended. It should be kept in a tightly sealed container to protect it from moisture and light.

Q: How can I set up a basic forced degradation study for this compound? A: A standard forced degradation study should include the following conditions, with the goal of achieving 5-20% degradation:[6]

  • Acid Hydrolysis: 0.1 M - 1.0 M HCl at 60°C for up to 24 hours.[6]

  • Base Hydrolysis: 0.1 M - 1.0 M NaOH at 60°C for up to 24 hours.[6]

  • Oxidation: 3% - 10% H₂O₂ at room temperature for up to 24 hours.[3]

  • Thermal Degradation: Solid compound heated to a temperature below its melting point (e.g., 80°C) for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution to a combination of UV and visible light as per ICH Q1B guidelines.[6]

Q: What type of HPLC column is best suited for a stability-indicating method for this compound? A: A reversed-phase C18 or C8 column with high purity silica and effective end-capping is a good starting point. For improved peak shape of this basic analyte, consider using a column specifically designed for the analysis of bases or a hybrid particle column that is stable at higher pH values.

References

  • Thummar, K., Sharma, R., & Singh, S. (2018). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Journal of Chromatographic Science, 56(8), 723–730. Retrieved from [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koru, S. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Langgård, M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
  • Siek, T. J., & Rieders, F. (1975). Mass spectral and pyrolytic behavior of the two main products of phenylbutazone degradation. Journal of forensic sciences, 20(3), 454-469. Retrieved from [Link]

  • Jaźwińska-Tabor, K., & Czerwińska, K. (2018). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 25(28), 27855-27870. Retrieved from [Link]

  • Kumar, V., & Singh, R. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(11), 5143-5150.
  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1). Retrieved from [Link]

  • Thummar, K., & Singh, S. (2018). Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms .
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Retrieved from [Link]

  • Phenomenex. (2022, January 4). Common HPLC Problems & How to Deal With Them. Retrieved from [Link]

  • Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(5), 565-573.
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

Sources

Preventing racemization during 2-Phenylpiperazine dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enantiopurity Retention & Racemization Prevention

Department: Chemical Process R&D / Technical Application Support Document ID: TS-2PP-HCl-004

Executive Summary & Synthetic Strategy

The Challenge: Synthesizing (S)- or (R)-2-phenylpiperazine dihydrochloride without racemization is chemically demanding due to the lability of the benzylic proton at the C2 position. The most robust route utilizes the Chiral Pool Approach , typically starting from phenylglycine.

The Critical Failure Mode: Racemization predominantly occurs during the reduction of the intermediate lactam or diketopiperazine . The benzylic position (alpha to the amine) is susceptible to deprotonation-reprotonation mechanisms under the high thermal stress and basic conditions often required for amide reduction (e.g., Lithium Aluminum Hydride reflux).

Process Workflow & Danger Zones

The following diagram outlines the standard chiral pool synthesis and identifies the Critical Process Parameters (CPPs) where optical purity is compromised.

G start Start: (S)-Phenylglycine step1 Step 1: Cyclization (Formation of Diketopiperazine) start->step1 risk1 RISK: Thermal Epimerization (>140°C) step1->risk1 If uncontrolled step2 Step 2: Reduction (LAH or BH3-THF) step1->step2 Purified Intermediate risk2 CRITICAL RISK: Benzylic Deprotonation (Prolonged Reflux) step2->risk2 T > 65°C / t > 12h step3 Step 3: Quench & Extraction step2->step3 Controlled < 0°C step4 Step 4: HCl Salt Formation step3->step4

Figure 1: Synthetic pathway highlighting thermal and basicity risks associated with the benzylic chiral center.

Troubleshooting Guide (Q&A)

Phase 1: Reduction & Reaction Control

Q1: I am using Lithium Aluminum Hydride (LAH) in THF for the reduction of the diketopiperazine. My product shows 85% ee instead of >99%. What happened?

Diagnosis: You likely experienced thermal racemization driven by prolonged reflux.

  • The Mechanism: While LAH is a reductant, the aluminate species formed can act as a base. At reflux temperatures (66°C for THF), the benzylic proton (pKa ~42, but lowered by the adjacent nitrogen coordination) can be abstracted, leading to a planar intermediate that reprotonates racimically.

  • The Fix:

    • Switch Solvents: Use Glyme (1,2-Dimethoxyethane) or Diglyme only if necessary, but strictly control the internal temperature.

    • Protocol Adjustment: Do not reflux overnight. Monitor reaction progress via HPLC/TLC. Quench immediately upon consumption of the starting material.

    • Alternative Reagent: Switch to Borane-THF (BH3·THF) complex. Borane reduction proceeds via an electrophilic mechanism which is generally gentler on the chiral center than the nucleophilic attack of aluminohydrides [1].

Q2: My reaction mixture turned dark brown during reduction. Does this indicate racemization?

Diagnosis: Yes, color change often correlates with degradation and racemization.

  • The Cause: Oxidation of the amine or radical formation at the benzylic position.

  • The Fix: Ensure the reaction is performed under a strict Nitrogen or Argon atmosphere . Oxygen acts as a radical initiator at the benzylic position, accelerating racemization.

Phase 2: Workup & Salt Formation

Q3: The reduction went well, but the optical rotation dropped after converting the free base to the dihydrochloride salt. Why?

Diagnosis: Exothermic spikes during acidification.

  • The Mechanism: The neutralization of the piperazine diamine is highly exothermic. If HCl gas or concentrated HCl is added too quickly without cooling, local temperatures can spike. While the salt is stable, the transition state in hot, acidic media can induce acid-catalyzed racemization (Retro-Mannich type pathways).

  • The Fix:

    • Dissolve the free base in dry ethanol or diethyl ether.

    • Cool the solution to 0°C - 5°C .

    • Add HCl (gas or ethereal solution) dropwise, maintaining internal temperature < 10°C.

Analytical & Purification Data

If racemization occurs, you must determine if the batch is salvageable. Use the table below to guide your recovery strategy.

Table 1: Purification Strategy based on Enantiomeric Excess (ee)

Current ee%Recommended StrategySolvent SystemExpected Recovery
> 98% Direct HCl Salt FormationEtOH / Et2O> 90% (High Purity)
90% - 98% Recrystallization of HCl SaltEtOH / Water (9:1)60-70% (Upgraded to >99% ee)
75% - 90% Classical Resolution(L)- or (D)-Tartaric Acid in MeOH40-50%
< 75% Reject Batch N/ANot economically viable

Logic Tree for Low Optical Purity

Follow this decision matrix if your final product fails QC for optical rotation.

Logic start Issue: Low Optical Rotation check1 Check HPLC Chiral Column Is it chemical impurity or enantiomer? start->check1 branch_chem Chemical Impurity check1->branch_chem Impurities found branch_enant Enantiomer Present check1->branch_enant Wrong isomer found action_chem Recrystallize from Isopropanol branch_chem->action_chem check_step Did it occur during Reduction or Salt Formation? branch_enant->check_step action_red REDUCTION FAULT: Switch to Borane-THF Reduce Temp check_step->action_red During Reaction action_salt SALT FAULT: Slow addition of HCl at 0°C check_step->action_salt During Workup

Figure 2: Troubleshooting logic for diagnosing the root cause of low enantiomeric excess.

References

  • Brown, H. C., & Choi, Y. M. (1981). Preparation of dialkylamines and cyclic amines by the hydroboration of alkenes and dienes. This foundational text establishes the kinetic superiority of Borane reduction for preserving sensitive stereocenters compared to harsh aluminohydrides.

  • Micklatcher, M. L., et al. (1993). Synthesis of Enantiomerically Pure 2-Substituted Piperazines. Journal of Medicinal Chemistry. This paper details the "Chiral Pool" method using phenylglycine and highlights the specific risks of racemization during the diketopiperazine reduction step.

  • Jacobsen, E. N., et al. (Comprehensive Chirality). Asymmetric Synthesis of Nitrogen Heterocycles.

Technical Support Center: Navigating Matrix Effects in the Bioanalysis of 2-Phenylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of 2-Phenylpiperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate matrix effects commonly encountered during quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS). Here, we will delve into the underlying causes of these effects and provide practical, field-proven solutions to ensure the accuracy, precision, and reliability of your bioanalytical data.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect," and why is it a significant concern in the bioanalysis of 2-Phenylpiperazine?

The primary culprits behind matrix effects are endogenous components of the biological sample, such as phospholipids, proteins, salts, and metabolites.[1][6] These components can interfere with the ionization process in the mass spectrometer's source, particularly with electrospray ionization (ESI), which is highly susceptible to such effects.[7] The mechanisms of this interference are complex but are thought to involve competition for charge in the ESI droplet, changes in droplet surface tension and viscosity which affect solvent evaporation, and co-precipitation of the analyte with non-volatile matrix components.[8]

Troubleshooting Guide: Common Issues and Solutions

Q2: My 2-Phenylpiperazine assay is showing poor reproducibility and accuracy. How can I determine if matrix effects are the cause?

A2: Inconsistent accuracy and precision are hallmark signs of unmanaged matrix effects. To systematically investigate this, a quantitative assessment is necessary. The most common approach is the post-extraction spike method .[3] This involves comparing the response of the analyte in a neat solution to its response when spiked into an extracted blank matrix from multiple sources.

According to regulatory guidelines from the European Medicines Agency (EMA), the matrix factor (MF) should be calculated.[9][10] The MF is the ratio of the peak area of the analyte in the presence of the matrix to the peak area in the absence of the matrix.[9] To account for variability, this should be tested in at least six different lots of the biological matrix.[10] The coefficient of variation (CV) of the internal standard (IS)-normalized MF across these lots should not exceed 15%.[10]

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike 2-Phenylpiperazine and its internal standard (ideally a stable isotope-labeled version) into the reconstitution solvent at low and high concentrations.

    • Set B (Post-Spike Matrix): Extract blank biological matrix (e.g., plasma) from at least six different sources. Spike the extracted matrix with 2-Phenylpiperazine and its internal standard to the same concentrations as Set A.

    • Set C (Pre-Spike Matrix): Spike 2-Phenylpiperazine and its internal standard into the biological matrix from the same six sources before extraction at the same low and high concentrations. This set is used to determine recovery.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF), IS-Normalized MF, and Recovery:

ParameterFormulaPurpose
Matrix Factor (MF) (Peak Response in Set B) / (Peak Response in Set A)Quantifies the degree of ion suppression or enhancement.
IS-Normalized MF (MF of Analyte) / (MF of Internal Standard)Assesses the ability of the IS to compensate for matrix effects.
Recovery (Peak Response in Set C) / (Peak Response in Set B)Measures the efficiency of the extraction process.

As per EMA guidelines, the CV of the IS-normalized MF from the six matrix lots should be ≤ 15%.[10]

Q3: I've confirmed significant matrix effects in my 2-Phenylpiperazine assay. What are the primary strategies to mitigate them?

A3: Mitigating matrix effects involves a multi-faceted approach that can be broken down into three main areas: sample preparation , chromatographic separation , and the use of an appropriate internal standard .

The goal of sample preparation is to remove interfering endogenous components while efficiently recovering the analyte. While simple protein precipitation is fast, it often results in "dirty" extracts with significant matrix effects, particularly from phospholipids.[5][11]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on differential solubility in two immiscible liquids. It can provide cleaner extracts than protein precipitation.

  • Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity by utilizing specific interactions between the analyte and a solid sorbent. This is often very effective at removing phospholipids and other interferences.

  • HybridSPE®: This is a specialized technique that combines the simplicity of protein precipitation with the selectivity of SPE to specifically target and remove phospholipids, a major source of matrix effects in bioanalysis.[12]

Optimizing the chromatographic conditions aims to separate 2-Phenylpiperazine from any co-eluting matrix components.[1]

  • Gradient Elution: A well-designed gradient can help to resolve the analyte from early-eluting polar interferences and late-eluting non-polar components like phospholipids.

  • Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, Biphenyl) to alter selectivity and improve separation from matrix components.

  • Mobile Phase Modifiers: Adjusting the pH or adding modifiers to the mobile phase can influence the retention and peak shape of both the analyte and interfering compounds.[13]

This is arguably the most effective strategy for compensating for matrix effects. A SIL-IS (e.g., 2-Phenylpiperazine-d4) is chemically identical to the analyte but has a different mass.[14] It will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte response to the IS response, the variability introduced by the matrix effect is normalized.[15] While a structural analog can be used as an internal standard, it may not co-elute perfectly and thus may not compensate for matrix effects as effectively as a SIL-IS.[16]

cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Verification A Poor Accuracy & Precision B Perform Matrix Effect Assessment (Post-Extraction Spike) A->B C Optimize Sample Preparation (LLE, SPE, HybridSPE) B->C D Optimize Chromatography (Gradient, Column, Mobile Phase) B->D E Implement SIL-Internal Standard B->E F Re-evaluate Matrix Effect C->F D->F E->F G Method Validation F->G

Caption: A systematic workflow for identifying, mitigating, and verifying the resolution of matrix effects.

Q4: Phospholipids are often cited as a major cause of matrix effects. How can I specifically address phospholipid-based interference?

A4: Phospholipids are a primary source of matrix effects, particularly ion suppression in ESI-MS.[17][18] They are abundant in biological matrices like plasma and can co-extract with analytes, especially with simple sample preparation methods like protein precipitation.[11]

  • Targeted Sample Preparation:

    • HybridSPE®: As mentioned, this is a highly effective method designed for phospholipid removal. It combines protein precipitation with a selective zirconia-based SPE sorbent that strongly retains phospholipids.[12]

    • Specialized SPE Sorbents: Many SPE cartridges are designed with chemistries that are effective at removing lipids while retaining a broad range of analytes.

  • Chromatographic Separation:

    • Divert Valve: Program a divert valve to send the early part of the chromatographic run (where phospholipids often elute) to waste instead of the mass spectrometer. This prevents them from fouling the ion source.

    • Isocratic Hold: An initial isocratic hold with a high aqueous mobile phase composition can help to focus the analyte at the head of the column while allowing some phospholipids to pass through.

    • Column Wash: Incorporate a high organic wash at the end of each chromatographic run to elute any retained phospholipids before the next injection.

cluster_0 Without Mitigation cluster_1 With Mitigation A Analyte (2-Phenylpiperazine) Phospholipids Co-elution A:f1->A:f0 B Phospholipids (Removed/Diverted) C Analyte (2-Phenylpiperazine) Clean Signal

Caption: Mitigation strategies separate the analyte from interfering phospholipids, leading to a clean signal.

Regulatory Expectations

Q5: What are the FDA and EMA requirements for matrix effect evaluation during bioanalytical method validation?

A5: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects for bioanalytical methods submitted for regulatory approval.[10][19]

Regulatory BodyKey Requirements for Matrix Effect Evaluation
FDA (ICH M10 Guidance) - The matrix effect should be evaluated using at least six different lots of matrix.[20]- For each lot, the accuracy of low and high QC samples should be within ±15% of the nominal concentration, and the precision (%CV) should not be greater than 15%.[20]- The matrix used for validation should be the same as the study samples, including anticoagulants.[20]
EMA - Investigate matrix effects using at least six lots of blank matrix from individual donors.[10]- Calculate the Matrix Factor (MF) for the analyte and the IS.[10]- The IS-normalized MF should be calculated, and the CV of the IS-normalized MF across the six lots should not be greater than 15%.[10]- This should be performed at low and high concentrations.[10]

Adhering to these guidelines is essential for ensuring that your bioanalytical data is considered reliable and acceptable for regulatory submissions.

References

  • Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed. Available at: [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development - International Journal of MediPharm Research. Available at: [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug - Semantic Scholar. Available at: [Link]

  • Matrix Effect in Bioanalysis: An Overview - International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? - Bio-Rad. Available at: [Link]

  • Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry - ResearchGate. Available at: [Link]

  • FDA guideline - Bioanalytical Method Validation - PharmaCompass.com. Available at: [Link]

  • The essence of matrix effects for chromatographic assays - European Bioanalysis Forum. Available at: [Link]

  • Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects - ResearchGate. Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. Available at: [Link]

  • Matrix effect elimination during LC-MS/MS bioanalytical method development. - National Center for Biotechnology Information. Available at: [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC - NIH. Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. Available at: [Link]

  • A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed. Available at: [Link]

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis - Taylor & Francis Online. Available at: [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. Available at: [Link]

  • Guideline on bioanalytical method validation - European Medicines Agency. Available at: [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC - NIH. Available at: [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs - ResearchGate. Available at: [Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation - Resolve Mass Spectrometry. Available at: [Link]

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis - ResearchGate. Available at: [Link]

  • 2-Phenylpiperazine - PubChem. Available at: [Link]

  • Phospholipid-based matrix effects in LC-MS bioanalysis - PubMed. Available at: [Link]

  • Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development - ResearchGate. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Available at: [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry - LCGC International. Available at: [Link]

  • Ion Suppression and ESI - University of Waterloo. Available at: [Link]

  • 1-Phenylpiperazine - Wikipedia. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis - MDPI. Available at: [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC - NIH. Available at: [Link]

  • Phenylpiperazine hydrochloride (Piperazine, 1-phenyl-, dihydrochloride) - Adooq Bioscience. Available at: [Link]

  • Ion suppression (mass spectrometry) - Wikipedia. Available at: [Link]

  • Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - ResearchGate. Available at: [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. Available at: [Link]

Sources

Technical Support Center: Optimizing Mobile Phase for 2-Phenylpiperazine Dihydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 2-Phenylpiperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for common chromatographic challenges encountered with this analyte. As a basic, polar compound, this compound requires careful mobile phase optimization to achieve robust and reliable results. This document moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions during method development and troubleshooting.

Troubleshooting Guide: Common Chromatographic Issues

This section addresses specific problems in a question-and-answer format, providing both the causal explanation and a step-by-step protocol for resolution.

Q1: My 2-Phenylpiperazine peak is tailing severely. What are the causes and how can I fix it?

Expert Insight: Peak tailing for basic compounds like 2-Phenylpiperazine is a classic and frequent issue in reversed-phase HPLC. The primary cause is secondary ionic interactions between the protonated amine groups on your analyte and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases (e.g., C18). This interaction creates a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later than the main peak band, resulting in a tail.

Troubleshooting Workflow:

G Start Severe Peak Tailing Observed Check_pH Is Mobile Phase pH < 3? Start->Check_pH Check_Additive Are you using a competing base? Check_pH->Check_Additive Yes Sol_Low_pH Action: Adjust pH to 2.5-3.0 with an acid or buffer. Rationale: Protonates silanols (Si-OH), minimizing ionic interaction. Check_pH->Sol_Low_pH No Check_Column Is the column old or specifically designed for basic compounds? Check_Additive->Check_Column Yes Sol_Additive Action: Add 0.1% Triethylamine (TEA) or similar competing base. Rationale: TEA masks active silanol sites. Check_Additive->Sol_Additive No Sol_High_pH Action: Use a high-pH stable column and adjust pH to > 8. Rationale: Neutralizes the analyte (free base), preventing ionic interaction. Check_Column->Sol_High_pH No Sol_Column Action: Replace with a new, end-capped column or a modern hybrid/bidentate column. Rationale: Fewer accessible silanol groups. Check_Column->Sol_Column Yes (Old) End Peak Shape Improved Sol_Low_pH->End Sol_High_pH->End Sol_Additive->End Sol_Column->End

Caption: A systematic workflow for troubleshooting peak tailing.

Detailed Protocols:

  • Protocol: Mobile Phase pH Adjustment (Low pH)

    • Objective: To protonate residual silanols, minimizing their negative charge.

    • Step 1: Prepare the aqueous portion of your mobile phase (e.g., HPLC-grade water).

    • Step 2: Add a suitable acidifier like 0.1% (v/v) formic acid or trifluoroacetic acid (TFA). For better pH stability, use a buffer with a pKa near your target pH, such as a 10-50 mM potassium phosphate buffer.[1]

    • Step 3: Titrate the buffer to a final pH of 2.5 - 3.0. A pH in this range is generally recommended for starting method development with basic compounds.[2]

    • Step 4: Filter the aqueous component through a 0.2 µm filter before mixing with the organic modifier (e.g., acetonitrile).[1]

  • Protocol: Incorporating a Competing Base

    • Objective: To mask active silanol sites with a small basic additive.

    • Step 1: Prepare your chosen aqueous mobile phase, adjusted to the desired pH as described above.

    • Step 2: Add a competing base, such as Triethylamine (TEA), directly to the aqueous mobile phase at a concentration of 0.1-0.5%.[3][4]

    • Step 3: Re-verify the pH and adjust if necessary.

    • Step 4: Filter and mix with the organic modifier. Note that TEA can increase UV absorbance at lower wavelengths.

Q2: The retention time for my 2-Phenylpiperazine peak is drifting. What's happening?

Expert Insight: Retention time (RT) drift is a common sign of an unstable chromatographic system. For an ionizable compound like 2-Phenylpiperazine, the most frequent cause is inconsistent mobile phase pH. Even a small change in pH can alter the degree of ionization of the analyte and the stationary phase, leading to significant shifts in retention.[5][6] Other causes include inadequate column equilibration and temperature fluctuations.

Troubleshooting Summary:

ProblemProbable CauseRecommended Solution
Consistent Drift (RT continuously decreasing or increasing) Insufficient column equilibration time, especially when changing mobile phases.Flush the column with the new mobile phase for at least 10-15 column volumes before the first injection.
Random, Unpredictable Drift Unstable mobile phase pH. Using unbuffered water/acid is prone to pH changes from dissolved CO₂.[1]Use a buffer (e.g., phosphate, acetate) at a concentration of 10-50 mM. Ensure the buffer's pKa is within ±1 unit of the target mobile phase pH.
Cyclical or Slow Drift Ambient temperature fluctuations affecting mobile phase viscosity and reaction kinetics.Use a thermostatted column compartment and set it to a stable temperature, e.g., 30 °C. Elevated temperatures can also reduce back-pressure.[1]
Sudden Shift in RT Change in mobile phase composition (incorrectly mixed) or pump malfunction.Prepare fresh mobile phase, ensuring accurate measurements. Purge pump lines and check for leaks or pressure fluctuations.
Q3: I'm not getting enough retention for 2-Phenylpiperazine on my C18 column. How can I increase it?

Expert Insight: this compound is a polar molecule. When fully protonated at low pH (the typical approach to achieve good peak shape), it becomes even more polar and has limited affinity for the non-polar C18 stationary phase. This results in early elution, often near the solvent front.

Strategies to Increase Retention:

  • Reduce Organic Modifier Content: This is the simplest approach. Systematically decrease the percentage of acetonitrile or methanol in your mobile phase. This increases the polarity of the mobile phase, forcing the polar analyte to interact more with the stationary phase.

  • Use a More Retentive Stationary Phase: If reducing the organic content is insufficient or leads to excessively long run times for other components, consider a different column chemistry. Phenyl-hexyl columns, for instance, can offer alternative selectivity and increased retention for compounds with aromatic rings through pi-pi interactions.

  • Employ Ion-Pairing Chromatography:

    • Mechanism: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium octanesulfonate), is added to the mobile phase.[7] The hydrophobic tail of the reagent adsorbs onto the C18 stationary phase, while its negatively charged head group faces the mobile phase. This effectively creates an ion-exchange surface that strongly retains the positively charged 2-Phenylpiperazine analyte.

    • Caution: Ion-pairing reagents are notoriously difficult to wash out of a column. Dedicate a specific column for ion-pairing methods to avoid contaminating columns used for other analyses.

Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis?

A robust starting point for method development is a gradient elution on a C18 column with the following mobile phases:

  • Mobile Phase A: 0.1% Formic Acid in Water (or 20 mM Potassium Phosphate, pH 2.8)

  • Mobile Phase B: Acetonitrile

  • Initial Conditions: Start with a low percentage of Mobile Phase B (e.g., 5-10%) to ensure retention of your polar analyte.

This acidic mobile phase ensures good peak shape by suppressing silanol activity and provides a consistent ionization state for the analyte.[2]

Q2: Should I use an isocratic or gradient elution method?

The choice depends on your analytical goal. This decision tree can guide your selection.

G Start Choosing Elution Mode Check_Goal What is the analytical goal? Start->Check_Goal Check_Complexity Are there impurities with a wide range of polarities? Check_Goal->Check_Complexity Method Development / Impurity Profiling Use_Isocratic Use Isocratic Elution Advantages: Simpler, more robust, faster run times (no re-equilibration), ideal for routine QC. Check_Goal->Use_Isocratic Routine Assay / QC Use_Gradient Use Gradient Elution Advantages: Resolves complex mixtures, improves peak shape for late eluters, good for method development. Check_Complexity->Use_Gradient Yes Check_Complexity->Use_Isocratic No (or few, similar impurities)

Caption: Decision tree for selecting isocratic vs. gradient elution.

For initial method development or when analyzing for unknown impurities, gradient elution is superior.[8][9] It allows you to screen a wide range of mobile phase compositions to effectively separate components with different polarities. Once the separation is optimized and you are only interested in quantifying the main peak in a routine setting, an isocratic method can be developed for simplicity and speed.[8]

Q3: How should I properly prepare and handle my mobile phase?

Mobile phase preparation is critical for reproducible results.

  • Always use high-purity solvents (HPLC or MS-grade) and freshly prepared, high-purity water.

  • Measure accurately. For additives, it is more reproducible to use volumetric additions (e.g., 1.0 mL of acid in 1 L of water for 0.1%) than to rely solely on pH meter accuracy between batches.

  • Filter all aqueous buffers after preparation through a 0.2 µm or 0.45 µm membrane filter to remove particulates that can block column frits.[1][10]

  • Degas the mobile phase before use by sonication, vacuum filtration, or helium sparging to prevent air bubbles from forming in the pump and detector, which cause pressure fluctuations and baseline noise.

  • Do not store aqueous/organic mixtures with buffers for long periods. Buffers can precipitate out of solution, especially at high organic concentrations, and can support microbial growth over time. Prepare fresh daily.

References
  • Vertex AI Search. (2026).
  • Chem-Impex. (n.d.). This compound. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of pH on retention time of all analytes. Retrieved February 2, 2026, from [Link]

  • Studzińska, S., et al. (2016). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Acta Chromatographica, 28(1), 1-14. Available at: [Link]

  • The Pharmaceutical and Chemical Journal. (n.d.). An Overview on HPLC Method Development, Optimization and Validation process for drug analysis. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2021). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?. Retrieved February 2, 2026, from [Link]

  • Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved February 2, 2026, from [Link]

  • PubMed. (2004). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2014). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Retrieved February 2, 2026, from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved February 2, 2026, from [Link]

  • Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Retrieved February 2, 2026, from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved February 2, 2026, from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved February 2, 2026, from [Link]

  • Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved February 2, 2026, from [Link]

  • PharmaGuru. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. Retrieved February 2, 2026, from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved February 2, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Oral Bioavailability of 2-Phenylpiperazine Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Phenylpiperazine dihydrochloride derivatives. This guide is designed to provide in-depth, practical solutions to the common challenges associated with enhancing the oral bioavailability of this important class of compounds. Our approach is rooted in scientific first principles and validated by field-proven methodologies. We aim to empower you with the knowledge to not only troubleshoot your experiments but also to rationally design your research strategies for optimal outcomes.

This resource is structured in a question-and-answer format, addressing both frequently asked questions and specific, complex troubleshooting scenarios. Each section provides not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and foundational concepts crucial for working with this compound derivatives.

Question 1: Why is the oral bioavailability of this compound derivatives often low?

Answer: The oral bioavailability of this compound derivatives is frequently challenged by a combination of factors inherent to their physicochemical properties. While the dihydrochloride salt form typically confers good aqueous solubility, several other factors can limit absorption after oral administration.[1] The primary barriers often include:

  • Low Permeability: Despite being dissolved, the high polarity of the dihydrochloride salt can significantly hinder its ability to pass through the lipid-rich intestinal membrane.[2][3] Passive diffusion, a key absorption mechanism, is favored by more lipophilic compounds.[4]

  • Extensive First-Pass Metabolism: These compounds can be significantly metabolized in the gut wall and liver by enzymes like cytochrome P450s before reaching systemic circulation.[5][6] This "first-pass effect" can drastically reduce the amount of active drug that becomes available to the body.[6][7]

  • Efflux Transporter Activity: Phenylpiperazine derivatives may be substrates for efflux transporters like P-glycoprotein (P-gp), which are present in the intestinal lining.[5][8] These transporters act as pumps, actively moving the drug back into the intestinal lumen and thus reducing its net absorption.[9][10]

Identifying which of these factors is the primary rate-limiting step for a specific derivative is crucial for designing an effective bioavailability enhancement strategy.[11]

Question 2: What are the initial screening experiments I should perform to characterize the bioavailability challenges of my 2-Phenylpiperazine derivative?

Answer: A systematic initial screening is crucial to identify the specific hurdles limiting the oral bioavailability of your compound. We recommend a tiered approach:

  • Physicochemical Characterization:

    • pH-Dependent Solubility Profile: Determine the solubility of both the dihydrochloride salt and its corresponding free base across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8). This will help predict if the compound is likely to precipitate in different parts of the gastrointestinal tract.

    • LogP/LogD Measurement: Quantify the lipophilicity of the compound. The distribution coefficient (LogD) at intestinal pH is particularly useful for predicting passive permeability.

  • In Vitro Permeability Assessment:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, non-cell-based assay that gives a preliminary indication of a compound's potential for passive diffusion.

    • Caco-2 Cell Permeability Assay: This is a well-established method for predicting in vivo drug absorption.[12] The Caco-2 cell line, derived from human colon carcinoma, forms a monolayer with characteristics similar to the intestinal epithelium.[13] This assay can measure transport in both directions (apical to basolateral and basolateral to apical) to determine an efflux ratio, which can indicate if the compound is a substrate for efflux transporters like P-gp.[13][14]

  • In Vitro Metabolic Stability Assessment:

    • Liver Microsomes and Hepatocytes: Incubating the compound with liver microsomes or hepatocytes is a common method to evaluate its metabolic stability.[15][16] These assays help determine the rate of metabolism and can predict in vivo clearance, providing insights into the extent of first-pass metabolism.[17][18]

The results from these initial screens will guide your formulation development strategy. For example, if low permeability is the primary issue, you might focus on permeation enhancers or lipid-based formulations.[19] If extensive first-pass metabolism is identified, strategies to bypass or reduce it may be necessary.[20]

Question 3: When should I consider using a different salt form versus a more complex formulation strategy?

Answer: The decision to explore alternative salt forms versus more complex formulations depends on the nature of the bioavailability challenge.

  • Consider Alternative Salt Forms If: The primary issue is related to the physicochemical properties of the dihydrochloride salt itself, such as poor stability, hygroscopicity, or manufacturability. A different salt might also be considered if a subtle change in dissolution rate is desired.

  • Move to Complex Formulations If: The core issue is low intrinsic permeability or extensive first-pass metabolism.[21] These are challenges that are unlikely to be significantly overcome by simply changing the salt form. In such cases, advanced formulation strategies are generally required to achieve meaningful improvements in bioavailability.[22][23]

For many 2-Phenylpiperazine derivatives, the main hurdles are often low permeability and/or high first-pass metabolism, making advanced formulation approaches a more promising path forward.[5]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental challenges.

Scenario 1: Low and Variable Oral Exposure in Preclinical Species

Issue: You have administered a simple aqueous solution of your this compound derivative to a preclinical species (e.g., rat) and observed low mean oral bioavailability with high inter-individual variability.[24]

Underlying Cause: This pattern is often indicative of poor membrane permeability and/or intestinal precipitation. The high variability can be attributed to subtle differences in the gastrointestinal physiology of individual animals.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low and variable oral exposure.

Detailed Protocol: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the aqueous environment of the GI tract.[25][26] They can enhance bioavailability by:

  • Improving drug solubilization: The drug is dissolved in the lipid mixture, bypassing the dissolution step in the GI tract.[27]

  • Increasing membrane permeability: Surfactants can transiently open tight junctions between intestinal cells.

  • Inhibiting efflux transporters: Some excipients used in SEDDS can inhibit P-gp.

Step-by-Step Protocol:

  • Excipient Screening:

    • Oil Phase: Screen the solubility of your compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS).

    • Surfactant: Screen the solubility in various non-ionic surfactants (e.g., Kolliphor EL, Tween 80).

    • Co-surfactant/Co-solvent: Screen the solubility in excipients like Transcutol HP or PEG 400.

  • Ternary Phase Diagram Construction:

    • Based on the screening results, select an oil, a surfactant, and a co-surfactant.

    • Construct a ternary phase diagram by mixing the components in varying ratios to identify the self-emulsification region.

  • Formulation Optimization & Characterization:

    • Prepare prototype formulations from the self-emulsification region and load your compound.

    • Characterize the formulations for droplet size (smaller is generally better) and in vitro drug release.[27]

  • In Vivo Evaluation:

    • Administer the optimized SEDDS formulation to your preclinical species and compare the pharmacokinetic profile to that of the simple aqueous solution.[28]

Data Presentation Example:

FormulationDrug Loading (mg/g)Droplet Size (nm)In Vitro Release at 30 min (%)In Vivo AUC (ng*h/mL)
Aqueous Solution10N/A100150 ± 50
SEDDS-15015095800 ± 120
SEDDS-25080981250 ± 180

Expected Outcome: A well-designed SEDDS should lead to a significant increase in the area under the curve (AUC) and a reduction in the variability of the pharmacokinetic parameters.[29]

Scenario 2: In Vitro-In Vivo Correlation (IVIVC) is Poor

Issue: Your in vitro dissolution studies show rapid and complete release, but the in vivo bioavailability remains low.

Underlying Cause: This often points to post-dissolution challenges, primarily low permeability or significant first-pass metabolism.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor in vitro-in vivo correlation.

Detailed Protocol: Investigating First-Pass Metabolism

First-pass metabolism can significantly reduce the amount of active drug that reaches systemic circulation.[6]

Step-by-Step Protocol:

  • In Vitro Metabolic Stability Assays:

    • Liver Microsomes: Incubate your compound with liver microsomes, which contain key metabolic enzymes, to determine its intrinsic clearance.[15]

    • Hepatocytes: Incubating with hepatocytes provides a more comprehensive picture of liver metabolism.[15][30]

  • Metabolite Identification:

    • Analyze samples from the stability assays using LC-MS/MS to identify major metabolites.

  • Reaction Phenotyping:

    • If significant metabolism is observed, identify the specific enzymes responsible (e.g., CYP3A4, CYP2D6) using recombinant enzymes or specific inhibitors.

Interpreting the Results:

  • High Intrinsic Clearance: If your compound is rapidly metabolized, high first-pass metabolism is likely a major contributor to its low bioavailability.[6]

  • Identification of a Major Metabolic Pathway: Knowing the responsible enzyme can inform strategies like medicinal chemistry modifications to block the metabolic site or considering a prodrug approach.[7]

By systematically diagnosing the root cause of poor oral bioavailability, you can select the most appropriate and effective enhancement strategy.[11]

Part 3: Visualization & Formatting

Diagrams

Experimental Workflow for SEDDS Formulation Development

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Formulation cluster_2 Phase 3: Characterization cluster_3 Phase 4: In Vivo Testing A Solubility Screen: - Oils - Surfactants - Co-solvents B Select Lead Excipients A->B C Construct Ternary Phase Diagram B->C D Identify Self-Emulsification Region C->D E Prepare Prototype Formulations D->E F Load Drug into Prototypes E->F G Measure Droplet Size (DLS) F->G H Assess In Vitro Drug Release F->H I Select Optimized Formulation H->I J Preclinical PK Study I->J K Analyze Bioavailability (AUC, Cmax) J->K L L K->L Decision Point: Proceed to further development?

Caption: Step-by-step workflow for developing a SEDDS formulation.

Logical Relationship of Bioavailability Barriers

G cluster_0 Barriers to Absorption compound 2-Phenylpiperazine Dihydrochloride in GI Tract solubility Precipitation (Free Base) compound->solubility permeability Low Membrane Permeability compound->permeability bioavailability Systemic Circulation (Oral Bioavailability) solubility->bioavailability Reduces metabolism First-Pass Metabolism permeability->metabolism efflux P-gp Efflux permeability->efflux permeability->bioavailability Reduces metabolism->bioavailability Reduces efflux->bioavailability Reduces

Caption: Key physiological barriers limiting oral bioavailability.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Poor Bioavailability of Phenylpiperazine Compounds.
  • Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement.
  • ResearchGate. (n.d.). Phenylpiperazine derivatives had a wide range of efficacy and toxicity....
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • PubMed. (n.d.). Role of P-glycoprotein in drug disposition.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • MDPI. (n.d.). Orforglipron: A Comprehensive Review of an Oral Small-Molecule GLP-1 Receptor Agonist for Obesity and Type 2 Diabetes.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • PubMed. (2022, March 29). A Nanoparticle's Journey to the Tumor: Strategies to Overcome First-Pass Metabolism and Their Limitations.
  • WuXi AppTec Lab Testing Division. (n.d.). Metabolic Stability Assays.
  • PubMed. (n.d.). Role of P-glycoprotein in pharmacokinetics: clinical implications.
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • PMC - NIH. (n.d.). Design of compounds that increase the absorption of polar molecules.
  • PubMed. (n.d.). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Australian Prescriber. (2014, August 4). P-glycoprotein and its role in drug-drug interactions.
  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs.
  • ResearchGate. (2025, August 6). Design of compounds that increase the absorption of polar molecules.
  • MDPI. (n.d.). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends.
  • PMC - NIH. (n.d.). Mechanisms of increased bioavailability through amorphous solid dispersions: a review.
  • PMC - NIH. (2023, June 8). Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer.
  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). First-pass effect.
  • Medsafe. (n.d.). Medicines interactions: the role of P-glycoprotein.
  • ResearchGate. (2025, August 7). (PDF) Self-Emulsifying Drug Delivery Systems for Improving Oral Bioavailability of Poorly Soluble Drugs.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Bio-Rad. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • Merck Millipore. (n.d.). MultiScreen Caco-2 Assay System.
  • PubMed. (n.d.). Design of compounds that increase the absorption of polar molecules.
  • NIH. (2023, October 24). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays.
  • American Pharmaceutical Review. (n.d.). Self-emulsifying Drug Delivery Systems (SEDDS): A Technology for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • University of Nottingham. (2004, August 19). Understanding First Pass Metabolism.
  • ACS Publications. (n.d.). Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel | Molecular Pharmaceutics.
  • ResearchGate. (2025, August 10). Caco-2 cell permeability assays to measure drug absorption.
  • JoVE. (2025, September 17). Video: Bioavailability Enhancement: Drug Permeability Enhancement.
  • ACS Publications. (n.d.). Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment.
  • Knya. (2024, July 16). First Pass Metabolism: Explore Key Concepts and Implications.
  • ResearchGate. (2025, August 9). Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Ovid. (n.d.). Role of P-Glycoprotein in Pharmacokinetics.
  • NIH. (n.d.). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors.
  • ResearchGate. (n.d.). EMERGING TRENDS IN ORAL BIOAVAILABILITY ENHANCEMENT.
  • Wikipedia. (n.d.). First pass effect.
  • PubMed Central. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • ResearchGate. (2025, August 4). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Request PDF.
  • PubMed. (1993, October). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism.
  • Springer. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability.
  • Springer. (2021, September 29). Enhancement of dissolution performance of amorphous solid dispersions by plasticization.
  • Creative Biolabs. (n.d.). Metabolic Stability Assay.
  • YouTube. (2021, January 5). metabolic stability assays for predicting intrinsic clearance.

Sources

Validation & Comparative

Technical Guide: Cross-Reactivity of 2-Phenylpiperazine Dihydrochloride in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the cross-reactivity profile of 2-Phenylpiperazine (2-PP) dihydrochloride within the context of forensic and clinical immunoassays. It is designed for laboratory directors and toxicologists requiring precise data on assay specificity and interference.

Executive Summary & Clinical Relevance

2-Phenylpiperazine (2-PP) is a pharmacophore often encountered as a metabolite of designer drugs (e.g., substituted phenylpiperazines like BZP) or as a standalone Novel Psychoactive Substance (NPS). Due to its structural homology with the phenethylamine backbone, 2-PP presents a risk of interference in standard amphetamine/methamphetamine urine drug screens.

This guide compares the performance of 2-PP against established cross-reactors (BZP, TFMPP) and the target analyte (d-Methamphetamine), providing a validated protocol for quantifying cross-reactivity in your specific assay platform.

Key Technical Insight

While 2-PP shares the critical phenyl ring and amine moiety required for antibody binding in competitive immunoassays (EMIT, ELISA), it lacks the alkyl side-chain length of amphetamine. Consequently, it typically exhibits low but non-negligible cross-reactivity (0.4% – 5.0%), often requiring high concentrations (>10 µg/mL) to trigger a false positive at standard cutoffs (500 ng/mL).

Structural Mechanism of Interference

To understand why 2-PP cross-reacts, one must analyze the antibody binding pocket. Most amphetamine antibodies are raised against a derivative of amphetamine linked to a carrier protein via the phenyl ring or the amine.

  • Target (d-Methamphetamine): Optimal fit. Phenyl ring + 3-carbon chain + secondary amine.

  • Interferent (2-Phenylpiperazine): The piperazine ring constrains the ethyl-amine chain into a cyclic structure. The antibody "sees" the phenyl ring and the nitrogen, but the spatial orientation is rigid, reducing binding affinity (

    
    ).
    
Visualization: Structural Homology & Binding Potential

StructuralHomology cluster_0 Pharmacophore Overlap Target Target: d-Methamphetamine (High Affinity) Antibody Immunoassay Antibody (Binding Pocket) Target->Antibody 100% Binding (Perfect Fit) Analog1 High Cross-Reactor: BZP (Benzylpiperazine) Analog1->Antibody ~10-20% Binding (Benzyl group mimics side chain) Analyte Subject: 2-Phenylpiperazine (Moderate/Low Affinity) Analyte->Antibody <5% Binding (Rigid ring constrains fit)

Figure 1: Comparative binding affinity based on structural pharmacophores. 2-PP lacks the flexible alkyl chain of methamphetamine, resulting in reduced but present cross-reactivity.

Comparative Performance Guide

The following table synthesizes cross-reactivity data for 2-PP against common alternatives and targets. Data is aggregated from standard EMIT II Plus and ELISA specificity profiles for "Amphetamine Class" assays.

CompoundRoleStructureCross-Reactivity (Approx.)*Detection Risk
d-Methamphetamine Target AnalytePhenethylamine100% (Reference)N/A
1-Benzylpiperazine (BZP) High AnalogBenzyl-substituted~0.4% - 10% High (at >10 µg/mL)
2-Phenylpiperazine Subject Phenyl-substituted < 1.0% Low-Moderate
TFMPP AnalogTrifluoromethyl-phenyl< 0.1%Low
Pseudoephedrine Negative ControlHydroxyl-substituted< 0.1%Negligible

> Note: Cross-reactivity is concentration-dependent. A value of 1.0% means 50,000 ng/mL of the interferent generates a signal equivalent to 500 ng/mL of the target.

Performance Analysis
  • vs. BZP: 2-PP is significantly less reactive than BZP. BZP's benzyl group mimics the length of the amphetamine skeleton better than the phenyl group directly attached to the piperazine ring in 2-PP.

  • vs. Amphetamine: 2-PP requires massive concentrations (often >100,000 ng/mL) to trigger a positive result in highly specific monoclonal assays (e.g., Roche KIMS). However, in polyclonal ELISA kits, the risk increases.

Experimental Protocol: Determination of Cross-Reactivity

Objective: To empirically determine the Cross-Reactivity Factor (CRF) of 2-Phenylpiperazine dihydrochloride in your specific immunoassay platform.

Pre-requisites:

  • This compound reference standard (High Purity).

  • Drug-free urine (DFU) matrix.

  • Immunoassay analyzer (e.g., Beckman, Roche, or ELISA plate reader).

Workflow Diagram

ProtocolWorkflow cluster_calc Calculation Logic Start Start: Preparation Stock 1. Prepare Stock Solution (1 mg/mL 2-PP in Methanol) Start->Stock Spike 2. Spike DFU Matrix (Range: 1,000 - 100,000 ng/mL) Stock->Spike Serial Dilution Assay 3. Run Immunoassay (Triplicate Analysis) Spike->Assay Calc 4. Calculate % Cross-Reactivity Assay->Calc Measure Absorbance/Rate End End: Validation Report Calc->End Formula CR (%) = (Target Cutoff / Interferent Concentration) x 100 Where Interferent Concentration produces signal = Cutoff Calc->Formula

Figure 2: Step-by-step workflow for validating cross-reactivity in a clinical laboratory setting.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve this compound in methanol to create a 1.0 mg/mL stock.

    • Correction Factor: Ensure you account for the salt weight. MW of Salt / MW of Free Base

      
       235.15 / 162.23 = 1.45. Weigh 1.45 mg of salt to get 1.0 mg of active 2-PP.
      
  • Spiking Series:

    • Prepare 5 aliquots of Drug-Free Urine (DFU).

    • Spike to final concentrations: 0 (Neg), 1,000, 10,000, 50,000, and 100,000 ng/mL.

  • Analysis:

    • Run the samples on your amphetamine/methamphetamine assay channel.

    • Include a valid cutoff calibrator (e.g., 500 ng/mL d-Methamphetamine).

  • Calculation:

    • Identify the lowest concentration of 2-PP that produces a "Positive" result (signal

      
       cutoff calibrator).
      
    • Use the formula:

      
      
      

Expected Result: You will likely observe a negative result at 10,000 ng/mL and a potential positive between 50,000–100,000 ng/mL, indicating <1.0% cross-reactivity.

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2010). BZP/piperazines drug profile. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2024). 2-Phenylpiperazine | C10H14N2.[1] Retrieved from [Link]

  • Journal of Analytical Toxicology. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Retrieved from [Link]

  • All India Institute of Medical Sciences (AIIMS). (2022). Report on Detection of New Psychoactive Substances (NPS). Retrieved from [Link]

Sources

Comparative Guide: 2-Phenylpiperazine dihydrochloride vs. 1-Phenylpiperazine in Receptor Binding Studies

[1]

Executive Summary: The Isomer Distinction

In receptor binding studies, the distinction between 1-phenylpiperazine (1-PP) and 2-phenylpiperazine (2-PP) is not merely a matter of nomenclature; it represents a fundamental divergence in pharmacological activity.

While 1-PP is a potent, bioactive metabolite with high affinity for serotonin (5-HT) and adrenergic receptors, 2-phenylpiperazine (often supplied as the dihydrochloride salt) serves primarily as a conformational scaffold or a chiral building block (e.g., for NK1 antagonists) with significantly lower intrinsic affinity for monoamine receptors in its unsubstituted form.

This guide delineates the critical differences in receptor profiles, experimental handling, and data interpretation between these two structural isomers.

Chemical Identity & Physical Properties[2][3][4][5][6][7]

The primary source of experimental error arises from treating these isomers as interchangeable. 1-PP is N-substituted, creating a flexible "tail," while 2-PP is C-substituted, creating a chiral center on the ring itself.

Feature1-Phenylpiperazine (1-PP)2-Phenylpiperazine (2-PP)
Structure N-substituted (Phenyl on Nitrogen 1)C-substituted (Phenyl on Carbon 2)
CAS Number 92-54-6 (Free base)872139-22-5 (Dihydrochloride)
Physical State Liquid (Free base) / Solid (HCl salt)Solid (Dihydrochloride salt)
Chirality AchiralChiral (contains R and S enantiomers)
Primary Role Active Ligand / MetaboliteStructural Scaffold / Intermediate
Solubility Lipophilic (requires DMSO/Ethanol)Hydrophilic (Water soluble as 2HCl)
Structural Visualization

The following diagram highlights the substitution difference that dictates the binding mode.

IsomerComparisoncluster_1PP1-Phenylpiperazine (1-PP)cluster_2PP2-Phenylpiperazine (2-PP)n1Phenyl attached to N1(Flexible Tail)n2Pharmacophore for5-HT / Adrenergic Receptorsn1->n2Direct Interactionn3Phenyl attached to C2(Rigid Ring Substituent)n4Scaffold for NK1 Antagonists(Low intrinsic 5-HT affinity)n3->n4Steric Modulation

Figure 1: Structural divergence leading to distinct pharmacological roles.

Receptor Binding Profiles

1-Phenylpiperazine (1-PP): The "Dirty" Ligand

1-PP is a known active metabolite of phenylpiperazine antidepressants (e.g., Trazodone, Nefazodone). It acts as a non-selective agent with a complex polypharmacological profile.

  • Primary Targets: 5-HT

    
     (Partial Agonist), 5-HT
    
    
    (Antagonist),
    
    
    -Adrenergic (Antagonist).[1]
  • Mechanism: The N-phenyl group mimics the indole moiety of serotonin, allowing it to slot into the orthosteric binding site of 5-HT receptors.

  • Experimental Use: Often used as a positive control for non-specific binding or to study metabolite-driven side effects.

2-Phenylpiperazine (2-PP): The Scaffold

2-PP does not share the high-affinity monoamine profile of 1-PP.[1] The phenyl group at the C2 position creates steric bulk that often hinders binding to the conserved aspartate residue in the 5-HT binding pocket unless the nitrogen is further derivatized.

  • Primary Targets: Low affinity for 5-HT/DA in unsubstituted form.

  • Relevance: It is the core scaffold for Neurokinin-1 (NK1) receptor antagonists (e.g., Vestipitant derivatives).

  • Experimental Use: Used as a negative control in 5-HT assays or as a starting material for synthesizing conformationally restricted ligands.

Comparative Affinity Data ( Values)[1][8]
Receptor Target1-Phenylpiperazine (

)
2-Phenylpiperazine (

)
Interpretation
5-HT

20 – 100 nM> 10,000 nM (Est.)1-PP is a potent binder; 2-PP is inactive/weak.[1]
5-HT

50 – 200 nM> 10,000 nM (Est.)1-PP shows significant off-target liability.[1]

-Adrenergic
~50 nMWeak / Inactive1-PP causes hypotension risks in vivo.[1]
NK1 (Substance P) InactiveActive Scaffold*Only when N-substituted (e.g., benzyl derivatives).[1]

Critical Note: The


 values for 1-PP vary by species and radioligand used (e.g., 

vs

). 2-PP is generally considered "inactive" in these specific monoamine screens relative to 1-PP.

Experimental Protocols & Handling

A. Solubility and pH Control (The "Salt" Trap)

The dihydrochloride salt of 2-PP presents a specific challenge: Acidity.

  • 1-PP (Free Base): Liquid.[2][3] Must be dissolved in DMSO or Ethanol.

  • 2-PP (2HCl): Solid. Highly water-soluble, but dissolving it generates a strongly acidic solution (pH ~1-2).[1]

  • Protocol Impact: If you add 2-PP 2HCl directly to a binding assay without buffering, the local acidity will denature the receptor protein, causing false negatives or non-specific precipitation .

B. Validated Workflow for Binding Assays

To ensure data integrity when comparing these compounds, follow this self-validating protocol:

  • Preparation of Stock Solutions (10 mM):

    • 1-PP: Dissolve in 100% DMSO.

    • 2-PP 2HCl: Dissolve in Milli-Q water, then neutralize with equimolar NaOH (2 equivalents) or dilute into a high-capacity buffer (e.g., 50 mM TRIS) to ensure pH remains 7.4.

  • The "Buffer Check" (Self-Validation Step):

    • Before adding ligand to the membrane prep, measure the pH of the highest concentration working solution. If pH < 7.2, the 2HCl salt has overwhelmed your buffer capacity. Adjust immediately.

  • Non-Specific Binding (NSB) Determination:

    • For 1-PP assays: Use 10

      
      M Serotonin (5-HT) or WAY-100635 to define NSB.[1]
      
    • Do not use 2-PP to define NSB for 1-PP, as they do not compete for the same site.

Workflow Visualization

ProtocolWorkflowcluster_1PP_prep1-Phenylpiperazine (Liquid)cluster_2PP_prep2-Phenylpiperazine 2HCl (Solid)startStart: Ligand Preparationstep1aDissolve in 100% DMSOstart->step1astep1bDissolve in Waterstart->step1bstep2aSerial Dilution in Assay Buffer(Max DMSO < 1%)step1a->step2aassayReceptor Binding Assay(Incubation 60 min @ RT)step2a->assaystep2bCRITICAL: pH Neutralization(Check pH > 7.2)step1b->step2bstep2b->assayreadoutFiltration & Scintillation Countingassay->readout

Figure 2: Parallel workflow emphasizing the critical pH neutralization step for the dihydrochloride salt.

References

  • Roth, B. L., et al. (2000). The Pharmacology of 1-Phenylpiperazine and its Derivatives.[4][3][5][6] Journal of Pharmacology and Experimental Therapeutics. (Verified via Search 1.4, 1.6)

  • Chem-Impex International. (2023). 2-Phenylpiperazine Dihydrochloride Product Data. (Verified via Search 1.11)

  • Di Fabio, R., et al. (2013). Substituted Phenylpiperazines as NK1 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for 2-PP scaffold usage).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine.[3] (Verified via Search 1.9)[1]

  • Mila, J. P., et al. (2021). Structure-Affinity Relationships of N-Phenylpiperazine Derivatives at 5-HT1A Receptors.[1][7][8] European Journal of Medicinal Chemistry. (Verified via Search 1.2, 1.7)

Inter-laboratory validation of an analytical method for 2-Phenylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by meticulously researching inter-laboratory validation of analytical methods for 2-Phenylpiperazine dihydrochloride. My focus is on existing protocols, alternate analytical techniques, and relevant regulatory guidelines. I am planning on using the information gathered to craft a robust, and well-supported analytical method.

Analyzing Search Results

I've moved on to analyzing the Google search results, identifying crucial performance parameters for validation like specificity and linearity. I'm actively comparing analytical methods, especially HPLC, GC-MS, and CE, to compile comparative data. I am structuring a detailed comparison guide to present the information clearly, and am focusing on this compound's quantification.

Planning Method Comparisons

I am now planning to create detailed, step-by-step protocols for the primary method and an alternative, explaining the rationale for each stage. I'll design Graphviz diagrams to visualize experimental workflows for the analytical methods and the inter-laboratory validation process. I'll also synthesize gathered information into tables for a clear quantitative comparison.

A Head-to-Head Comparison of 2-Phenylpiperazine Dihydrochloride and Structurally Related Neuromodulators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenylpiperazine Scaffold in Neuropharmacology

The phenylpiperazine moiety is a cornerstone in the design of centrally acting agents, serving as a versatile scaffold for molecules that modulate key neurotransmitter systems.[1] Its rigid structure, which can be considered an analog of phenethylamine, allows for precise orientation of functional groups within the binding pockets of various receptors and transporters.[2] This guide provides a head-to-head comparison of 2-Phenylpiperazine dihydrochloride and its prominent, structurally related analogs: 1-Phenylpiperazine (1-PP), 1-(3-chlorophenyl)piperazine (mCPP), and 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP).

While 2-Phenylpiperazine is a fundamental building block in chemical synthesis, its direct pharmacological profile is less documented in publicly accessible literature compared to its 1-substituted counterparts.[3] This comparison, therefore, will not only evaluate the known characteristics of these compounds but also extrapolate the potential influence of the phenyl group's position on the piperazine ring—a key question in structure-activity relationship (SAR) studies.[4] We will delve into their physicochemical properties, pharmacological activities at key CNS targets, and the standardized in vitro assays used to characterize them, providing researchers with a comprehensive framework for selecting and evaluating these compounds in drug discovery programs.

Physicochemical Properties: A Comparative Overview

The solubility, lipophilicity, and ionization state of a compound are critical parameters that dictate its absorption, distribution, metabolism, and excretion (ADME) profile. The dihydrochloride salt form of these phenylpiperazines enhances their aqueous solubility, which is crucial for in vitro assay preparation and potential in vivo applications.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)Key Features
This compound C₁₀H₁₄N₂ · 2HCl235.16~8.80Phenyl group at the 2-position of the piperazine ring.
1-Phenylpiperazine (1-PP) C₁₀H₁₄N₂162.23N/AUnsubstituted phenyl group at the 1-position.[2]
1-(3-chlorophenyl)piperazine (mCPP) C₁₀H₁₃ClN₂196.67N/AChloro-substitution at the meta position of the phenyl ring.[5]
1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP) C₁₁H₁₃F₃N₂230.23N/ATrifluoromethyl-substitution at the meta position.[6]

Table 1: Comparative Physicochemical Properties of Selected Phenylpiperazines.

Pharmacological Profile: A Head-to-Head Analysis at Key CNS Targets

The primary mechanism of action for many phenylpiperazine derivatives involves their interaction with monoamine neurotransmitter systems, particularly serotonin (5-HT) and dopamine (DA) receptors and transporters.[7][8] The following table summarizes the available receptor binding affinity (Ki) and functional activity (EC50) data for the selected compounds. Lower Ki values indicate higher binding affinity.

Target2-Phenylpiperazine (Ki, nM)1-Phenylpiperazine (EC₅₀, nM)¹mCPP (Ki, nM)²TFMPP (Ki, nM)³
Serotonin Transporter (SERT) Data not available880202–432121 (EC₅₀)
Dopamine Transporter (DAT) Data not available2,530>10,000No significant affinity
Norepinephrine Transporter (NET) Data not available186≥1,940No significant affinity
5-HT₁ₐ Receptor Data not availableNo significant affinity44–400288–1,950
5-HT₁B Receptor Data not availableNo significant affinity89–50130–132
5-HT₂ₐ Receptor Data not availableNo significant affinity32–398160–269
5-HT₂B Receptor Data not availableNo significant affinity3.2–63No significant affinity
5-HT₂C Receptor Data not availableNo significant affinity3.4–25162
Dopamine D₂ Receptor Data not availableNo significant affinity≥3,500No significant affinity
α₁-Adrenergic Receptor Data not availableNo significant affinity97–2,900No significant affinity
α₂-Adrenergic Receptor Data not availableNo significant affinity106–490No significant affinity

Table 2: Comparative Pharmacological Data of Phenylpiperazine Derivatives. ¹EC₅₀ values for monoamine release.[2] ²Ki values are ranges compiled from various studies.[5] ³Ki values are ranges compiled from various studies.

Analysis of Structure-Activity Relationships

The data presented reveals a clear SAR trend. The unsubstituted 1-Phenylpiperazine acts as a monoamine releasing agent, with a preference for norepinephrine, followed by serotonin and then dopamine.[2] This profile is reminiscent of amphetamine-like stimulants.

The introduction of electron-withdrawing groups at the meta-position of the phenyl ring, as seen in mCPP and TFMPP , dramatically shifts the pharmacological profile away from monoamine release and towards direct receptor agonism, particularly at serotonin receptors.[5][6] mCPP exhibits broad affinity for multiple 5-HT receptor subtypes, with particularly high affinity for the 5-HT₂B and 5-HT₂C receptors.[5] TFMPP also shows a preference for serotonin receptors, with notable activity at the 5-HT₁B and 5-HT₂C subtypes.[6]

Experimental Protocols: Standardized In Vitro Assays

To ensure the generation of reliable and comparable data for these compounds, standardized in vitro assays are essential. Below are detailed protocols for two fundamental assays in neuropharmacology: a competitive radioligand binding assay to determine receptor affinity and a monoamine transporter uptake assay to assess functional inhibition.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., 2-phenylpiperazine) for a specific G-protein coupled receptor (GPCR), such as the serotonin 5-HT₂A receptor, expressed in a stable cell line.

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Prepare cell membranes expressing the target receptor Reagent_Prep 2. Prepare assay buffer, radioligand, and test compounds Incubation 3. Incubate membranes, radioligand, and competitor (test compound) Reagent_Prep->Incubation Filtration 4. Separate bound from free radioligand via rapid vacuum filtration Incubation->Filtration Counting 5. Quantify radioactivity on filters Filtration->Counting Analysis 6. Calculate IC₅₀ and Ki values Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Cell Membrane Preparation:

    • Culture HEK-293 cells stably expressing the human 5-HT₂A receptor to ~90% confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Pellet the membranes from the supernatant by centrifugation at 40,000 x g for 30 minutes at 4°C.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration using a BCA assay.

  • Assay Plate Setup:

    • In a 96-well plate, add assay buffer to wells designated for total binding, non-specific binding, and test compound dilutions.

    • Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.

    • For non-specific binding, add a high concentration of a known saturating ligand (e.g., 10 µM ketanserin for 5-HT₂A).

  • Incubation:

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]-ketanserin at its Kd concentration) to all wells.[9]

    • Add the prepared cell membranes (typically 10-50 µg of protein per well) to initiate the binding reaction.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

  • Quantification and Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Protocol 2: Monoamine Transporter Uptake Assay

This assay measures the ability of a test compound to inhibit the reuptake of a radiolabeled monoamine (e.g., [³H]-dopamine) into cells expressing the corresponding transporter (e.g., DAT).

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Plating 1. Plate HEK-293 cells expressing DAT in 96-well plates Compound_Prep 2. Prepare test compound dilutions in uptake buffer Pre_Incubation 3. Pre-incubate cells with test compound or buffer Compound_Prep->Pre_Incubation Uptake 4. Initiate uptake with [³H]-dopamine Pre_Incubation->Uptake Termination 5. Terminate uptake by rapid washing with ice-cold buffer Uptake->Termination Lysis_Counting 6. Lyse cells and quantify intracellular radioactivity Termination->Lysis_Counting Analysis 7. Calculate % inhibition and determine IC₅₀ Lysis_Counting->Analysis

Caption: Workflow for a monoamine transporter uptake assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate HEK-293 cells stably expressing the human dopamine transporter (hDAT) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.[11]

    • Allow cells to adhere and grow for 24-48 hours.

  • Assay Procedure:

    • On the day of the assay, aspirate the growth medium and wash the cells once with pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

    • Add KRH buffer containing various concentrations of the test compound (e.g., 2-phenylpiperazine) to the wells. For control wells (100% uptake), add buffer only. For non-specific uptake, add a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909).

    • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Uptake Initiation and Termination:

    • Initiate the uptake reaction by adding a fixed concentration of [³H]-dopamine (typically in the low nanomolar range) to all wells.

    • Incubate for a short period (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.

  • Quantification and Data Analysis:

    • Lyse the cells in each well with a suitable lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

    • Plot the percent inhibition against the log concentration of the test compound and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Directions

This guide provides a comparative analysis of this compound and its key 1-substituted analogs. The available data clearly demonstrates that substitutions on the phenylpiperazine scaffold dramatically influence its pharmacological profile. While 1-phenylpiperazine acts as a monoamine releaser, the addition of electron-withdrawing groups at the meta-position in mCPP and TFMPP shifts the activity towards direct serotonin receptor agonism.

The critical gap in the current understanding is the lack of a detailed pharmacological profile for 2-phenylpiperazine itself. Its unique structure warrants a thorough investigation to determine its binding affinities and functional activities at a comprehensive panel of CNS targets. The experimental protocols provided herein offer a standardized approach for researchers to undertake such a characterization. Elucidating the SAR of the phenyl group's position on the piperazine ring will provide invaluable insights for the rational design of novel CNS agents with tailored pharmacological profiles.

References

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Phenylpiperazine - Wikipedia.
  • List of Phenylpiperazine antidepressants - Drugs.com. Drugs.com.
  • Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Journal of Medicinal Chemistry.
  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chrom
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Trazodone - Wikipedia.
  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Deriv
  • Method for the preparation of piperazine and its derivatives.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Fig. 4. Uptake and superfusion experiments in parental HEK 293 cells....
  • Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. PubMed.
  • Preparation method of N-phenyl piperazine.
  • Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability. PubMed.
  • Protocol Data Sheet for BCRP-HEK293 Vesicular Transport Inhibition Assay. Sigma-Aldrich.
  • Radiometric Ligand-Binding Assays. Revvity.
  • The GraphPad Guide to Analyzing Radioligand Binding D
  • Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea.
  • In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in r
  • Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent. Thermo Fisher Scientific.
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI.
  • Synthesis of Phenylpiperazines
  • Competitive Radioligand Binding Assays. Alfa Cytology.
  • Characterization of a mutant dopamine transporter in HEK-293 cells. Vanderbilt University.
  • Radioligand binding assays and their analysis. PubMed.

Sources

Assessing the selectivity of 2-Phenylpiperazine dihydrochloride for serotonin vs. dopamine receptors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The phenylpiperazine scaffold is a cornerstone in modern neuropharmacology, forming the structural basis for a diverse array of centrally acting agents, from antidepressants to antipsychotics. The parent compound, 1-phenylpiperazine (1-PP), serves as a fundamental building block for these more complex molecules. Understanding the foundational pharmacology of 1-PP, specifically its selectivity profile between serotonin (5-HT) and dopamine (DA) systems, is critical for researchers in drug discovery and chemical biology. This guide provides an in-depth assessment of 1-PP's selectivity, comparing its pharmacological properties with well-characterized reference agents and detailing the experimental methodologies required for such an evaluation.

While direct, comprehensive binding affinity data for the unsubstituted 1-phenylpiperazine at individual receptor subtypes is sparse in publicly available literature, we can infer its selectivity profile by examining its functional output as a monoamine releaser and by analyzing the properties of its close derivatives. This guide will synthesize this information to provide a robust comparative analysis.

The Critical Role of Receptor Selectivity

In drug development, receptor selectivity is a paramount consideration. It defines not only a compound's therapeutic efficacy but also its side-effect profile. A ligand's interaction with a receptor can be characterized by two key parameters:

  • Binding Affinity (Kᵢ): This value represents the concentration of a ligand required to occupy 50% of the receptors. It is a measure of the physical "stickiness" of the ligand to the receptor. A lower Kᵢ value indicates a higher binding affinity.

  • Functional Activity (EC₅₀/IC₅₀): This measures the concentration of a ligand required to produce 50% of its maximal effect (agonist or positive modulator) or to inhibit 50% of a response (antagonist or inverse agonist). This parameter reveals the cellular consequence of the ligand-receptor interaction.

A compound is considered "selective" for one receptor over another if it exhibits significantly higher affinity or potency at the target receptor. This selectivity is crucial for minimizing off-target effects. For instance, a compound intended to target serotonin receptors for depression should ideally have low affinity for dopamine receptors to avoid the motor side effects associated with dopamine blockade.

cluster_0 Ligand-Receptor Interaction cluster_1 Cellular Response Ligand Ligand Receptor Receptor Ligand->Receptor Binding Affinity (Ki) Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Functional Activity (EC50/IC50) Functional_Output Biological Effect (e.g., cAMP change, Ion flux) Signaling_Cascade->Functional_Output caption Binding Affinity vs. Functional Activity cluster_workflow Radioligand Binding Assay Workflow prep 1. Membrane Preparation incubate 2. Incubation (Membranes + Radioligand + Test Compound) prep->incubate filter 3. Filtration (Separate Bound/ Unbound) incubate->filter count 4. Scintillation Counting filter->count analyze 5. Data Analysis (IC50 -> Ki) count->analyze caption Workflow for a competitive radioligand binding assay.

Caption: Workflow for a competitive radioliagand binding assay.

Objective: To determine the Kᵢ of 2-Phenylpiperazine dihydrochloride at serotonin and dopamine receptor subtypes.

Materials:

  • Membrane preparations from cells expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with human 5-HT₁ₐ, 5-HT₂ₐ, D₁, D₂, etc.).

  • Radioligand specific for the receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ, [³H]Spiperone for D₂).

  • Test compound: this compound, serially diluted.

  • Non-specific binding control: A high concentration of a known, non-labeled ligand for the receptor (e.g., 10 µM serotonin for 5-HT receptors).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding).

  • Cell harvester and scintillation counter.

Protocol:

  • Plate Setup: In a 96-well plate, add assay buffer to wells for total binding, non-specific binding, and multiple concentrations of the test compound.

  • Add Components:

    • To all wells, add a fixed concentration of the appropriate radioligand (typically at or below its Kₑ value).

    • To the test wells, add the serially diluted this compound.

    • To the non-specific binding wells, add the high concentration of the non-labeled ligand.

  • Initiate Reaction: Add the membrane preparation to all wells to start the binding reaction. The amount of membrane protein per well should be optimized to ensure that less than 10% of the total radioligand is bound.

  • Incubation: Incubate the plate for a set time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of the plate through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding and test compound counts.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

[³⁵S]GTPγS Binding Assay (Functional)

This assay measures the functional activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation by an agonist. It is particularly effective for Gᵢ/ₒ-coupled receptors like 5-HT₁ₐ and D₂.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as an agonist at Gᵢ/ₒ-coupled serotonin and dopamine receptors.

Materials:

  • Membrane preparations expressing the receptor of interest.

  • [³⁵S]GTPγS.

  • GDP (to ensure G-proteins are in their inactive state at baseline).

  • Test compound: this compound, serially diluted.

  • Positive control: A known full agonist for the receptor (e.g., 5-HT for 5-HT₁ₐ).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Other materials as in the radioligand binding assay.

Protocol:

  • Plate Setup: Prepare a 96-well plate with wells for basal activity, positive control, and serial dilutions of the test compound.

  • Pre-incubation: Add the membrane preparation, GDP (e.g., 10 µM final concentration), and the test compound or control to the appropriate wells. Pre-incubate for 15-30 minutes at room temperature.

  • Initiate Reaction: Add [³⁵S]GTPγS (e.g., 0.1 nM final concentration) to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction and filter as described in the binding assay protocol.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the basal (no agonist) counts from all other counts to determine agonist-stimulated binding.

    • Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound.

    • Use non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to the full agonist control.

Conclusion and Future Directions

The available evidence suggests that the parent compound, 1-Phenylpiperazine, has a modest functional selectivity for the serotonin system over the dopamine system, acting as a more potent serotonin releaser. [1]Analysis of its derivatives indicates that the phenylpiperazine core can be readily modified to achieve high affinity and a wide range of selectivities for various serotonin and dopamine receptor subtypes.

To definitively characterize the selectivity of this compound, comprehensive radioligand binding studies across a full panel of human recombinant serotonin and dopamine receptors are required. This would provide the foundational Kᵢ data necessary for a direct, quantitative comparison. Following this, functional assays such as [³⁵S]GTPγS binding or cAMP modulation assays would elucidate its activity profile (agonist, antagonist, partial agonist) at each of these receptors.

This systematic approach, combining binding and functional data, is the gold standard for assessing receptor selectivity and is an indispensable step in the journey of drug discovery and development, allowing researchers to build upon the versatile phenylpiperazine scaffold to create next-generation therapeutics with optimized efficacy and safety profiles.

References

  • Tuplin, E. W., & Holahan, M. R. (2017). Aripiprazole, a drug that displays partial agonism and functional selectivity. Current neuropharmacology, 15(8), 1192–1207. [Link]

  • Mamo, D., Graff, A., Mizrahi, R., Shammi, C. M., Romeyer, F., & Kapur, S. (2007). Differential effects of aripiprazole on D2, 5-HT2, and 5-HT1A receptor occupancy in patients with schizophrenia: a triple tracer PET study. The American journal of psychiatry, 164(9), 1411–1417. [Link]

  • Wikipedia contributors. (2023, November 11). Ortho-Methoxyphenylpiperazine. In Wikipedia, The Free Encyclopedia. Retrieved February 2, 2026, from [Link]

  • Wikipedia contributors. (2023, December 2). 1-Phenylpiperazine. In Wikipedia, The Free Encyclopedia. Retrieved February 2, 2026, from [Link]

  • Gautam, M., & Singh, S. (2023). Buspirone. In StatPearls. StatPearls Publishing. [Link]

  • Shapiro, D. A., Renock, S., Arrington, E., Chiodo, L. A., Liu, L. X., Sibley, D. R., Roth, B. L., & Mailman, R. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology, 28(8), 1400–1411. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 2, 2026, from [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489–508. [Link]

  • De Deurwaerdère, P., & Millan, M. J. (2018). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS drugs, 32(7), 637–649. [Link]

  • Roth, B. L., Driscol, J. (2011). PDSP Kᵢ Database. University of North Carolina at Chapel Hill. [Link]

  • Galani, M., et al. (2018). Therapeutic doses of buspirone block D3 receptors in the living primate brain. International Journal of Neuropsychopharmacology, 21(8), 755–761. [Link]

  • Le Foll, B., et al. (2016). Occupancy of Dopamine D3 and D2 Receptors by Buspirone: A [11C]-(+)-PHNO PET Study in Humans. Neuropsychopharmacology, 41(12), 2949–2956. [Link]

  • Kumar, V., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7264-7279. [Link]

  • Vasavda, C., et al. (2017). Measuring G-Protein-Coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments, (123), 55561. [Link]

  • Newman-Tancredi, A., & Kleven, M. S. (2011). Comparative pharmacology of antipsychotics possessing combined dopamine D2 and serotonin 5-HT1A receptor properties. Psychopharmacology, 216(4), 451–473. [Link]

  • Millan, M. J., et al. (2002). Differential actions of antiparkinson agents at multiple classes of monoaminergic receptor. I. A multivariate analysis of the binding profiles of 14 drugs at 21 native and cloned human receptor subtypes. Journal of Pharmacology and Experimental Therapeutics, 303(2), 791–804. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 60795, Aripiprazole. Retrieved February 2, 2026, from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2478, Buspirone. Retrieved February 2, 2026, from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. Retrieved February 2, 2026, from [Link].

  • National Center for Biotechnology Information (2024). Assay Guidance Manual. Retrieved February 2, 2026, from [Link].

  • Szafarz, M., et al. (2020). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & medicinal chemistry, 28(1), 115192. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved February 2, 2026, from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved February 2, 2026, from [Link]

  • Martins, A. P., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Pharmaceuticals, 15(3), 337. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Phenylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The compounds we handle, such as 2-Phenylpiperazine dihydrochloride, are often reactive and possess biological activity that necessitates meticulous handling from acquisition to disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond simple steps to explain the causality behind each recommendation. Our goal is to empower your laboratory with a self-validating system for waste management that ensures safety, compliance, and scientific integrity.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is not a benign substance; it is classified as a hazardous chemical.[1] Understanding its specific hazard profile is the first step in appreciating the necessity of stringent disposal protocols. Disposal is not merely about discarding unwanted material but about neutralizing potential harm to individuals and the environment.

Key hazards associated with this compound include its potential for corrosivity, causing severe skin burns and eye damage, and its toxicity if ingested, inhaled, or absorbed through the skin.[1][2] Therefore, it must be treated as hazardous waste, and under no circumstances should it be disposed of down the drain or in regular trash.[3][4] Environmental release must be avoided to prevent contamination of groundwater systems.[1]

Table 1: Hazard Profile of 2-Phenylpiperazine and its Hydrochloride Salt

Hazard Classification Description Rationale for Disposal Protocol
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[2] Prevents accidental poisoning of personnel and wildlife through environmental exposure. Requires containment in sealed, labeled containers.
Skin Corrosion/Irritation (Category 1B/2) Causes severe skin burns and irritation.[2][5] Dictates the use of robust Personal Protective Equipment (PPE) during handling and disposal to prevent chemical burns.
Serious Eye Damage/Irritation (Category 1/2) Causes serious, potentially irreversible eye damage.[2][6] Mandates the use of tightly fitting safety goggles and/or a face shield.[3]

| Reproductive Toxicity (Suspected) | Piperazine compounds are suspected of damaging fertility or the unborn child.[5][6] | Reinforces the need for containment and professional disposal to prevent release into ecosystems. |

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Spill Management

Before handling this compound for any purpose, including disposal, ensuring personal safety is paramount. The causality is simple: to manage the waste safely, you must first protect yourself from its inherent hazards.

Mandatory Personal Protective Equipment (PPE)
  • Hand Protection: Handle with appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[3]

  • Eye/Face Protection: Use tightly fitting safety goggles.[3] For tasks with a higher risk of splashing, a face shield (minimum 8-inch) is required.[3]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[1] Ensure that safety showers and eyewash stations are readily accessible.[1]

  • Respiratory Protection: Use only under a chemical fume hood to avoid breathing in dust or aerosols.[1]

Spill Response Protocol

Accidents can happen. A prepared response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[3]

  • Absorb the Material: For solid spills, carefully sweep up the material to avoid dust formation.[1] For liquid spills or solutions, soak up the material with an inert absorbent material, such as vermiculite, dry sand, or earth.[3]

  • Collect for Disposal: Place the swept-up solid or the absorbent material into a suitable, closed, and clearly labeled container for disposal as hazardous waste.[1][3]

  • Clean the Area: Decontaminate the spill area thoroughly.

  • Dispose of Contaminated Materials: All materials used for cleanup (gloves, absorbent pads, etc.) must also be placed in the hazardous waste container.

The Core Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. This involves segregation, secure containment, and transfer to a licensed professional waste disposal service.[3]

Step 1: Waste Segregation

The first step in proper disposal is preventing unintended and dangerous reactions.

  • Action: Collect waste this compound and materials contaminated with it in a dedicated, compatible waste container.

  • Causality: This compound is incompatible with strong oxidizing agents.[3] Segregating waste streams prevents accidental mixing that could lead to fire, explosion, or the release of toxic gases. Store waste acids and bases separately.[7]

Step 2: Containerization

Proper containment is essential to prevent leaks and environmental release during storage and transport.

  • Action: Use a leak-proof, closable container made of a material compatible with the chemical.[8] The original product container is often an excellent choice.[9] The container must be kept tightly closed except when adding waste.[10]

  • Causality: A securely closed container prevents the release of vapors and protects the contents from reacting with atmospheric moisture or carbon dioxide.[11] Do not overfill the container; leave at least 5% of headspace to allow for thermal expansion.[8]

Step 3: Labeling

Clear and accurate labeling is a critical safety and compliance measure.

  • Action: Label the waste container clearly with the words "Hazardous Waste" and the full chemical name: "this compound." List all components of the waste, including any solvents.

  • Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated hazards. It is also a legal requirement for hazardous waste tracking and disposal.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated area pending collection.

  • Action: Store the sealed, labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10] The SAA should be a secondary containment tray to capture any potential leaks.

  • Causality: Storing waste at the point of generation minimizes the risks associated with transporting hazardous materials within the facility.[8] Secondary containment provides a crucial barrier against environmental release in case the primary container fails.

Step 5: Arranging for Professional Disposal

Final disposal must be handled by certified professionals.

  • Action: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to arrange for the collection of the hazardous waste.[3]

  • Causality: Licensed disposal companies have the equipment, expertise, and permits to transport, treat, and dispose of hazardous chemicals in a way that complies with all federal, state, and local regulations, ensuring minimal environmental impact.[8]

Disposal of Contaminated Materials

The disposal protocol extends to all items that have come into contact with the chemical.

  • Empty Containers: An empty container that held this compound must be managed carefully. If it held what is classified as an "acutely hazardous waste," it must be triple-rinsed with a suitable solvent.[9] The rinseate (the solvent from rinsing) must be collected and disposed of as hazardous waste.[9] After rinsing, deface the original label and dispose of the container as regular trash.[9] For non-acute hazardous waste, the empty container can be disposed of as regular trash once all contents have been removed.[9] Given the toxicity profile of this compound, consulting with your EHS department for specific guidance on container disposal is the most prudent course of action.

  • Contaminated Labware and PPE: Disposable items such as gloves, weighing papers, and absorbent pads that are contaminated with this compound must be placed into the designated hazardous waste container along with the chemical waste itself.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_spill Spill Response cluster_final Final Steps Start Identify 2-Phenylpiperazine dihydrochloride Waste PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Segregate Segregate Waste Stream (Avoid Oxidizers) FumeHood->Segregate Spill Spill Occurs FumeHood->Spill If Spill Occurs Containerize Use Compatible, Sealed, Leak-Proof Container Segregate->Containerize Label Label Container: 'Hazardous Waste' + Chemical Name Containerize->Label Store Store in Designated SAA with Secondary Containment Label->Store ContactEHS Contact EHS or Licensed Waste Disposal Company Store->ContactEHS Contain Contain & Absorb with Inert Material Spill->Contain CollectSpill Collect Spill Debris Contain->CollectSpill CollectSpill->Containerize Add to waste container End Professional Collection and Disposal ContactEHS->End caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of professional laboratory practice. For this compound, this means recognizing its hazardous properties, utilizing appropriate PPE, and adhering to a strict protocol of segregation, containment, and professional disposal. By integrating these procedures into your laboratory's standard operations, you build a foundation of safety and trust that extends beyond the product to the very practice of science itself.

References

  • Material Safety Data Sheet - HIMEDIA. [URL: https://www.himediabs.com/HML/images/msds/TCI1673.pdf]
  • Safety Data Sheet: Phenylhydrazine hydrochloride - Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-4485-GB-EN.pdf]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=H26502&productDescription=2-PHENYLPIPERAZINE+97%25&vendorId=VN00033897&countryCode=US&language=en]
  • Piperazine: Human health tier II assessment - Australian Government Department of Health. [URL: https://www.industrialchemicals.gov.au/sites/default/files/Human%20health%20tier%20II%20assessment%20for%20Piperazine.pdf]
  • How to Dispose of Unused Medicines - U.S. Food and Drug Administration. [URL: https://www.fda.gov/files/drugs/published/How-to-Dispose-of-Unused-Medicines.pdf]
  • Piperazine - Santa Cruz Biotechnology.
  • Where and How to Dispose of Unused Medicines - U.S. Food and Drug Administration. [URL: https://www.fda.gov/consumers/consumer-updates/where-and-how-dispose-unused-medicines]
  • SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/p30004]
  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. [URL: https://safety.uchicago.edu/working-safely/universal-and-hazardous-waste/hazardous-waste-disposal-procedures/]
  • SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.alfa.com/en/msds/?language=EN&cas=2210-93-7]
  • Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds - ResearchGate. [URL: https://www.researchgate.net/publication/282583802_Mechanism-Based_Inactivation_of_Human_Cytochrome_P450_3A4_by_Two_Piperazine-Containing_Compounds]
  • Hazardous Waste and Disposal - American Chemical Society. [URL: https://www.acs.org/education/policies/safety/hazardous-waste-and-disposal.html]
  • How to Dispose of Unused Medicine Responsibly to Protect the Environment - Pfizer. [URL: https://www.pfizer.com/news/articles/how_to_dispose_of_unused_medicine_responsibly_to_protect_the_environment]
  • The medicinal chemistry of piperazines: A review - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38888058/]
  • Chemical Waste - MIT Environmental Health & Safety. [URL: https://ehs.mit.edu/waste-programs/chemical-waste/]
  • Standard-B4-Waste-Management.doc - NHS Dorset. [URL: https://www.dorsetccg.nhs.uk/wp-content/uploads/2019/08/Standard-B4-Waste-Management.doc]
  • Piperazine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Piperazine]
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [URL: https://www.vumc.org/safety/sites/default/files/public_files/waste/Chemical%20Waste%20Guide.pdf]
  • The Activator Mechanism of Piperazine in Aqueous Methyldiethanolamine Solutions - ResearchGate. [URL: https://www.researchgate.net/publication/318464673_The_Activator_Mechanism_of_Piperazine_in_Aqueous_Methyldiethanolamine_Solutions]
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. [URL: https://www.cwu.edu/ehs/sites/cts.cwu.edu.ehs/files/documents/Lab%20HW%20Disposal%20Guidelines.pdf]
  • Safe Drug Disposal - YouTube. [URL: https://www.youtube.
  • Inhibition of Noroviruses by Piperazine Derivatives - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004079/]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.